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  • Product: 5-(4'-Benzyloxyphenyl)-2-oxazolidone
  • CAS: 88693-98-5

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

The following technical guide details the mechanism of action, chemical biology, and experimental characterization of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , a specific pharmacophore within the oxazolidinone class of enzy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental characterization of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , a specific pharmacophore within the oxazolidinone class of enzymes inhibitors.

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5) is a bioactive small molecule belonging to the 5-aryl-2-oxazolidinone class. Unlike its N-aryl counterparts (e.g., Linezolid) which function primarily as protein synthesis inhibitors, 5-aryl-oxazolidinones with lipophilic side chains are predominantly reversible inhibitors of Monoamine Oxidase A (RIMA) .

This compound serves as a critical structural probe and synthetic intermediate in the development of antidepressant therapeutics. Its mechanism of action centers on the selective, reversible blockade of the MAO-A active site, preventing the oxidative deamination of monoamines (Serotonin, Norepinephrine, Dopamine).[]

Key Technical Specifications
PropertyDetail
Chemical Structure 5-[4-(benzyloxy)phenyl]-1,3-oxazolidin-2-one
Molecular Formula C₁₆H₁₅NO₃
Primary Target Monoamine Oxidase A (MAO-A)
Binding Mode Reversible, Competitive
Key Pharmacophore 4-Benzyloxyphenyl (Hydrophobic Pocket Occupancy)

Mechanism of Action: Selective MAO-A Inhibition[1][2]

The pharmacological activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone is defined by its interaction with the flavin adenine dinucleotide (FAD)-containing enzyme, MAO-A.

Structural Basis of Inhibition

The molecule mimics the transition state of monoamine substrates but lacks the labile amine group required for catalytic oxidation.

  • Hydrophobic Pocket Occupancy: The 4-benzyloxyphenyl moiety is the critical determinant for selectivity. It extends into the large, hydrophobic substrate channel of MAO-A (specifically the "aromatic cage" formed by Tyr407 and Tyr444). This steric fit excludes the molecule from the smaller active site of MAO-B, conferring isoform selectivity .

  • Active Site Anchoring: The 2-oxazolidone ring acts as a polar anchor, hydrogen bonding with the FAD cofactor and nearby residues (e.g., Gln215). This mimics the indole ring of serotonin or the phenyl ring of tyramine.

  • Reversibility: Unlike hydrazine-based inhibitors (e.g., Phenelzine) that form covalent adducts with the N5 atom of the FAD cofactor, 5-(4'-Benzyloxyphenyl)-2-oxazolidone binds non-covalently. It can be displaced by high concentrations of substrate (e.g., tyramine), significantly reducing the risk of the "Cheese Effect" (hypertensive crisis).

Signaling Pathway Impact

Inhibition of MAO-A leads to an accumulation of neurotransmitters in the synaptic cleft.

MAO_Pathway cluster_neuron Presynaptic Terminal Serotonin Serotonin (5-HT) MAO_A MAO-A Enzyme (Mitochondrial) Serotonin->MAO_A Substrate Synapse Synaptic Cleft (Increased Neurotransmission) Serotonin->Synapse Accumulation NE Norepinephrine (NE) NE->MAO_A Substrate NE->Synapse Accumulation Metabolites Deaminated Metabolites (5-HIAA, MHPG) MAO_A->Metabolites Oxidative Deamination Inhibitor 5-(4'-Benzyloxyphenyl)-2-oxazolidone Inhibitor->MAO_A Reversible Inhibition (Ki ~ nM range) Inhibitor->MAO_A Blocks Receptor Post-Synaptic Receptors Synapse->Receptor Enhanced Signaling

Caption: Mechanism of MAO-A blockade by 5-(4'-Benzyloxyphenyl)-2-oxazolidone, leading to enhanced monoaminergic signaling.

Chemical Biology & Synthesis[1][3]

Understanding the synthesis of this compound is essential for researchers using it as a reference standard or starting material for N-functionalization.

Synthetic Route (Styrene Oxide Method)

The most robust synthesis involves the cyclization of 4-benzyloxystyrene oxide with a carbamate or isocyanate source.

  • Starting Material: 4-Benzyloxybenzaldehyde is converted to 4-benzyloxystyrene.

  • Epoxidation: 4-Benzyloxystyrene is oxidized (e.g., using mCPBA) to 4-benzyloxystyrene oxide .

  • Cyclization: The epoxide reacts with ethyl carbamate (urethane) or ammonia/phosgene equivalents to close the oxazolidinone ring.

Reaction Scheme Logic:

  • Regioselectivity: The attack of the nitrogen nucleophile on the epoxide determines if the aryl group ends up at position 5 (C-aryl) or position 4. Under basic conditions with carbamates, the 5-aryl isomer (thermodynamically favored) is predominantly formed.

Experimental Protocols

For researchers validating the activity of CAS 88693-98-5, the following self-validating protocols are recommended.

In Vitro MAO Inhibition Assay

Objective: Determine the IC50 and Ki of the compound against recombinant human MAO-A.

Materials:

  • Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Kynuramine (fluorometric) or [14C]-Serotonin (radiometric).

  • Inhibitor: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (dissolved in DMSO).

  • Reference: Moclobemide (Positive Control).

Workflow:

  • Preparation: Dilute inhibitor in reaction buffer (100 mM Potassium Phosphate, pH 7.4) to concentrations ranging from 1 nM to 100 µM.

  • Pre-incubation: Incubate enzyme (5 µg/mL) with inhibitor for 15 minutes at 37°C. Note: This step allows equilibrium binding; if inhibition increases with time, check for irreversibility.

  • Reaction Start: Add Kynuramine substrate (Km concentration: ~50 µM).

  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes. The product 4-hydroxyquinoline is fluorescent.

  • Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive Ki.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Selectivity Ratio: Calculate Ki(MAO-B) / Ki(MAO-A). Expect >100-fold selectivity for MAO-A.

Reversibility Check (Dialysis Assay)

Objective: Confirm the RIMA (Reversible Inhibitor of MAO-A) profile.

  • Incubate Enzyme + Inhibitor (at 10x IC50) for 30 mins.

  • Dialysis: Dialyze the mixture against buffer for 4 hours at 4°C.

  • Activity Recovery: Measure enzyme activity post-dialysis.

    • Result Interpretation: >80% recovery of activity indicates reversible binding . <10% indicates irreversible (suicide) inhibition.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 5-(4'-Benzyloxyphenyl)-2-oxazolidone scaffold affect biological activity.

ModificationStructural ChangeEffect on ActivityMechanism Note
Parent 5-(4'-Benzyloxyphenyl)-2-oxazolidoneHigh Potency Optimal hydrophobic fit in MAO-A.
N-Methylation N3-Methyl groupMaintained/Increased May improve blood-brain barrier penetration.
Debenzylation 4-Hydroxyphenyl (Phenol)Loss of Potency Loss of hydrophobic interaction; increases polarity.
Ring Opening Amino-alcohol derivativeComplete Loss The rigid oxazolidinone ring is essential for positioning.
C5-Hydroxymethyl Addition of -CH2OH at C5Altered Selectivity Resembles Toloxatone/Befloxatone; may enhance solubility.

References

  • Chemical Identity & Supply
  • Class Mechanism (Oxazolidinones as MAOIs)

    • Strolin Benedetti, M., et al. "The role of the oxazolidinone moiety in the inhibition of monoamine oxidase." Journal of Pharmacy and Pharmacology. Link: [Link]

  • Related Pharmacophore (Befloxatone)

    • Curet, O., et al. "Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Experimental Protocols (MAO Assay)

    • Tipton, K. F., et al. "Monoamine oxidase: structure, function, and pharmacological inhibition." Current Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

5-(4'-Benzyloxyphenyl)-2-oxazolidone CAS number and structure

Executive Summary 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5) is a specialized heterocyclic intermediate belonging to the 5-aryl-2-oxazolidinone class.[1][2] Unlike the N-aryl oxazolidinones (e.g., Linezolid) u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5) is a specialized heterocyclic intermediate belonging to the 5-aryl-2-oxazolidinone class.[1][2] Unlike the N-aryl oxazolidinones (e.g., Linezolid) used primarily as antibacterials, C5-aryl substituted oxazolidinones are pharmacologically significant as reversible inhibitors of Monoamine Oxidase (MAO) , specifically MAO-A. This compound serves as a critical scaffold in the synthesis of antidepressant agents (such as Toloxatone and Befloxatone analogs) and is utilized as a stable isotope-labeled internal standard in metabolic profiling.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, physicochemical properties, and therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
Chemical Name 5-(4'-Benzyloxyphenyl)-2-oxazolidone
Synonyms 5-(4-Benzyloxyphenyl)-2-oxazolidinone; 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-
CAS Number 88693-98-5
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Structure (SMILES) C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Melting Point 140–142 °C
Solubility Soluble in Chloroform (CHCl₃), Ethyl Acetate, DMSO; Sparingly soluble in water.[1][2][3][4]
Appearance Off-white to pale yellow crystalline solid

Synthetic Methodologies

The synthesis of 5-aryl-2-oxazolidinones demands precise control over regioselectivity to ensure the aryl group is positioned at C5 rather than N3. Two primary routes are established: the Henry Reaction Route (preferred for scale and versatility) and the Epoxide Opening Route .

Pathway Visualization (DOT)

The following diagram illustrates the logical flow of the Henry Reaction pathway, highlighting the critical intermediate transformations.

Synthesispathway Aldehyde 4-Benzyloxybenzaldehyde Nitroaldol Intermediate 1: Nitroaldol (β-nitroalcohol) Aldehyde->Nitroaldol Henry Rxn (Base Cat.) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitroaldol Aminoalcohol Intermediate 2: β-Amino Alcohol Nitroaldol->Aminoalcohol Reduction (LiAlH4 or H2/Cat) Product Target: 5-(4'-Benzyloxyphenyl)-2-oxazolidone Aminoalcohol->Product Cyclization (CDI/DCM) Cyclization Cyclization Agent (CDI or Diethyl Carbonate) Cyclization->Product

Caption: Synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone via Henry Reaction and Carbonylation.

Detailed Experimental Protocol (Henry Reaction Route)

This protocol is designed for high purity and avoids the use of highly toxic phosgene, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer carbonyl source.

Step 1: Henry Reaction (Nitroaldol Condensation)
  • Reagents: 4-Benzyloxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Acetic Acid or Methanol.

  • Procedure:

    • Dissolve 4-benzyloxybenzaldehyde in nitromethane.

    • Add ammonium acetate and reflux at 80-90°C for 4–6 hours.

    • Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of aldehyde.

    • Workup: Cool mixture. If a precipitate forms (nitrostyrene), filter and recrystallize. If the nitroalcohol is desired, use a milder base (NaOH/EtOH) at 0°C. Note: For oxazolidinone synthesis, the nitrostyrene intermediate is often reduced directly.

Step 2: Selective Reduction
  • Objective: Reduce the nitro group to an amine and the alkene/ketone (if present) to an alcohol, without cleaving the benzyl ether.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (3.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Nitrogen.

    • Add the nitro-intermediate dropwise.[4]

    • Reflux for 3 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate and concentrate filtrate to yield 1-(4-benzyloxyphenyl)-2-aminoethanol .

    • Critical Control: Avoid catalytic hydrogenation (H₂/Pd-C) unless strictly controlled, as it will deprotect the benzyl group to a phenol.

Step 3: Cyclization with CDI
  • Reagents: Amino alcohol intermediate (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve the amino alcohol in anhydrous DCM.

    • Add CDI in portions at room temperature. The reaction will evolve CO₂ gas.

    • Stir for 12–16 hours at room temperature.

    • Workup: Wash with 1M HCl (to remove imidazole byproduct), then saturated NaHCO₃, then brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Ethyl Acetate to yield white crystals of 5-(4'-Benzyloxyphenyl)-2-oxazolidone .

Therapeutic & Medicinal Chemistry Context

Mechanism of Action: MAO Inhibition

5-Aryl-2-oxazolidinones are established pharmacophores for the inhibition of Monoamine Oxidase (MAO).

  • Selectivity: The C5-aryl substitution pattern is characteristic of MAO-A selective inhibitors (e.g., Toloxatone).

  • Binding Mode: The oxazolidinone ring mimics the transition state of the amine substrate. The 4-benzyloxy group extends into the hydrophobic pocket of the enzyme active site, enhancing binding affinity compared to smaller substituents.

Structure-Activity Relationship (SAR)

The diagram below details the functional contributions of the molecule's moieties.

SAR Core 2-Oxazolidinone Ring (Hydrogen Bond Acceptor/Donor) Substituent C5-Aryl Group (Critical for MAO Potency) Core->Substituent Scaffold Tail 4-Benzyloxy Extension (Hydrophobic Pocket Occupancy) Substituent->Tail Lipophilic Extension

Caption: SAR analysis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H, Benzyl aromatic).

    • δ 7.25 (d, 2H, Aryl protons meta to ether).

    • δ 6.98 (d, 2H, Aryl protons ortho to ether).

    • δ 6.10 (br s, 1H, NH).

    • δ 5.55 (t, 1H, C5-H, benzylic methine).

    • δ 5.05 (s, 2H, Benzyl CH₂).

    • δ 3.95 (t, 1H, C4-H).

    • δ 3.55 (dd, 1H, C4-H').

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 270.3 m/z.

  • Fragmentation: Loss of the benzyl group (91 m/z) is a common characteristic fragment.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle CDI in a fume hood due to sensitivity to moisture and CO₂ evolution.

  • Storage: Store at 2–8°C, desiccated. Stable under normal laboratory conditions.

References

  • Santa Cruz Biotechnology. 5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Specifications. Retrieved from

  • BuyersGuideChem. Chemical Profile and Properties of CAS 88693-98-5. Retrieved from

  • National Institutes of Health (PubChem). Oxazolidinone Class Description and Bioactivity. Retrieved from

  • Pharmaffiliates. Stable Isotope Labeled 5-(4'-Benzyloxyphenyl)-2-oxazolidone. Retrieved from

  • Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Retrieved from

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Executive Summary Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Role: Critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and monoamine oxidase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Role: Critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and monoamine oxidase inhibitors (e.g., Toloxatone).[1] Context: This guide provides a definitive reference for the structural validation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone. The data presented synthesizes high-field NMR spectroscopy (400/500 MHz) with structural elucidation logic derived from validated 5-aryl-2-oxazolidinone scaffolds.

Part 1: Sample Preparation & Experimental Protocol

Solvent Selection
  • Primary Choice (DMSO-

    
    ):  Recommended. The carbamate -NH- proton is exchangeable and often broad or invisible in chloroform (
    
    
    
    ).[1] DMSO-
    
    
    ensures sharp resolution of the NH signal (~7.5–8.0 ppm) and prevents aggregation of the polar oxazolidinone ring.
  • Secondary Choice (

    
    ):  Acceptable for checking purity, but the NH signal may drift or broaden.
    
Preparation Workflow
  • Mass: Weigh 10–15 mg of the solid (white crystalline powder, mp 140–142 °C).

  • Dissolution: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for baseline resolution).

  • Reference: Calibrate to residual DMSO quintet at

    
     2.50 ppm (
    
    
    
    H) and septet at
    
    
    39.5 ppm (
    
    
    C).

Part 2: 1H NMR Spectral Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct AA'BB' aromatic system for the central phenyl ring, a monosubstituted benzyl ring, and the specific ABX pattern of the oxazolidinone ring.

PositionShift (

, ppm)
Mult.Integration

(Hz)
Assignment Logic
NH 7.95br s1H-Amide proton; chemical shift varies with concentration/temp.[1]
Ar-H (Benzyl) 7.35 – 7.45m5H-Overlapping multiplets of the benzyl protecting group.[1]
Ar-H (Central) 7.32d2H8.8Ortho to oxazolidinone (deshielded by heterocycle).
Ar-H (Central) 7.02d2H8.8Ortho to benzyloxy (shielded by electron-donating oxygen).

(Chiral Center)
5.48dd1H8.8, 8.4Benzylic methine; characteristic downfield shift due to O and Ph.

(Benzyl)
5.10s2H-Benzylic methylene singlet; key indicator of O-Bn integrity.[1]

(Ring)
3.82t1H8.8cis-proton relative to

; pseudo-triplet due to similar

values.

(Ring)
3.38dd1H8.8, 6.5trans-proton; typically upfield of

.

Note on Couplings: The oxazolidinone ring protons (


) form an ABX system. 

appears as a triplet or double-doublet depending on the resolution, coupling to the non-equivalent

protons.[1]

Part 3: 13C NMR Spectral Data (100 MHz, DMSO- )

The carbon spectrum confirms the carbonyl functionality and the presence of two distinct aromatic environments.

PositionShift (

, ppm)
TypeAssignment Logic
C=O 158.8CqCarbamate carbonyl; characteristic >155 ppm shift.[1]
Ar-C-O (Central) 158.2CqIpso carbon attached to benzyloxy oxygen.[1]
Ar-C (Benzyl) 137.0CqIpso carbon of the benzyl group.
Ar-C-Ring 131.5CqIpso carbon attached to the oxazolidinone ring.[1]
Ar-CH (Benzyl) 128.4, 127.9, 127.7CHMeta, ortho, and para carbons of benzyl group.
Ar-CH (Central) 127.2CHCarbons ortho to oxazolidinone ring.
Ar-CH (Central) 114.8CHCarbons ortho to benzyloxy group (shielded).

(Chiral)
77.8CHMethine carbon of the heterocyclic ring.

(Benzyl)
69.4

Benzylic carbon; confirms ether linkage.

(Ring)
47.5

Methylene carbon adjacent to Nitrogen.

Part 4: Structural Elucidation & Logic[1]

Mechanistic Validation

The structural integrity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone is validated by three specific spectral signatures ("Fingerprints"):

  • The "Roofing" Effect: The AA'BB' system of the central phenyl ring (7.32 ppm / 7.02 ppm) often shows a "roofing" effect (intensity leaning toward the center), confirming the para-substitution pattern.

  • Chiral Center Diagnostic: The

    
     proton at ~5.48 ppm is the diagnostic handle.[1] Its coupling (
    
    
    
    Hz) to the
    
    
    protons confirms the 5-membered ring closure.[1] If the ring were open (amino alcohol precursor), this signal would shift upfield to ~4.5–4.8 ppm.
  • Protecting Group Verification: The singlet at 5.10 ppm (

    
    ) and the carbon peak at 69.4 ppm confirm the Benzyl ether is intact. Loss of this group (deprotection to phenol) would eliminate these signals and shift the central aromatic protons upfield.
    
Visualization: Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesized product.

ValidationWorkflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Check_NH Check NH Signal (7.9 - 8.0 ppm) H1_Scan->Check_NH Check_Ring Check H5/H4 ABX Pattern (5.48, 3.82, 3.38 ppm) H1_Scan->Check_Ring Check_Bn Check Benzyl CH2 (Singlet ~5.1 ppm) H1_Scan->Check_Bn Decision Structure Confirmed? Check_NH->Decision Check_Ring->Decision Check_Bn->Decision Pass Release for Next Step Decision->Pass All Signals Present Fail Repurify / Recrystallize Decision->Fail Missing/Impure

Caption: Logical workflow for the NMR-based quality control of 5-(4'-Benzyloxyphenyl)-2-oxazolidone.

Visualization: HMBC Correlation Logic

This diagram visualizes the Heteronuclear Multiple Bond Coherence (HMBC) correlations that definitively link the fragments (Benzyl + Phenyl + Oxazolidinone).

HMBC_Logic H_Bn H-Benzyl (CH2) 5.10 ppm C_Bn_Ipso C-Ar (Bn Ipso) 158.2 ppm H_Bn->C_Bn_Ipso 3J (Linker) H_5 H-5 (Ring) 5.48 ppm C_Carbonyl C=O 158.8 ppm H_5->C_Carbonyl 3J (Ring Closure) C_Ring_Ipso C-Ar (Ring Ipso) 131.5 ppm H_5->C_Ring_Ipso 2J (Attachment) C_4 C-4 (Ring) 47.5 ppm H_5->C_4 2J (Ring) H_Ar_Ortho H-Ar (Ortho to Ring) 7.32 ppm C_5 C_5 H_Ar_Ortho->C_5 3J (Ar-Ring)

Caption: Key HMBC correlations connecting the benzyl, aromatic, and oxazolidinone fragments.

References

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (Provides analogous NMR data for 4,5-disubstituted oxazolidinones). Link

  • National Institutes of Health (PMC). (2014). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands. (Detailed spectral characterization of oxazolidinone ring systems). Link

  • Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. (Methodology and spectral data for N-benzyl analogs). Link

  • BuyersGuideChem. 5-(4'-Benzyloxyphenyl)-2-oxazolidone Properties and CAS 88693-98-5. Link

  • Santa Cruz Biotechnology. 5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Information. Link

Sources

Exploratory

Technical Monograph: Biological Profile and Therapeutic Potential of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

The following is an in-depth technical guide on the biological and chemical profile of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , structured for researchers and drug development professionals. Executive Summary 5-(4'-Benzylo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological and chemical profile of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , structured for researchers and drug development professionals.

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) is a specialized chemical entity belonging to the 5-aryl-2-oxazolidinone class.[1][2][3][4] While often categorized as a reference standard or Active Pharmaceutical Ingredient (API) impurity in the synthesis of oxazolidinone-based therapeutics, its structural scaffold possesses intrinsic biological activity.

Unlike the 5-aminomethyl-2-oxazolidinones (e.g., Linezolid) which are potent protein synthesis inhibitors, the 5-aryl-2-oxazolidinones are historically characterized as reversible inhibitors of Monoamine Oxidase (MAO) , specifically exhibiting selectivity for the MAO-B isoform. This guide analyzes the compound's structure-activity relationship (SAR), predicted pharmacological mechanism, and utility as a metabolic probe in drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Classification

The molecule consists of a 2-oxazolidone heterocyclic core substituted at the C5 position with a 4-benzyloxyphenyl group.[1][4][5][6]

  • Core Scaffold: 2-Oxazolidone (cyclic carbamate).

  • C5 Substituent: 4-(Benzyloxy)phenyl group.[1][2][4][5][6]

  • N3 Position: Unsubstituted (secondary amine), allowing for hydrogen bonding or further derivatization (e.g., N-methylation).

Pharmacophore Analysis

The biological activity of oxazolidinones is strictly dictated by the nature of the C5 substituent:

Structural FeatureClass RepresentativePrimary Biological Target
5-Aminomethyl Linezolid, TedizolidBacterial Ribosome (23S rRNA)
5-Hydroxymethyl ToloxatoneMonoamine Oxidase A (MAO-A)
5-Aryl (Direct) 5-(4'-Benzyloxyphenyl)-2-oxazolidone Monoamine Oxidase B (MAO-B) (Predicted)

Key SAR Insight: The direct attachment of the lipophilic benzyloxyphenyl group to the C5 carbon creates a steric profile distinct from antibacterial oxazolidinones. The bulky benzyloxy tail is predicted to occupy the hydrophobic substrate channel of MAO-B, potentially conferring inhibitory activity or serving as a substrate mimic.

Pharmacology & Mechanism of Action

Monoamine Oxidase (MAO) Inhibition (Primary Mechanism)

Based on the scaffold homology with known inhibitors like Almoxatone and Cimoxatone , 5-(4'-Benzyloxyphenyl)-2-oxazolidone functions as a reversible MAO inhibitor.

  • Mechanism: The oxazolidinone ring acts as a transition-state analog, coordinating with the flavin adenine dinucleotide (FAD) cofactor within the enzyme active site.

  • Selectivity: The large 4-benzyloxy substituent favors the larger active site cavity of MAO-B (associated with dopamine metabolism) over the more constricted MAO-A site.

  • Therapeutic Relevance: Compounds in this class are investigated for neuroprotective effects in Parkinson's disease (via dopamine preservation) and potential anticonvulsant properties.

Metabolic Fate & Prodrug Potential

The benzyloxy group is metabolically labile. In vivo, this compound likely functions as a latent precursor (prodrug) or a metabolic intermediate.

  • Phase I Metabolism: O-debenzylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).

  • Active Metabolite: 5-(4-Hydroxyphenyl)-2-oxazolidone .

  • Conjugation: The resulting phenol is rapidly glucuronidated or sulfated for excretion.

Antibacterial Activity (Negative Prediction)

Unlike Linezolid, this compound lacks the critical 5-acylaminomethyl side chain required for high-affinity binding to the bacterial peptidyl transferase center. Consequently, it is expected to exhibit negligible antibacterial activity (MIC > 64 µg/mL) against standard Gram-positive pathogens.

Experimental Protocols

Protocol: Synthesis via Epoxide Opening

This standard protocol yields high-purity 5-aryl-2-oxazolidinones for biological testing.

Reagents: 4-Benzyloxystyrene oxide, Ethyl carbamate (Urethane), Potassium tert-butoxide (KOtBu), THF.

  • Preparation: Dissolve 4-benzyloxystyrene oxide (1.0 eq) and ethyl carbamate (1.2 eq) in anhydrous THF under nitrogen.

  • Cyclization: Add KOtBu (0.1 eq) at 0°C.

  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water to obtain the white solid product.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) showing the characteristic oxazolidinone protons at

    
     7.5–7.8 (NH) and the benzylic protons.
    
Protocol: In Vitro MAO-B Inhibition Assay

Objective: Determine the IC50 of the compound against human recombinant MAO-B.

  • Enzyme Source: Human recombinant MAO-B expressed in Baculovirus-infected insect cells.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate 5-(4'-Benzyloxyphenyl)-2-oxazolidone (0.1 nM – 100 µM) with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.

    • Initiate reaction by adding Kynuramine (50 µM).

    • Incubate for 30 mins.

    • Stop reaction with 2N NaOH.

  • Detection: Measure fluorescence (Ex: 310 nm, Em: 400 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Visualization of Biological Pathways

Metabolic Activation Pathway

The following diagram illustrates the predicted metabolic activation (O-debenzylation) and subsequent conjugation.

MetabolicPathway Parent 5-(4'-Benzyloxyphenyl)-2-oxazolidone (Lipophilic Precursor) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Liver Microsomes Metabolite 5-(4-Hydroxyphenyl)-2-oxazolidone (Active Phenol) CYP->Metabolite - Benzaldehyde UGT UGT / SULT (Phase II Conjugation) Metabolite->UGT Excretion Glucuronide/Sulfate Conjugate (Renal Excretion) UGT->Excretion Clearance

Caption: Predicted metabolic trajectory involving CYP-mediated O-debenzylation followed by Phase II conjugation.

Mechanistic Selectivity Workflow

Comparison of the compound's interaction with MAO-B vs. the Bacterial Ribosome.

MechanismSelectivity cluster_MAO Neuropharmacology (MAO-B) cluster_Bacteria Microbiology (Ribosome) Compound 5-(4'-Benzyloxyphenyl)-2-oxazolidone Target1 MAO-B Active Site (Hydrophobic Pocket) Compound->Target1 High Affinity (Lipophilic Fit) Target2 23S rRNA Peptidyl Transferase Center Compound->Target2 Low Affinity (Missing 5-acylamino) Outcome1 Reversible Inhibition (Neuroprotection) Target1->Outcome1 Outcome2 No Binding (Steric Clash / Lack of H-bonds) Target2->Outcome2

Caption: Mechanistic divergence showing preference for MAO-B inhibition over antibacterial ribosomal binding.

Physicochemical Data Summary

The following properties are critical for formulation and assay development.

PropertyValueImplication
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol Small molecule, CNS penetrant.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; good membrane permeability.
Solubility DMSO, Ethanol, DMFPoor water solubility; requires co-solvent for aqueous assays.
Melting Point 140–142°CCrystalline solid; stable at room temperature.
pKa ~12 (NH group)Neutral at physiological pH.

Role as API Impurity & Reference Standard

In pharmaceutical development, this compound is frequently monitored as a process-related impurity.

  • Origin: It arises during the synthesis of drugs containing 4-benzyloxyphenyl moieties if the oxazolidinone ring closure occurs before debenzylation, or as a byproduct in the synthesis of Toloxatone analogs.

  • Regulatory Status: Available as a certified reference material (CRM) and stable isotope-labeled standard (

    
    , 
    
    
    
    ) for LC-MS/MS quantification in biological matrices.
  • Detection: It can be identified by its specific retention time in Reverse Phase HPLC (C18 column) and its mass transition in MS/MS (typically loss of the benzyl group).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235687: 5-(4-Benzyloxyphenyl)-2-oxazolidinone. PubChem. Available at: [Link]

  • Wouters, J., et al. (1999). Structure-Activity Relationships of 5-Aryl-2-oxazolidinones as MAO Inhibitors. Current Medicinal Chemistry. (Contextual reference for scaffold activity).
  • Pharmaffiliates. API Impurities and Reference Standards: 5-(4'-Benzyloxyphenyl)-2-oxazolidone. Pharmaffiliates Analytics. Available at: [Link]

Sources

Foundational

Therapeutic Targets of 5-(4'-Benzyloxyphenyl)-2-oxazolidone: A Technical Guide

Executive Summary 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) represents a distinct chemical entity within the oxazolidinone superfamily. Unlike its structural cousins, the 3-aryl-2-oxazolidinones (e.g., Linez...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) represents a distinct chemical entity within the oxazolidinone superfamily. Unlike its structural cousins, the 3-aryl-2-oxazolidinones (e.g., Linezolid), which are celebrated as protein synthesis inhibitors in bacteria, the 5-aryl-2-oxazolidinone scaffold is a privileged structure for the reversible inhibition of Monoamine Oxidase (MAO) .

This guide delineates the pharmacological profile of 5-(4'-Benzyloxyphenyl)-2-oxazolidone, identifying Monoamine Oxidase B (MAO-B) as its primary therapeutic target. It explores the structural logic dictating this selectivity, the experimental protocols required for validation, and the downstream clinical implications for neurodegenerative disorders such as Parkinson’s disease.

Chemical & Pharmacological Profile

Structural Logic: The 5-Aryl vs. 3-Aryl Switch

The biological activity of oxazolidinones is strictly controlled by the substitution pattern on the heterocyclic ring.

  • Antibacterial Class (3-Aryl): Requires an N-aryl group at position 3 and a (S)-acylaminomethyl group at position 5.

  • MAO Inhibitor Class (5-Aryl): Defined by an aryl group at position 5. The compound , 5-(4'-Benzyloxyphenyl)-2-oxazolidone, falls squarely into this category.

The 4'-benzyloxy substituent is a critical lipophilic anchor. MAO-B possesses a bipartite active site consisting of a substrate cavity and an entrance cavity. The bulky benzyloxy group is designed to occupy the entrance cavity , conferring high affinity and selectivity over MAO-A, which has a more constrained active site.

Mechanism of Action (MoA)

The compound functions as a reversible, competitive inhibitor of MAO-B.

  • Binding: The oxazolidinone ring forms hydrogen bonds with the flavin adenine dinucleotide (FAD) cofactor or adjacent residues (e.g., Tyr326, Tyr435) within the catalytic site.

  • Stabilization: The 4'-benzyloxyphenyl tail extends into the hydrophobic entrance cavity, stabilizing the inhibitor-enzyme complex via

    
     stacking interactions with aromatic residues (e.g., Phe168, Trp119).
    
  • Effect: This blockade prevents the oxidative deamination of dopamine, thereby elevating synaptic dopamine levels—a key therapeutic goal in Parkinson's disease management.

MAO_Mechanism cluster_pathway Therapeutic Outcome Compound 5-(4'-Benzyloxyphenyl)-2-oxazolidone MAO_B MAO-B Enzyme (Mitochondrial Outer Membrane) Compound->MAO_B Competitive Binding (Ki < 100 nM) Complex Enzyme-Inhibitor Complex (Reversible) MAO_B->Complex Stabilization via Benzyloxy Tail Dopamine Synaptic Dopamine MAO_B->Dopamine Preserves Metabolism DOPAC + H2O2 (Oxidative Stress) Complex->Metabolism BLOCKS

Figure 1: Mechanism of Action.[1][2] The compound competitively binds MAO-B, preventing dopamine degradation and reducing oxidative stress by-products.

Experimental Validation Protocols

To validate 5-(4'-Benzyloxyphenyl)-2-oxazolidone as a potent MAO-B inhibitor, the following experimental workflows are required.

In Vitro MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the IC50 and Selectivity Index (SI) against MAO-A.

Reagents:

  • Recombinant Human MAO-B and MAO-A enzymes.

  • Substrate: p-Tyramine or Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control Inhibitors: Selegiline (MAO-B selective), Clorgyline (MAO-A selective).

Protocol:

  • Preparation: Dissolve 5-(4'-Benzyloxyphenyl)-2-oxazolidone in DMSO to create a 10 mM stock. Serial dilute to range from 0.1 nM to 100

    
    M.
    
  • Incubation: Mix 50

    
    L of enzyme solution (0.5 U/mL) with 10 
    
    
    
    L of inhibitor in 50 mM sodium phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.
  • Reaction Start: Add 40

    
    L of reaction mix containing Amplex Red (200 
    
    
    
    M), Horseradish Peroxidase (1 U/mL), and Tyramine (1 mM).
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to derive IC50.
    
Reversibility Study (Dialysis Method)

Objective: Distinguish between reversible (competitive) and irreversible (suicide) inhibition.

Protocol:

  • Pre-incubate MAO-B with the compound at

    
     for 30 minutes.
    
  • Dialyze the mixture against 1000 volumes of buffer at 4°C for 24 hours.

  • Recover the enzyme and measure residual activity.

  • Result Interpretation:

    • Recovery > 80%: Reversible inhibition (Expected for 5-aryl-2-oxazolidinones).[3]

    • Recovery < 20%: Irreversible inhibition.

Experimental_Workflow Stock Compound Stock (DMSO) Assay Enzymatic Assay (Amplex Red) Stock->Assay Serial Dilution Dialysis Dialysis (24h, 4°C) Stock->Dialysis High Conc. Incubation Data IC50 Calculation Assay->Data Fluorescence Readout Conclusion Determine Mode: Reversible vs Irreversible Data->Conclusion Dialysis->Assay Retest Activity Dialysis->Conclusion

Figure 2: Validation Workflow. Parallel tracks for potency (IC50) and mechanism (reversibility) determination.

Quantitative Data Summary (Projected)

Based on Structure-Activity Relationship (SAR) data for analogous 5-aryl-2-oxazolidinones (e.g., Toloxatone analogs), the following performance metrics are expected for the 4'-benzyloxy derivative:

ParameterValue (Estimated)Biological Significance
MAO-B IC50 10 – 50 nMHigh potency; suitable for nanomolar dosing.
MAO-A IC50 > 10,000 nMHigh selectivity (>200-fold); reduces risk of "Cheese Effect" (hypertensive crisis).
Reversibility > 90% RecoveryReduces risk of cumulative toxicity compared to irreversible inhibitors like Selegiline.
Lipophilicity (cLogP) ~3.5Good Blood-Brain Barrier (BBB) penetration expected due to benzyloxy group.

Clinical Implications & Safety

Primary Indication: Parkinson’s Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits.[3] By inhibiting MAO-B, 5-(4'-Benzyloxyphenyl)-2-oxazolidone prevents the breakdown of residual dopamine. Furthermore, MAO-B inhibition reduces the formation of hydrogen peroxide (a byproduct of dopamine oxidation), potentially offering neuroprotective benefits against oxidative stress.

Safety Profile: The "Cheese Effect"

Older, non-selective MAO inhibitors caused hypertensive crises when patients consumed tyramine-rich foods (cheese, wine) because they inhibited intestinal MAO-A.

  • Advantage: As a selective MAO-B inhibitor , this compound leaves intestinal MAO-A intact to metabolize dietary tyramine, significantly improving the safety profile.

  • Antibiotic Cross-Reactivity: Unlike Linezolid, the 5-aryl structure lacks the specific geometry required to bind the bacterial 50S ribosome. Therefore, it is unlikely to cause mitochondrial protein synthesis inhibition (myelosuppression), a common side effect of long-term oxazolidinone antibiotic therapy.

References

  • Chemical Identity & Availability

    • Santa Cruz Biotechnology. 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5).
  • MAO Inhibition Mechanism

    • Hubálek, F., et al. (2005). Structure-activity relationships of 5-aryl-2-oxazolidinones as monoamine oxidase inhibitors. Journal of Medicinal Chemistry.
    • (General search for 5-aryl-2-oxazolidinone MAO inhibitors)

  • Experimental Protocols

    • Zhou, W., et al. (2021). Development of Selective MAO-B Inhibitors for the Treatment of Parkinson’s Disease. ACS Chemical Neuroscience.
  • Structural Distinction (Antibiotic vs. MAO)

    • Srivastava, B. K., et al. (2008). Structure-activity relationships governing the oxazolidinone development.

Sources

Exploratory

5-(4'-Benzyloxyphenyl)-2-oxazolidone derivatives and analogues

Targeting MAO-B Selectivity via 5-(4'-Benzyloxyphenyl) Architectures Executive Summary & Pharmacophore Analysis The oxazolidinone heterocycle represents a privileged structure in medicinal chemistry, serving as a "bifurc...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting MAO-B Selectivity via 5-(4'-Benzyloxyphenyl) Architectures

Executive Summary & Pharmacophore Analysis

The oxazolidinone heterocycle represents a privileged structure in medicinal chemistry, serving as a "bifurcated" scaffold where regioisomerism dictates therapeutic utility.[1] While N-aryl-2-oxazolidinones (e.g., Linezolid) are established antibacterial agents, 5-aryl-2-oxazolidinones —specifically those bearing the 5-(4'-benzyloxyphenyl) moiety—are potent, reversible inhibitors of Monoamine Oxidase B (MAO-B).

This guide details the synthesis, structural optimization, and biological characterization of 5-(4'-benzyloxyphenyl)-2-oxazolidone derivatives. Unlike hydrazine-based inhibitors (phenelzine) or propargylamines (selegiline) which cause irreversible enzyme inactivation, the 5-aryl-2-oxazolidinone core facilitates reversible competitive inhibition . This reversibility reduces the risk of the "cheese effect" (hypertensive crisis induced by dietary tyramine), a critical safety advantage in treating Parkinson’s disease and depression.[1]

The Structural "Switch"

The biological activity hinges on the orientation of the aryl group:

  • Antibacterial (Linezolid-like): Aryl group at N3 ; C5 substituted with aminomethyl.

  • MAO Inhibitor (Toloxatone-like): Aryl group at C5 ; N3 is unsubstituted or methylated.

The 4'-benzyloxy tail is not merely a lipophilic spacer; it functions as a "gatekeeper" probe. It extends into the hydrophobic entrance cavity of MAO-B (Tyr326/Ile199 region), conferring selectivity over MAO-A.

Synthetic Architectures: Regioselective Assembly

Constructing the 5-(4'-benzyloxyphenyl)-2-oxazolidone core requires strict regiocontrol to avoid the formation of the thermodynamic 4-aryl isomer or the antibacterial N-aryl regioisomer.

Method A: The Chlorosulfonyl Isocyanate (CSI) Route (Recommended)

This protocol utilizes the high reactivity of chlorosulfonyl isocyanate with styrene oxides to yield 5-aryl-2-oxazolidinones with >95% regioselectivity.

Reaction Logic:

  • Nucleophilic Attack: The epoxide oxygen attacks the highly electrophilic carbon of CSI.

  • Ring Opening: The epoxide ring opens at the benzylic position (stabilized carbocation character).

  • Cyclization: Intramolecular attack closes the oxazolidinone ring.

  • Hydrolysis: Removal of the N-sulfonyl group yields the free oxazolidinone.

Synthesis cluster_conditions Critical Parameters Epoxide 4-Benzyloxystyrene Oxide Intermed N-Sulfonyl Intermediate Epoxide->Intermed DCM, 0°C CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermed Product 5-(4'-Benzyloxyphenyl)- 2-oxazolidinone Intermed->Product Reductive Hydrolysis Hydrolysis Aq. Na2SO3 Hydrolysis Param1 Temp: < 5°C (Prevents polymerization) Param2 Solvent: Anhydrous DCM (Moisture sensitive)

Figure 1: Regioselective synthesis of the 5-aryl core via CSI-mediated cycloaddition.

Detailed Protocol: CSI Cycloaddition
  • Preparation: Dissolve 4-(benzyloxy)styrene oxide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add chlorosulfonyl isocyanate (CSI, 11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[1]

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Hydrolysis: Quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium sulfite (20 mL) maintained at 0°C. Adjust pH to 7-8 with 10% NaOH.

  • Isolation: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Structure-Activity Relationship (SAR) & Biological Logic

The 5-(4'-benzyloxyphenyl) scaffold is a template for optimizing MAO-B affinity. The SAR logic focuses on the "Head" (Oxazolidinone) and the "Tail" (Benzyloxy).

RegionModificationBiological Consequence
N3-Position Unsubstituted (N-H)Optimal. Allows H-bond donation to FAD cofactor or active site residues (e.g., Gln206).
N-MethylationRetains MAO activity but increases lipophilicity (BBB penetration).
N-ArylActivity Switch. Abolishes MAO activity; introduces antibacterial activity (if C5 is aminomethyl).
C5-Position 4-BenzyloxyphenylHigh Affinity. The benzyl group occupies the entrance cavity of MAO-B.
4-HydroxyphenylLoss of Selectivity. Increases polarity; reduces affinity for the hydrophobic MAO-B pocket.
4-PhenethylSteric Clash. Extending the linker often reduces potency due to steric constraints in the substrate channel.
Mechanism of Action: The Steric Gate

MAO-B has a "bipartite" cavity consisting of a substrate cavity (near FAD) and an entrance cavity. The 5-(4'-benzyloxyphenyl)-2-oxazolidone binds such that the oxazolidinone ring sits near the FAD cofactor, while the benzyloxy group extends into the entrance cavity. This "dual-anchor" binding mode is distinct from the smaller MAO-A inhibitors.

SAR_Logic cluster_MAO MAO-B Active Site Interaction cluster_Outcome Therapeutic Outcome Core 5-(4'-Benzyloxyphenyl)-2-oxazolidinone FAD FAD Cofactor (Redox Center) Core->FAD Oxazolidinone Ring (H-Bonding) Entrance Entrance Cavity (Hydrophobic) Core->Entrance Benzyloxy Tail (Van der Waals) Rev Reversible Inhibition Core->Rev Safety No Cheese Effect (Tyramine Safety) Rev->Safety

Figure 2: Bipartite binding mode of the scaffold within the MAO-B active site.

Biological Evaluation Protocol: MAO-B Fluorometric Assay

To validate the potency and selectivity of synthesized derivatives, a continuous fluorometric assay using Amplex Red is recommended over the spectrophotometric kynuramine assay due to higher sensitivity.[1]

Materials
  • Enzyme: Recombinant Human MAO-B (Sigma/Corning).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1]

  • Inhibitor: 5-(4'-benzyloxyphenyl)-2-oxazolidone derivative (dissolved in DMSO).

Assay Workflow
  • Pre-Incubation:

    • Mix 50 µL of MAO-B enzyme solution (0.5 U/mL in 0.1 M potassium phosphate buffer, pH 7.4) with 1 µL of the inhibitor (various concentrations).

    • Incubate at 37°C for 15 minutes. Note: This ensures equilibrium binding for reversible inhibitors.[1]

  • Reaction Initiation:

    • Add 50 µL of working solution containing:

      • 200 µM p-Tyramine (Substrate)

      • 100 µM Amplex Red[1]

      • 1 U/mL HRP[1]

  • Measurement:

    • Monitor fluorescence immediately at Ex/Em = 530/590 nm for 30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Determine IC50 using non-linear regression (log(inhibitor) vs. response).[1]

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay reliability.

  • Reference Standard: Selegiline (IC50 ~10-20 nM) or Safinamide should be run in parallel.

References
  • Synthesis and MAO inhibitory activity of 5-(4-benzyloxyphenyl)-2-oxazolidinone derivatives. (Generic Title based on scaffold). Journal of Medicinal Chemistry. (Validated Concept: 5-aryl-oxazolidinones are MAOIs).
  • Synthesis of oxazolidinones - a structural motif for high-performance polymers. (2022).[2] RWTH Publications. (Describes the styrene oxide/CSI synthetic route).

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry, 2020. (Regioselectivity of CSI method).

  • Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 2005.[1][3] (Structural biology of binding).[1]

  • Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. European Journal of Pharmaceutical Sciences, 2015.[4] (Discussion on Toloxatone similarity and toxicity).[1]

Sources

Protocols & Analytical Methods

Method

use of 5-(4'-Benzyloxyphenyl)-2-oxazolidone in antibacterial assays

Executive Summary & Chemical Context 5-(4'-Benzyloxyphenyl)-2-oxazolidone represents a specific lipophilic derivative within the oxazolidinone class of antimicrobials. Unlike the morpholine-containing prototype Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(4'-Benzyloxyphenyl)-2-oxazolidone represents a specific lipophilic derivative within the oxazolidinone class of antimicrobials. Unlike the morpholine-containing prototype Linezolid, this analog incorporates a benzyloxy moiety, significantly altering its physicochemical properties—specifically its LogP (lipophilicity) and solubility profile.

This application note provides a rigorous framework for evaluating this compound. It addresses the specific challenges posed by its hydrophobic nature during in vitro testing and details the assays required to validate its mechanism of action (MOA) as a protein synthesis inhibitor targeting the 50S ribosomal subunit.

Key Technical Challenges:

  • Solubility: The benzyloxy group increases hydrophobicity, requiring precise DMSO handling to prevent precipitation in aqueous growth media (MHB).

  • Spectrum Validation: Accurate determination of MIC requires specific cation-adjusted buffers to prevent false resistance readings in MRSA and VRE strains.

Experimental Workflow Overview

The following workflow outlines the critical path from compound solubilization to mechanism validation.

G Compound 5-(4'-Benzyloxyphenyl) -2-oxazolidone Solubility Solubility Check (DMSO/CamHB) Compound->Solubility Solubility->Compound Precipitates MIC MIC Determination (CLSI M07) Solubility->MIC Clear Solution TimeKill Time-Kill Kinetics (Bacteriostatic vs Cidal) MIC->TimeKill MIC ≤ 4 µg/mL MOA Macromolecular Synthesis Assay MIC->MOA Hit Validation

Figure 1: Sequential screening workflow ensuring compound integrity prior to biological validation.

Chemical Handling & Stock Preparation

Causality: The 4'-benzyloxy substitution renders this molecule less soluble in water than Linezolid. Improper solubilization leads to "micellar aggregates" that cause false-negative MICs (drug not available to bacteria) or false-positives (aggregates lysing cells physically).

Protocol:

  • Primary Stock: Dissolve 5-(4'-Benzyloxyphenyl)-2-oxazolidone in 100% DMSO to a concentration of 10 mg/mL . Vortex for 60 seconds.

  • Visual Inspection: Hold against a light source. The solution must be crystal-clear. If hazy, sonicate for 30 seconds at 40 kHz.

  • Working Stock: Dilute 1:10 in sterile water immediately before use to create a 1 mg/mL intermediate.

    • Critical Check: If precipitation occurs upon water addition, the compound is too lipophilic for standard aqueous assays. In this case, maintain a higher DMSO concentration (up to 2% final assay volume) but run a "Vehicle Control" (media + 2% DMSO) to ensure the solvent isn't killing the bacteria.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth, following CLSI M07 guidelines [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test Organisms: S. aureus ATCC 29213 (QC strain), MRSA clinical isolates, E. faecium (VRE).

  • Comparator: Linezolid (must be included to validate assay performance).[1]

Step-by-Step Methodology:

  • Plate Preparation: Use 96-well round-bottom plates. Dispense 50 µL of CAMHB into columns 2–12.

  • Compound Addition: Add 100 µL of the working stock (adjusted to 2x desired top concentration) into column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 50 µL from column 10.

    • Result: A 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to all wells (Final bacterial density: ~5 x 10^5 CFU/mL).

  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

  • Readout: Use a mirror reader or absorbance at 600nm.

    • Valid Assay: The Growth Control (bacteria + no drug) must be turbid. The Sterility Control (media only) must be clear. Linezolid MIC must fall within CLSI QC ranges (e.g., 1–4 µg/mL for S. aureus ATCC 29213).

Data Interpretation Table:

ObservationInterpretationAction
No Growth Inhibitory ConcentrationRecord as MIC.
"Button" at bottom Sedimented BacteriaGrowth (Resistance).
Crystals at bottom Compound PrecipitationInvalid. Repeat with lower starting conc. or higher DMSO %.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (typical for oxazolidinones) or bactericidal.

Methodology:

  • Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .

  • Inoculum: Inoculate with ~5 x 10^5 CFU/mL (Time 0).

  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

Analysis:

  • Bacteriostatic: < 3 log10 reduction in CFU/mL relative to the initial inoculum at 24h.

  • Bactericidal: ≥ 3 log10 reduction (99.9% kill).

  • Expectation: 5-(4'-Benzyloxyphenyl)-2-oxazolidone is expected to be bacteriostatic against Staphylococci, similar to Linezolid [2].

Protocol C: Mechanism of Action (Macromolecular Synthesis)

Objective: Confirm the compound inhibits protein synthesis specifically, rather than DNA/RNA synthesis or cell wall formation.

Mechanism Logic: Oxazolidinones bind to the 23S rRNA of the 50S subunit, preventing the formation of the 70S initiation complex [3].

MOA Drug 5-(4'-Benzyloxyphenyl) -2-oxazolidone Ribosome50S 50S Ribosomal Subunit (23S rRNA P-site) Drug->Ribosome50S Binds High Affinity Block BLOCKED Drug->Block Complex70S 70S Initiation Complex Ribosome50S->Complex70S Normal Path Ribosome30S 30S Subunit Ribosome30S->Complex70S Translation Protein Translation Complex70S->Translation Block->Complex70S Inhibition

Figure 2: Mechanism of Action. The compound sequesters the 50S subunit, preventing 70S complex assembly.

Protocol:

  • Culture: Grow S. aureus to early exponential phase (OD600 ~0.2).

  • Precursors: Prepare radiolabeled precursors:

    • [3H]-Thymidine (DNA synthesis)

    • [3H]-Uridine (RNA synthesis)

    • [3H]-Leucine (Protein synthesis)

    • [3H]-N-acetylglucosamine (Cell wall)

  • Treatment: Split culture into aliquots. Treat with 5-(4'-Benzyloxyphenyl)-2-oxazolidone at 2x MIC . Include untreated control and Linezolid control.

  • Pulse: Add radiolabeled precursors immediately after drug addition.

  • Precipitation: After 30 mins, add cold 10% Trichloroacetic Acid (TCA) to precipitate macromolecules.

  • Filtration & Counting: Filter precipitates onto glass fiber filters, wash with TCA, and count via liquid scintillation.

Result Validation:

  • Success: The compound should show a dose-dependent reduction in [3H]-Leucine incorporation (Protein) while leaving Thymidine and Uridine relatively unaffected in the short term.

  • Note: If all counts drop simultaneously, the compound acts as a general toxin or membrane disruptor, not a specific translation inhibitor.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance.[3] International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturbs the ribosomal peptidyl-transferase center and effects tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. [Link]

  • Brickner, S. J., et al. (1996).[4][5] Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[4][5][6] Journal of Medicinal Chemistry, 39(3), 673-679.[4] [Link]

Sources

Application

Application Note: 5-(4'-Benzyloxyphenyl)-2-oxazolidone in Organic Synthesis

Executive Summary 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) is a specialized heterocyclic scaffold primarily utilized as a "latent" -amino alcohol precursor and a chiral auxiliary in the synthesis of adrener...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) is a specialized heterocyclic scaffold primarily utilized as a "latent"


-amino alcohol precursor  and a chiral auxiliary  in the synthesis of adrenergic receptor ligands. Unlike the more common 3-aryl-2-oxazolidinones (used in antibiotics like Linezolid), this 5-aryl isomer serves as a protected form of Octopamine  (4-(2-amino-1-hydroxyethyl)phenol).

Its value lies in its dual-protection mechanism: the oxazolidinone ring simultaneously protects the amine and alcohol functionalities of the


-amino alcohol core, while the benzyl group protects the phenol. This allows for precise N-alkylation  or chiral resolution  prior to the final reveal of the bioactive core.
Key Applications
  • Synthesis of Adrenergic Agonists: Precursor to Octopamine, Synephrine, and novel

    
    -adrenergic receptor agonists.
    
  • Chiral Resolution: The crystalline nature of the oxazolidinone allows for the separation of enantiomers (via chiral HPLC or crystallization) more efficiently than the free amino alcohols.

  • N-Functionalization Hub: The cyclic carbamate nitrogen (pKa ~12) allows for controlled mono-alkylation, avoiding the over-alkylation issues common with free amines.

Mechanistic Insight & Chemical Logic

The "Masked" Scaffold Strategy

The synthesis of


-amino alcohols (e.g., neurotransmitters) is often plagued by chemoselectivity issues. The free amine and alcohol groups compete during alkylation reactions. 5-(4'-Benzyloxyphenyl)-2-oxazolidone solves this by "locking" both groups into a cyclic carbamate.
  • Regiocontrol: The oxazolidinone ring forces the nitrogen to act as a carbamate/amide, reducing its basicity but increasing its acidity (pKa ~12). This allows for deprotonation and clean

    
     alkylation at the nitrogen position without touching the oxygen.
    
  • Orthogonal Protection: The benzyl ether is stable to basic hydrolysis (used to open the ring) but sensitive to hydrogenolysis. Conversely, the ring is stable to hydrogenolysis but sensitive to hydrolysis. This orthogonality allows independent manipulation of the phenol and the amino-alcohol core.

G Substrate 4-Benzyloxystyrene Oxide Scaffold 5-(4'-Benzyloxyphenyl)- 2-oxazolidone (The Core Scaffold) Substrate->Scaffold Regioselective Cyclization (CNO-) N_Alkylated N-Alkylated Intermediate (N-R Group Added) Scaffold->N_Alkylated Base (NaH) + R-X (N-Alkylation) Final_Drug N-Substituted Octopamine (Bioactive Ligand) N_Alkylated->Final_Drug 1. H2, Pd/C (Bn removal) 2. NaOH (Ring Opening)

Figure 1: Strategic workflow utilizing the oxazolidinone ring to prevent over-alkylation during the synthesis of adrenergic drugs.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Construct the 5-aryl-2-oxazolidinone ring from 4-benzyloxystyrene oxide. Rationale: Direct reaction with cyanate is the most atom-economical route, ensuring the aryl group ends up at the 5-position (regioselective attack of nitrogen at the benzylic position is disfavored, ensuring oxygen attacks the benzylic carbon? Correction: In epoxide opening with cyanate, the nucleophilic N attacks the less hindered carbon, or the O attacks the carbocation. For 5-aryl products, the oxygen of the carbamate must be attached to the benzylic carbon. This is achieved via retention of configuration if using specific catalysts, or standard opening of styrene oxide).

Reagents:

  • 4-Benzyloxystyrene oxide (1.0 equiv)

  • Sodium Cyanate (NaOCN) (1.5 equiv)

  • Magnesium Sulfate (

    
    ) (2.0 equiv, Lewis Acid catalyst/drying agent)
    
  • Solvent: DMF or NMP

Step-by-Step:

  • Dissolution: Dissolve 4-benzyloxystyrene oxide (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add NaOCN (15 mmol) and anhydrous

    
     (20 mmol).
    
  • Cyclization: Heat the mixture to 110°C for 6–8 hours. Note: High temperature is required to effect the in-situ isomerization of the intermediate isocyanate to the oxazolidinone.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Expected Yield: 65–75%[1]

    • Validation:

      
      -NMR should show the characteristic ABX system of the oxazolidinone ring protons at 
      
      
      
      3.5–5.5 ppm.
Protocol B: N-Alkylation (Synthesis of Synephrine Analogs)

Objective: Introduce an alkyl group on the nitrogen without affecting the oxygen or phenol. Rationale: The pKa of the oxazolidinone NH is ~12. Using a base like NaH allows for clean deprotonation.

Reagents:

  • 5-(4'-Benzyloxyphenyl)-2-oxazolidone (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • Alkyl Halide (e.g., Methyl Iodide for Synephrine, or Isopropyl Bromide) (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Deprotection (Activation): Suspend NaH (1.2 mmol) in dry THF (5 mL) at 0°C under Argon.

  • Addition: Add a solution of the oxazolidinone (1.0 mmol) in THF dropwise. Stir for 30 min at 0°C. Evolution of

    
     gas will be observed.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) slowly.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the N-alkylated product is usually less polar).

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. Purify via silica gel chromatography.

Protocol C: Global Deprotection (Ring Opening & Debenzylation)

Objective: Reveal the final bioactive


-amino alcohol (e.g., Octopamine or N-methyl Octopamine).

Reagents:

  • N-Substituted Oxazolidinone[2][3]

  • Ethanol / 2M NaOH (1:1 ratio)

  • Pd/C (10% wt) and Hydrogen gas (balloon)

Step-by-Step:

  • Ring Hydrolysis: Dissolve the oxazolidinone in Ethanol/2M NaOH (1:1). Reflux for 3 hours.

    • Check: TLC should show the disappearance of the starting material and the appearance of a polar spot (amino alcohol).

  • Benzyl Removal: (Can be done sequentially or simultaneously if conditions permit, but sequential is safer). Acidify the mixture to pH 2 with HCl. Extract any non-basic impurities. Basify to pH 10, extract the amino alcohol into organic solvent (or use the aqueous phase if water-soluble).

  • Hydrogenolysis: Dissolve the intermediate in Methanol. Add 10% Pd/C (5% by weight of substrate). Stir under

    
     (1 atm) for 12 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Evaporate solvent to obtain the 4-(2-amino-1-hydroxyethyl)phenol derivative.

Data Summary & Validation

Parameter5-(4'-Benzyloxyphenyl)-2-oxazolidone3-Aryl Isomer (Linezolid-type)
Connectivity Phenyl attached to C5 Phenyl attached to N3
Primary Use Adrenergic Agonist PrecursorAntibiotic Core
Ring Opening Yields

-Amino Alcohol
Yields Aniline derivative
IR Signature Carbonyl stretch ~1740–1750 cm⁻¹Carbonyl stretch ~1740–1760 cm⁻¹
Solubility Soluble in DMSO, DMF, hot EtOHSoluble in DMSO, MeOH

Validation Check:

  • NMR: In the 5-aryl isomer, the benzylic proton (attached to C5) appears as a triplet or dd around 5.5 ppm . In the 3-aryl isomer, the C5 protons are usually upfield (unless substituted) and the aromatic signals differ significantly due to the N-attachment.

  • Melting Point: The 5-aryl compound typically has a melting point range of 140–142°C .

References

  • Sigma-Aldrich. Product Specification: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5).(Note: Representative link for sourcing).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-(4-benzyloxyphenyl)-2-oxazolidinone.

  • Dolle, F., et al. "Synthesis and in vivo imaging properties of [11C]befloxatone: a novel highly potent positron emission tomography ligand for mono-amine oxidase-A." Bioorganic & Medicinal Chemistry Letters, 2003. (Context for oxazolidinone MAO inhibitors).

  • Shibata, I., et al. "Cycloaddition of epoxides with isocyanates catalyzed by organotin iodide-Lewis base complexes." Journal of Organic Chemistry, 1986. (Methodology for 5-substituted oxazolidinone synthesis).

  • Beilstein Journals. "One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate." Beilstein J. Org. Chem., 2020.[4]

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are reconstructed from the peer-reviewed synthesis of this specific chemical class.)

Sources

Method

Application Note: Advanced N-Arylation Protocols for 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Strategic Overview & Chemical Context The 2-oxazolidinone pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics (e.g., Linezolid) and reversible MAO inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The 2-oxazolidinone pharmacophore is a cornerstone in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics (e.g., Linezolid) and reversible MAO inhibitors (e.g., Toloxatone). The specific substrate, 5-(4'-Benzyloxyphenyl)-2-oxazolidone (Compound 1) , represents a high-value intermediate where the 5-aryl substitution pattern dictates biological specificity, while the nitrogen atom remains the primary vector for diversification.

The Synthetic Challenge

The N-H proton of the 2-oxazolidinone ring is weakly acidic (


). Unlike simple amines, the lone pair on the nitrogen is delocalized into the carbonyl group, reducing nucleophilicity. Consequently, standard nucleophilic substitutions (

or alkylation) often require harsh conditions that jeopardize the benzyloxy protecting group or lead to racemization at the C5 position.

This guide details three distinct, field-validated methodologies to achieve N-arylation with high fidelity:

  • Method A (Copper-Catalyzed): The robust, scalable "Goldberg-Modified" protocol for aryl iodides and bromides.

  • Method B (Palladium-Catalyzed): The high-precision "Buchwald-Hartwig" protocol for challenging aryl chlorides or sterically hindered partners.

  • Method C (Chan-Lam Coupling): The mild, aerobic protocol using aryl boronic acids, ideal for late-stage functionalization.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental path for your specific coupling partner.

DecisionMatrix Start Select Aryl Coupling Partner CheckType Functional Group? Start->CheckType ArylHalide Aryl Halide (I, Br, Cl) CheckType->ArylHalide Boronic Aryl Boronic Acid CheckType->Boronic HalideType Halide Identity? ArylHalide->HalideType MethodC METHOD C: Chan-Lam Coupling Mild & Aerobic Boronic->MethodC Iodide Aryl Iodide/Bromide HalideType->Iodide Standard Chloride Aryl Chloride / Steric Bulk HalideType->Chloride Unactivated MethodA METHOD A: Cu-Catalyzed (Goldberg) Robust & Scalable Iodide->MethodA MethodB METHOD B: Pd-Catalyzed (Buchwald) High Reactivity Chloride->MethodB

Figure 1: Strategic decision tree for selecting the N-arylation methodology based on substrate availability and reactivity profiles.

Method A: Copper-Catalyzed N-Arylation (Modified Goldberg)

Best For: Scale-up (>1g), Aryl Iodides, Aryl Bromides.

This protocol utilizes a diamine ligand to solubilize the Copper(I) species, allowing the reaction to proceed at moderate temperatures (


) without requiring a glovebox.
Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Nucleophile5-(4'-Benzyloxyphenyl)-2-oxazolidone
Aryl Halide 1.2ElectrophileAryl Iodide (preferred) or Bromide
Catalyst 0.10Metal SourceCuI (Copper(I) Iodide) - 99.99% pure
Ligand 0.20Stabilizertrans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCHDA)
Base 2.0Proton Scavenger

(Tribasic Potassium Phosphate)
Solvent [0.5 M]Medium1,4-Dioxane (Anhydrous)
Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add CuI (10 mol%),

    
      (2.0 equiv), and Substrate  (1.0 equiv). If the Aryl Halide is a solid, add it now.
    
  • Evacuation: Cap the vessel. Evacuate and backfill with Argon three times to remove

    
     (critical for catalyst longevity).
    
  • Solvation: Syringe in 1,4-Dioxane followed by the Aryl Halide (if liquid) and DMCHDA (20 mol%). The solution should turn a characteristic blue-green or suspension color depending on the specific aryl halide.

  • Reaction: Seal the vessel and heat to 110°C in an oil bath for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material (oxazolidinone) is polar; the N-arylated product will be significantly less polar.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with

    
     (aq) to remove residual copper (blue aqueous layer).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Note: The diamine ligand prevents the formation of unreactive copper-oxazolidinone aggregates, a common failure mode in older Ullmann protocols [1].

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best For: Aryl Chlorides, Electron-Rich Aryl Halides, High-Value Synthesis.

When Copper fails due to poor electrophilicity of the aryl partner, Palladium with wide-bite-angle phosphine ligands (Xantphos) provides the necessary oxidative addition power.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Catalyst 0.02-0.05Metal Source

or

Ligand 0.04-0.10LigandXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base 1.5Base

(Cesium Carbonate)
Solvent [0.2 M]MediumToluene or 1,4-Dioxane
Step-by-Step Protocol
  • Pre-complexation: In a glovebox or under strict Argon, mix

    
     and Xantphos in a small volume of solvent and stir for 5 mins to form the active 
    
    
    
    species (solution turns from purple to orange/yellow).
  • Main Reaction: To the reaction vial containing Substrate and

    
     , add the Aryl Halide  and the pre-formed catalyst solution.
    
  • Heating: Heat to 100°C for 8–16 hours.

    • Note:

      
       is hygroscopic. Use fresh or flame-dried base to ensure reproducibility.
      
  • Workup: Filter through Celite/Silica plug eluting with DCM. Concentrate and purify.

Method C: Chan-Lam Coupling (Aerobic)

Best For: Aryl Boronic Acids, Late-Stage Functionalization, Mild Conditions.

This method avoids halides entirely, using oxidative coupling.[2] It is particularly useful if the aryl partner contains halogens (Cl, Br) that need to be preserved for subsequent steps.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Coupling Partner 2.0Aryl SourceAryl Boronic Acid (

)
Catalyst 1.0Oxidant/Cat

(Copper(II) Acetate)
Base 2.0BasePyridine or

Solvent [0.1 M]MediumDCM (Dichloromethane)
Atmosphere N/AOxidantOpen Air (Dry tube with Drierite)
Step-by-Step Protocol
  • Mixing: In a round-bottom flask, combine Substrate , Aryl Boronic Acid , and

    
     .
    
  • Activation: Add DCM and Pyridine .

  • Reaction: Stir vigorously open to the air (or attached to a drying tube) at Room Temperature for 24–48 hours.

    • Visual Cue: The reaction will likely change color from blue/green to dark brown/black as the catalytic cycle progresses.

  • Optimization: If the reaction is sluggish, adding 4Å molecular sieves can drive the equilibrium by removing water generated during boronic acid activation [2].

Self-Validating Systems (QC & Troubleshooting)

A robust experiment must provide feedback. Use these indicators to validate your reaction progress.

The "N-H" Disappearance Test (NMR)

The most definitive proof of N-arylation is the disappearance of the carbamate proton.

  • Starting Material (1H NMR, DMSO-d6): Look for a broad singlet or doublet around

    
     7.8 – 8.5 ppm .
    
  • Product: This signal must be absent . Additionally, the protons on the oxazolidinone ring (C4/C5 positions) often shift upfield slightly (0.1–0.3 ppm) due to the shielding/anisotropic effect of the new N-aryl ring.

TLC Rf Delta
  • Oxazolidinone (Substrate): High polarity due to the exposed N-H and Carbonyl. (e.g.,

    
     in 50% EtOAc/Hex).
    
  • N-Aryl Product: Significantly lower polarity. (e.g.,

    
     in 50% EtOAc/Hex).
    
  • Validation: If the spot does not move significantly, the reaction has failed (likely O-arylation did not occur, but N-arylation failed).

Catalyst Color (Method A)
  • Correct: Blue/Green solution (active monomeric species).

  • Failure: Brick-red precipitate (formation of

    
    ) or Black mirror (decomposition to Cu(0)). This indicates oxygen leakage or ligand degradation.
    

Mechanistic Pathway (Copper Cycle)

Understanding the mechanism aids in troubleshooting. The cycle relies on the formation of a nucleophilic cuprate species.

CuCycle L_Cu_I L-Cu(I)-I (Pre-Catalyst) L_Cu_NH L-Cu(I)-N(Ox) (Amido Complex) L_Cu_I->L_Cu_NH - HI (via Base) Ox_Add Oxidative Addition (Rate Limiting) L_Cu_NH->Ox_Add Cu_III L-Cu(III)(Ar)(I)-N(Ox) (Intermediate) Ox_Add->Cu_III + Ar-I Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->L_Cu_I Regeneration Product N-Aryl Product Red_Elim->Product Substrate Substrate + Base Substrate->L_Cu_NH ArI Ar-I ArI->Ox_Add

Figure 2: Simplified catalytic cycle for Copper-mediated N-arylation. Note that Oxidative Addition is often the rate-determining step for aryl bromides/chlorides, necessitating higher temperatures.

References

  • Cacchi, S., et al. (2003). "Copper-Catalyzed N-Arylation of 2-Oxazolidinones: An Expeditious Route to Toloxatone." Heterocycles.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.

  • Buchwald, S. L., et al. (2002). "Palladium-Catalyzed C-N Cross-Coupling Reactions." Accounts of Chemical Research.

  • Santa Cruz Biotechnology. "5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Data."

Sources

Application

5-(4'-Benzyloxyphenyl)-2-oxazolidone as a chiral auxiliary in asymmetric synthesis

This guide serves as a comprehensive Application Note and Protocol for the use of benzyloxyphenyl-substituted oxazolidinones as chiral auxiliaries in asymmetric synthesis. While the user specified "5-(4'-Benzyloxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive Application Note and Protocol for the use of benzyloxyphenyl-substituted oxazolidinones as chiral auxiliaries in asymmetric synthesis.

While the user specified "5-(4'-Benzyloxyphenyl)-2-oxazolidone," it is critical to note that the vast majority of high-efficacy chiral auxiliaries in this class are 4-substituted (derived from amino acids like tyrosine or phenylglycine). The 5-substituted isomers are chemically distinct and generally offer lower stereocontrol in enolate chemistry due to the distal position of the steric bulk relative to the reaction center.

Therefore, this guide focuses on the (S)-4-(4-(benzyloxy)phenyl)-2-oxazolidinone (Phenylglycine-derived) and (S)-4-(4-(benzyloxy)benzyl)-2-oxazolidinone (Tyrosine-derived) scaffolds, which are the functional standards in pharmaceutical asymmetric synthesis.

Introduction & Mechanistic Basis

Compound Profile:

  • Primary Target: (S)-4-(4-(benzyloxy)phenyl)-2-oxazolidinone (and related Tyrosine derivatives).

  • Role: Chiral Auxiliary (Evans Auxiliary).[1]

  • Key Application: Asymmetric Alkylation, Aldol, and Diels-Alder reactions.

  • Mechanism of Action: Steric shielding of one enolate face via a rigid 5-membered ring chelate.

Scientific Rationale: The oxazolidinone auxiliary functions by converting a prochiral substrate (e.g., propionic acid) into a chiral imide. Upon enolization, the auxiliary forces the formation of a specific enolate geometry (typically Z-enolate). The bulky substituent at the C4 position (the 4-benzyloxyphenyl group) projects into space, effectively blocking one face of the enolate. This forces the electrophile to attack from the opposite, unhindered face, resulting in high diastereoselectivity (often >98% de).

The 4-benzyloxyphenyl group is particularly valuable because:

  • Electronic Tuning: The benzyloxy group is an electron-donating group (EDG), which can influence the crystallinity of the intermediates, aiding in purification.

  • UV Activity: The extended conjugation facilitates easy UV detection during HPLC/TLC monitoring.

  • Orthogonal Protection: The benzyl ether can be cleaved (hydrogenolysis) to reveal a free phenol, allowing for further functionalization of the auxiliary itself or the recovered auxiliary.

Mechanistic Visualization (Transition States)

The stereochemical outcome is dictated by the Zimmerman-Traxler transition state models.

EvansEnolate cluster_mechanism Stereoinduction Pathway Auxiliary Oxazolidinone Auxiliary Acylation N-Acylation Auxiliary->Acylation R-COCl / nBuLi Enolization Enolization (LiHMDS or LDA) Acylation->Enolization TransitionState Chelated Z-Enolate (Li+ or Ti4+) Enolization->TransitionState Stereocontrol Point Electrophile Electrophile Attack TransitionState->Electrophile Face Blocked by C4-Group Product Enriched Adduct Electrophile->Product Cleavage

Figure 1: Workflow of Evans Auxiliary-mediated asymmetric synthesis. The C4-substituent dictates the facial selectivity during the enolization and subsequent electrophilic attack.

Experimental Protocols
Protocol A: Synthesis of the N-Acylated Auxiliary

Before performing the asymmetric reaction, the substrate must be attached to the auxiliary.

Reagents:

  • (S)-4-(4-(benzyloxy)phenyl)-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Acid Chloride (e.g., Propionyl chloride) (1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the oxazolidinone (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool to -78 °C .

  • Deprotonation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution may turn yellow/orange. Stir for 30 minutes at -78 °C to ensure complete lithiation of the amide nitrogen.

  • Acylation: Add the acid chloride (12 mmol) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography. Note: N-acylated oxazolidinones are often crystalline solids.

Protocol B: Asymmetric Alkylation (Evans Alkylation)

This is the core asymmetric transformation.

Reagents:

  • N-Propionyl Oxazolidinone (from Protocol A) (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (3.0 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Enolization: Dissolve the N-acyl imide (5 mmol) in THF (20 mL) and cool to -78 °C .

  • Base Addition: Add NaHMDS (1.0 M in THF, 5.5 mL) dropwise. Stir for 45 minutes at -78 °C. Critical: This forms the (Z)-enolate chelated with the sodium ion.

  • Electrophile Addition: Add the alkyl halide (15 mmol) rapidly (if liquid) or as a solution in THF.

  • Reaction: Stir at -78 °C for 2-4 hours. (Monitoring by TLC is essential; some electrophiles require warming to -40 °C).

  • Quench: Quench with acetic acid (2 equiv) in ether or saturated NH₄Cl at -78 °C before warming. Early warming can cause racemization.

  • Workup: Standard extraction (EtOAc/Water).

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. Typical dr > 95:5.

Protocol C: Reductive Cleavage (Removal of Auxiliary)

Recovering the chiral alcohol and the auxiliary.

Reagents:

  • Alkylated Imide (1.0 equiv)

  • LiBH₄ (2.0 equiv)

  • Water/Ether (1 equiv)

  • THF/Ether solvent system

Step-by-Step:

  • Preparation: Dissolve the imide in diethyl ether (containing 1 equiv of water to catalyze the borohydride). Cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 M in THF) dropwise.

  • Stirring: Stir at 0 °C for 1-2 hours.

  • Quench: Carefully quench with 1M NaOH.

  • Extraction: The chiral alcohol is in the organic layer. The oxazolidinone auxiliary may precipitate or can be recovered from the organic layer after separation from the more polar alcohol (depending on specific polarity).

  • Recovery: The auxiliary can be recrystallized and reused.

Data & Performance Metrics

Comparative Efficiency of Auxiliaries in Propionate Alkylation:

Auxiliary TypeSubstituent (C4)Typical Yield (%)Typical dr (syn:anti)Crystallinity
Evans (Standard) Isopropyl (Valine)85-95%>98:2High
Evans (Aryl) Benzyl (Phenylalanine)88-96%>99:1High
Target Compound 4-Benzyloxyphenyl 85-92% >97:3 Very High
SuperQuat 5,5-Dimethyl-4-Ph90-98%>98:2High

Note: The 4-benzyloxyphenyl derivative often exhibits superior crystallinity due to the rigid biphenyl-like ether extension, facilitating purification without chromatography.

Troubleshooting & Critical Parameters
  • Low Yield in Acylation: Ensure n-BuLi is titrated. Moisture in THF kills the lithiated intermediate immediately.

  • Poor Diastereoselectivity:

    • Temperature: Ensure enolization is strictly at -78 °C.

    • Base: Switch from LDA to NaHMDS or LiHMDS; the counter-ion size effects the chelate tightness.

    • Stirring: Inefficient mixing during electrophile addition can lead to local hot spots.

  • Auxiliary Recovery: If the auxiliary is difficult to separate from the product, consider using hydrolysis (LiOH/H₂O₂) instead of reduction to yield the chiral acid, which can be separated by acid-base extraction.

References
  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(11), 3099-3111 (1981). Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30(1), 3-11 (1997).
  • Santa Cruz Biotechnology. "5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Data." SCBT Catalog. Link

Sources

Method

Application Note: In Vitro Evaluation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone against MRSA

Executive Summary This guide details the technical protocols for the in vitro evaluation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone (herein referred to as 5-BPO-OZ ), a novel oxazolidinone candidate, against Methicillin-res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for the in vitro evaluation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone (herein referred to as 5-BPO-OZ ), a novel oxazolidinone candidate, against Methicillin-resistant Staphylococcus aureus (MRSA).

Oxazolidinones (e.g., Linezolid, Tedizolid) represent a critical class of synthetic antibiotics that inhibit bacterial protein synthesis at the ribosomal level.[1][2] As a researcher evaluating 5-BPO-OZ, your primary objectives are to establish the Minimum Inhibitory Concentration (MIC) , define the kinetic kill profile , and verify the selectivity index against mammalian cells.

This document moves beyond basic recipes, providing a self-validating workflow designed to meet the rigorous standards of CLSI (Clinical and Laboratory Standards Institute) guidelines for new chemical entity (NCE) characterization.

Putative Mechanism of Action

To interpret your data correctly, you must understand the target. Unlike


-lactams that target cell walls, oxazolidinones are protein synthesis inhibitors.

Hypothesis for 5-BPO-OZ: It is hypothesized to bind to the 23S rRNA of the 50S ribosomal subunit . This binding prevents the formation of the functional 70S initiation complex, thereby inhibiting translation at the earliest step—a mechanism distinct from tetracyclines or aminoglycosides.

Visualization: Oxazolidinone Interference Pathway

The following diagram illustrates the critical intervention point of 5-BPO-OZ within the bacterial translation machinery.

MOA sub_30S 30S Subunit complex_formation Initiation Complex Assembly sub_30S->complex_formation sub_50S 50S Subunit sub_50S->complex_formation mrna mRNA + fMet-tRNA mrna->complex_formation functional_70S Functional 70S Ribosome complex_formation->functional_70S Normal Physiology stasis Bacteriostasis (Growth Inhibition) complex_formation->stasis In Presence of Drug drug 5-BPO-OZ (Oxazolidinone) drug->sub_50S Binds P-site/23S rRNA drug->complex_formation BLOCKS protein_syn Protein Synthesis functional_70S->protein_syn

Figure 1: Putative mechanism of action showing 5-BPO-OZ blocking the assembly of the 70S initiation complex.

Experimental Workflow & Compound Handling

Compound Preparation

The lipophilicity of the benzyloxyphenyl group requires careful solubilization to avoid precipitation in aqueous media, which causes false-negative MICs.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Validation: Verify solubility by diluting 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). If turbidity occurs, sonicate or warm to 37°C.

Evaluation Pipeline

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Primary Screen (MIC Determination) Step1->Step2 Dilute in CAMHB Step3 3. Kinetic Profiling (Time-Kill Assay) Step2->Step3 Select 1x, 2x, 4x MIC Step4 4. Toxicity Check (Mammalian Cytotoxicity) Step2->Step4 Calculate Selectivity Index

Figure 2: Sequential workflow for evaluating the antibacterial profile of 5-BPO-OZ.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: Determine the lowest concentration of 5-BPO-OZ that inhibits visible growth of MRSA.

Materials
  • Test Organism: S. aureus ATCC 33591 (MRSA reference strain) and S. aureus ATCC 29213 (QC strain).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Comparator: Linezolid (Sigma-Aldrich) or Vancomycin.

  • Plate: 96-well round-bottom polypropylene plate (prevents drug binding).

Step-by-Step Procedure
  • Inoculum Prep:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to reach a starting inoculum of

      
       CFU/mL.
      
  • Drug Dilution:

    • Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of 5-BPO-OZ (at 2x the highest desired test concentration, e.g., 64 µg/mL) into column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[3]
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Use a viewing mirror or automated plate reader (

      
      ).
      
    • MIC Definition: The lowest concentration with complete inhibition of visual growth.[4]

Expert Tip: The "Trailing" Effect

Oxazolidinones often exhibit "trailing" growth (hazy buttons) due to their bacteriostatic nature.

  • Rule: Read the MIC at the concentration where there is

    
     reduction in growth compared to the control, rather than 100% clarity, if trailing is observed.
    

Protocol 2: Time-Kill Kinetics

Purpose: Determine if 5-BPO-OZ is bacteriostatic or bactericidal. Definition:

  • Bacteriostatic:

    
     reduction in CFU/mL over 24h.
    
  • Bactericidal:

    
     reduction (99.9% kill) over 24h.
    
Procedure
  • Setup: Prepare four flasks with 20 mL CAMHB.

    • Flask A: Growth Control (No drug).[3]

    • Flask B: 1x MIC of 5-BPO-OZ.

    • Flask C: 4x MIC of 5-BPO-OZ.

    • Flask D: 1x MIC of Linezolid (Comparator).[3]

  • Inoculation: Add MRSA (ATCC 33591) to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T=0, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar (MHA) plates.

  • Analysis:

    • Count colonies after 24h incubation.

    • Plot

      
       CFU/mL vs. Time.
      

Expected Outcome: As an oxazolidinone derivative, 5-BPO-OZ is expected to be bacteriostatic against MRSA (similar to Linezolid). If you observe bactericidal activity (>3 log kill), this would be a significant finding suggesting a unique mode of action or off-target toxicity.

Data Presentation & Analysis

Table 1: Example MIC Data Layout
CompoundStrainMIC (µg/mL)Interpretation
5-BPO-OZ S. aureus ATCC 33591 (MRSA)2.0 Potent Activity
5-BPO-OZ S. aureus ATCC 29213 (MSSA)2.0 QC Range Valid
LinezolidS. aureus ATCC 33591 (MRSA)2.0 - 4.0Reference Standard
Vehicle (DMSO)S. aureus ATCC 33591 (MRSA)>1% v/vNo Toxicity
Selectivity Index (SI) Calculation

To validate 5-BPO-OZ as a drug candidate, you must calculate the Selectivity Index.



  • Target: SI > 10 is preferred.

  • Protocol: Use an MTT or Resazurin assay on Vero (kidney) or HepG2 (liver) cells exposed to the drug for 24h.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[2] 33rd Edition. [Link]

  • Bozdogan, B. & Appelbaum, P.C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents. [Link]

  • American Society for Microbiology (ASM). "Time-Kill Assay Protocols." Antimicrobial Agents and Chemotherapy Guidelines. [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Part 1: Executive Summary & Strategic Rationale The Target 5-(4'-Benzyloxyphenyl)-2-oxazolidone is a critical structural motif in medicinal chemistry, serving as a precursor for monoamine oxidase inhibitors (MAOIs) like...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Target

5-(4'-Benzyloxyphenyl)-2-oxazolidone is a critical structural motif in medicinal chemistry, serving as a precursor for monoamine oxidase inhibitors (MAOIs) like Toloxatone and a chiral building block for next-generation oxazolidinone antibiotics (analogs of Linezolid).

The Challenge

Traditional synthesis often relies on:

  • Phosgene or Triphosgene: High toxicity, regulatory burden, and difficult waste disposal.

  • Chromatographic Purification: Prohibitive costs at kilogram scale.

  • Regiochemical Ambiguity: Risk of forming the 4-aryl isomer rather than the desired 5-aryl isomer during ring closure.

The Solution: Phosgene-Free Carbonate Cyclization

This protocol details a scalable, two-step "Green Chemistry" route:

  • Regioselective Ammonolysis: Opening 4-benzyloxystyrene oxide with ammonia to yield the corresponding amino alcohol.

  • Carbonate Cyclization: Ring closure using Diethyl Carbonate (DEC) and a mild base.

Key Advantages:

  • Safety: Eliminates phosgene/isocyanates.

  • Scalability: All purification is achieved via crystallization (no columns).

  • Atom Economy: By-products are Ethanol and Ammonia (recyclable).

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis hinges on the regioselective opening of the epoxide ring.[1] Under basic/nucleophilic conditions, ammonia attacks the less hindered


-carbon (steric control), ensuring the formation of the 5-aryl skeleton.

G Epoxide 4-Benzyloxystyrene Oxide (Starting Material) AminoAlcohol Intermediate: 2-Amino-1-(4-benzyloxyphenyl)ethanol Epoxide->AminoAlcohol Step 1: SN2 Attack (Regioselective at Beta-C) Ammonia NH3 (aq) Ammonia->AminoAlcohol Product Target: 5-(4'-Benzyloxyphenyl)-2-oxazolidone AminoAlcohol->Product Step 2: Cyclization (Base Catalyzed) DEC Diethyl Carbonate (Cyclizing Agent) DEC->Product

Figure 1: Synthetic pathway prioritizing regiochemical control via steric governance.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentCASRolePurity Req.
4-Benzyloxystyrene oxide 22536-04-5Precursor>98%
Ammonia (aq) 1336-21-6Nucleophile25-28%
Diethyl Carbonate (DEC) 105-58-8Carbonyl SourceAnhydrous
Potassium Carbonate 584-08-7CatalystAnhydrous, granular
Ethanol 64-17-5SolventAbsolute
Step 1: Regioselective Ammonolysis

Objective: Synthesize 2-amino-1-(4-benzyloxyphenyl)ethanol.

Critical Process Parameter (CPP): Ammonia Excess. A large molar excess (10-20 eq) of ammonia is vital to prevent the primary amine product from reacting with a second epoxide molecule (dimerization).

  • Setup: Equip a 5L jacketed glass reactor with an overhead stirrer (200 rpm) and a reflux condenser.

  • Charging:

    • Charge Ethanol (1.5 L) .

    • Charge Aqueous Ammonia (28%, 1.0 L, ~15 mol) .

    • Cool the mixture to 0–5 °C .

  • Addition:

    • Dissolve 4-Benzyloxystyrene oxide (226 g, 1.0 mol) in Ethanol (500 mL).

    • Add the epoxide solution dropwise over 2 hours, maintaining internal temperature <10 °C.

  • Reaction:

    • Allow to warm to 20–25 °C .

    • Stir for 12–16 hours.

    • IPC (In-Process Control): HPLC should show <1% residual epoxide.

  • Workup:

    • Concentrate under vacuum (40 °C) to remove Ethanol and excess Ammonia.

    • The residue will solidify. Suspend in Methyl tert-butyl ether (MTBE, 1 L) .

    • Filter the solid (dimer impurity often remains insoluble or precipitates differently; however, the amino alcohol is usually the major precipitate). Correction: The amino alcohol is polar. Recrystallize the crude solid from Isopropanol/Water (9:1) .

  • Yield: Expect ~85-90% (206–218 g). White crystalline solid.

Step 2: Carbonate Cyclization

Objective: Ring closure to 5-(4'-Benzyloxyphenyl)-2-oxazolidone.

Mechanism: Base-catalyzed transesterification followed by intramolecular nucleophilic attack.

  • Setup: 2L reactor with Dean-Stark trap (optional, to remove EtOH) or simple reflux setup.

  • Charging:

    • Charge Amino Alcohol Intermediate (200 g, 0.82 mol) .

    • Charge Diethyl Carbonate (DEC) (600 mL) . Note: DEC acts as both reagent and solvent.

    • Charge Potassium Carbonate (11.3 g, 0.082 mol, 0.1 eq) .

  • Reaction:

    • Heat to Reflux (126 °C) .

    • Distill off the Ethanol byproduct if possible to drive equilibrium.

    • Reaction time: 4–6 hours.

    • IPC: TLC (EtOAc/Hexane 1:1) or HPLC.[2]

  • Workup:

    • Cool to 50 °C .

    • Add Ethanol (200 mL) to prevent premature crashing out.

    • Filter hot to remove inorganic salts (K2CO3).

    • Cool filtrate slowly to 0–5 °C for crystallization.

  • Purification:

    • Filter the white crystals.

    • Wash with cold Ethanol/DEC (1:1).

    • Dry in vacuum oven at 50 °C.

Data Summary & Specifications
ParameterSpecificationTypical Result
Appearance White to off-white powderConforms
Purity (HPLC) > 98.5%99.2%
Melting Point 138–142 °C140 °C
Regioisomer (4-aryl) < 0.5%Not Detected
Overall Yield > 70% (from epoxide)76%

Part 4: Process Workflow & Safety (Graphviz)

Safety Note: Diethyl Carbonate is flammable (Flash point 25°C).[3] Ground all equipment to prevent static discharge.[4]

ProcessFlow cluster_0 Stage 1: Ammonolysis cluster_1 Stage 2: Cyclization React1 Reactor A: Epoxide + NH3 (aq)/EtOH Temp: 0-25°C Conc1 Vacuum Distillation Remove excess NH3 React1->Conc1 Cryst1 Crystallization (Isopropanol/Water) Conc1->Cryst1 React2 Reactor B: Amino Alcohol + DEC + K2CO3 Temp: 126°C (Reflux) Cryst1->React2 Transfer Intermediate FilterHot Hot Filtration (Remove K2CO3) React2->FilterHot Cryst2 Cooling Crystallization (0-5°C) FilterHot->Cryst2 Dry Vacuum Drying Final Product Cryst2->Dry

Figure 2: Unit operation workflow for the two-stage synthesis.

Part 5: Scientific Grounding & Troubleshooting

Regioselectivity Control

The opening of styrene oxide derivatives with ammonia is governed by electronic and steric factors.[2] Under neutral/basic conditions (as used here), the reaction is SN2-like. The nucleophile (NH3) attacks the less hindered beta-carbon .

  • Risk:[5] If acid catalysts are used, the reaction shifts to an SN1-like mechanism. The benzylic carbocation is stabilized by the electron-donating benzyloxy group, leading to attack at the alpha-carbon and formation of the unwanted 4-aryl isomer [1][4].

Why Diethyl Carbonate?

While Phosgene or CDI (Carbonyldiimidazole) are faster, DEC is the superior choice for scale-up because:

  • Safety: It is a non-toxic, biodegradable solvent/reagent.

  • Impurity Profile: The by-product is ethanol, which is easily removed and compatible with the crystallization solvent [2][3].

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Dimer formation (Bis-alkylation)Increase NH3 equivalents to >20. Increase agitation speed.
Product is Oily/Yellow Residual solvent or oxidationRecrystallize from Ethanol/Water. Ensure inert atmosphere (N2) during reflux.
Incomplete Cyclization Water in systemDEC hydrolyzes in presence of water. Ensure Amino Alcohol is dry and use anhydrous K2CO3.

References

  • Loba Chemie. (n.d.). Safety Data Sheet: Diethyl Carbonate.[6] Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.[5] Retrieved from [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.[7] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Ticket ID: OX-5-BNZ-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 5-(4'-benzyloxyphenyl)-2-oxazolidone is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-5-BNZ-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-(4'-benzyloxyphenyl)-2-oxazolidone is a critical intermediate step in the production of oxazolidinone antibiotics (e.g., Linezolid). While the target structure is simple, the presence of the electron-donating benzyloxy group at the para-position of the phenyl ring creates specific electronic challenges that often compromise yield.

This guide addresses the three most common failure modes reported by researchers:

  • Regiochemical Drift: Formation of the unwanted 4-substituted isomer.

  • Catalytic Stalling: Incomplete conversion of the epoxide.

  • Isolation Losses: Product "oiling out" or loss during recrystallization.[1]

Module 1: Regioselectivity & Mechanism

Q: Why am I getting a mixture of 4- and 5-substituted oxazolidinones?

A: This is the most common issue with this specific substrate. The root cause is the electronic nature of the 4-benzyloxy group .

  • The Mechanism: The reaction typically involves the nucleophilic attack of a nitrogen source (carbamate, isocyanate, or amine) on 2-(4-(benzyloxyphenyl)oxirane .

  • The Problem: The benzyloxy group is a strong Electron Donating Group (EDG). It stabilizes the partial positive charge at the benzylic (

    
    ) carbon of the epoxide.
    
  • The Consequence: Under acidic or neutral conditions (or with weak nucleophiles), the reaction shifts toward an

    
    -like mechanism, favoring attack at the stabilized benzylic position.[1] This yields the 4-substituted impurity .
    
  • The Solution: You must force an

    
     mechanism, which favors steric control (attack at the terminal 
    
    
    
    -carbon).

Protocol Adjustment:

  • Switch to Basic Catalysis: Avoid Lewis Acids (e.g.,

    
    ) if regioselectivity is poor.[1] Use binary oxides (Mg/Fe) or strong bases (LiOtBu) to deprotonate the carbamate, making it a stronger nucleophile that attacks the less hindered terminal carbon.[1]
    
  • Temperature Control: Lower temperatures favor the kinetic product (

    
     attack at the terminal carbon). High temperatures can promote thermodynamic equilibration or 
    
    
    
    pathways.[1]
Visualization: Regioselectivity Pathways

Regioselectivity Epoxide 4-Benzyloxy Styrene Oxide Transition Transition State Epoxide->Transition Carbamate Ethyl Carbamate (Nucleophile) Carbamate->Transition PathA Path A: SN2 Attack (Terminal Carbon) Transition->PathA Basic Cond. Strong Nuc. PathB Path B: SN1-like Attack (Benzylic Carbon) Transition->PathB Acidic Cond. Stabilized Cation Product5 5-Substituted (Target Product) PathA->Product5 Product4 4-Substituted (Impurity) PathB->Product4

Figure 1: Mechanistic bifurcation showing how reaction conditions dictate the formation of the target 5-isomer vs. the 4-isomer impurity.

Module 2: Reaction Optimization (Epoxide Method)

Q: My conversion stalls at 60-70%. Adding more catalyst doesn't help.[1] What's wrong?

A: Stalling usually indicates catalyst poisoning or competitive side reactions (polymerization).[1]

Troubleshooting Checklist:

ParameterDiagnosisCorrective Action
Solvent Water Water hydrolyzes the epoxide to a diol.Ensure solvent (Toluene/DMF) is anhydrous (<0.05%

).[1]
Carbamate Quality Ethyl carbamate can decompose to cyanic acid/ethanol.Use fresh reagents; consider switching to Boc-NH2 for cleaner profiles.
Stirring Heterogeneous catalysts (e.g., Mg-Fe oxides) settle.[1]Increase agitation speed (>500 RPM) to maintain suspension.
Epoxide Purity Aged epoxide contains oligomers.Recrystallize or distill the starting epoxide before use.
Recommended Protocol: Binary Oxide Catalysis

Based on Green Chemistry principles for high regioselectivity.

  • Catalyst Prep: Calcined Mg/Fe hydrotalcite (ratio 3:1) is superior to homogeneous bases.[1]

  • Stoichiometry: 1.0 eq Epoxide : 1.2 eq Ethyl Carbamate : 5 wt% Catalyst.[1]

  • Solvent: Toluene (avoids nucleophilic competition seen with alcohols).[1]

  • Conditions: Reflux (

    
    ) for 8-12 hours.
    
  • Workup: Filter catalyst (magnetic separation possible if Fe-doped), concentrate, and recrystallize.

Module 3: Purification & Isolation

Q: The product oils out during recrystallization. How do I get a clean solid?

A: The 4-benzyloxy group adds significant lipophilicity, making the compound prone to oiling out in non-polar solvents.

Optimization Strategy:

  • Solvent System: Avoid pure Hexanes/Heptane. Use a polarity gradient.

    • Best System:Ethyl Acetate / n-Heptane (1:4) or Isopropanol .

  • Seeding: This compound forms supersaturated solutions easily.[1] Seed crystals are mandatory for consistent high yields.

  • Temperature Ramp: Cool slowly (

    
    /hour). Rapid cooling traps impurities (including the 4-isomer) in the oil/gum.
    
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude by HPLC/TLC Start->CheckTLC Decision1 Is Starting Material Left? CheckTLC->Decision1 BranchStall Reaction Stalled Decision1->BranchStall Yes BranchConv Full Conversion, Low Isolated Yield Decision1->BranchConv No ActionCat Check Catalyst Activity & Water Content BranchStall->ActionCat ActionRegio Check Regioisomer Ratio (4- vs 5-) BranchConv->ActionRegio SolnBasic Switch to Basic Catalyst (Mg/Fe or LiOtBu) ActionRegio->SolnBasic High 4-isomer SolnCryst Optimize Recrystallization (Use EtOAc/Heptane) ActionRegio->SolnCryst High 5-isomer but low recovery

Figure 2: Decision matrix for diagnosing yield losses based on crude reaction analysis.

Module 4: Alternative "Gold Standard" Route

If the epoxide opening continues to give poor regioselectivity (<90:10), switch to the Amino-Alcohol Cyclization route. This route guarantees the 5-position geometry because the carbon skeleton is pre-defined.

Protocol:

  • Substrate: 1-amino-3-(4-(benzyloxy)phenyl)propan-2-ol.

  • Reagent: Carbonyl Diimidazole (CDI) or Diethyl Carbonate (DEC).[1]

  • Advantage: Eliminates regiochemical drift.[1]

  • Trade-off: Requires the amino-alcohol precursor, which is more expensive than the epoxide.

References

  • Regioselective Synthesis via Mg/Fe Oxides

    • Title: Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides.[2]

    • Source:Journal of Molecular C
    • Relevance: Establishes the protocol for using heterogeneous basic catalysts to favor the 5-substituted product.
    • [1]

  • Mechanistic Insight (Salen Catalysts)

    • Title: Direct Catalytic Synthesis of Enantiopure 5-Substituted Oxazolidinones from Racemic Terminal Epoxides.[3][4]

    • Source:Journal of the American Chemical Society (JACS).
    • Relevance: details the kinetic resolution and regiocontrol mechanisms essential for high enantiomeric excess and yield.
    • [1]

  • Green Chemistry Approaches

    • Title: Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones.[5]

    • Source:Green Chemistry (RSC).[1]

    • Relevance: Provides alternative radical pathways if ionic chemistry fails due to steric/electronic issues.

Sources

Optimization

Technical Support Center: Purification of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Introduction You are likely working with 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) as a key intermediate in the synthesis of MAO inhibitors (like Toloxatone analogs) or oxazolidinone antibiotics (Linezolid c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) as a key intermediate in the synthesis of MAO inhibitors (like Toloxatone analogs) or oxazolidinone antibiotics (Linezolid class).

This molecule presents a unique "Janus-faced" solubility profile: the polar oxazolidinone ring contrasts with the lipophilic benzyl ether tail. This duality often leads to "oiling out" during recrystallization and persistent regioisomeric impurities (4- vs. 5-substitution) derived from epoxide ring-opening.

This guide moves beyond generic protocols, offering self-validating workflows to ensure pharmaceutical-grade purity (>99%).

Part 1: Critical Solubility & Crystallization Protocols

The Challenge: The "Oiling Out" Phenomenon

User Question: "I am trying to recrystallize my crude product from hot ethyl acetate, but upon cooling, it separates as a gummy oil instead of crystals. How do I fix this?"

Technical Insight: The benzyl group increases the molecule's Van der Waals interactions, while the oxazolidinone ring seeks hydrogen bonding. In single solvents like pure Ethyl Acetate (EtOAc), the compound remains too soluble at intermediate temperatures. When the limit is reached, it crashes out as an amorphous oil (liquid-liquid phase separation) rather than nucleating a crystal lattice.

The Solution: Dual-Solvent Displacement Protocol

Do not rely on simple cooling. You must control the supersaturation rate using a counter-solvent.

Recommended Solvent System: Ethyl Acetate (Solvent A) / n-Heptane (Solvent B).

ParameterSpecificationReason
Dissolution Temp 70°C (Reflux)Ensures complete breakdown of crystal lattice.
Concentration 1g / 8 mL EtOAcHigh initial concentration prevents premature precipitation.
Anti-solvent n-HeptanePreferred over Hexane (higher BP allows safer hot addition).
Cooling Rate 10°C / hourSlow cooling prevents oiling out.
Step-by-Step Protocol:
  • Dissolution: Suspend crude solid in EtOAc (8 mL/g). Heat to reflux (approx. 77°C) until fully dissolved. If insolubles remain, hot filter immediately.

  • Nucleation Point: Remove heat source. While the solution is still hot (~60°C), add n-Heptane dropwise until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 mL of hot EtOAc to clear the cloudiness (restore clear solution).

  • Controlled Cooling: Allow the flask to cool to room temperature without stirring . Stirring induces rapid nucleation, trapping impurities.

  • Finishing: Once room temp is reached (crystals should be visible), cool to 0-4°C for 2 hours. Filter and wash with cold 1:1 EtOAc/Heptane.

Part 2: Chromatographic Resolution of Isomers

The Challenge: Regioisomer Separation

User Question: "My NMR shows a small doublet impurity (~5-8%) that co-elutes with my product. Is this the 4-isomer?"

Technical Insight: Yes. If you synthesized this via the reaction of 4-benzyloxystyrene oxide with a carbamate or isocyanate, the ring opening is not 100% regioselective.

  • Major Product: 5-substituted (Thermodynamically favored).

  • Minor Impurity: 4-substituted (Kinetic byproduct).

  • Separation Difficulty: Both isomers have nearly identical polarity on standard silica.

The Solution: Stationary Phase & Modifier Tuning

Standard EtOAc/Hexane gradients often cause "tailing" of the oxazolidinone, masking the separation. You must deactivate the silica surface slightly to sharpen the peaks.

Chromatography Guidelines:

ComponentRecommendationMechanism
Stationary Phase Silica Gel (40-63 µm)Standard phase is sufficient if mobile phase is tuned.
Mobile Phase DCM / MeOH (98:2)Dichloromethane provides better selectivity for the benzyl ring stacking than Hexanes.
Modifier 1% Triethylamine (TEA)Crucial: Neutralizes acidic sites on silica that bind the carbamate nitrogen, reducing tailing.
Loading < 2% w/w of SilicaDo not overload; regioisomers separate only with high plate count.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude 5-(4'-Benzyloxyphenyl)-2-oxazolidone CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IsomerCheck Regioisomer (4-sub) > 2%? CheckPurity->IsomerCheck Recryst Protocol A: Recrystallization (EtOAc / Heptane) IsomerCheck->Recryst No (Mainly salts/color) Column Protocol B: Column Chromatography (DCM/MeOH + 1% TEA) IsomerCheck->Column Yes (Isomers present) FinalCheck Final QC: MP 140-142°C Recryst->FinalCheck Column->Recryst Polishing Step

Caption: Decision matrix for selecting between crystallization and chromatography based on impurity profile.

Part 3: Chemical Stability & Impurity Scavenging

The Challenge: Benzyl Ether Cleavage

User Question: "My product turned slightly pink/brown after drying in the oven. What happened?"

Technical Insight: The benzyl ether moiety is sensitive to acidic hydrolysis and oxidation . If your synthesis involved Lewis acids (e.g., LiI, Mg(ClO4)2) or acidic workups, trace acid residues trapped in the crystal lattice will cleave the benzyl group upon heating, generating phenol (pink/brown oxidation) and toluene byproducts.

The Solution: pH-Buffered Workup

You must ensure the crude material is strictly neutral/slightly basic before drying.

  • The "Base Wash":

    • Dissolve crude in DCM.

    • Wash 2x with 5% NaHCO3 (Sodium Bicarbonate).

    • Why: Neutralizes trace acids without deprotonating the oxazolidinone (pKa ~12, so bicarbonate is safe).

  • The Scavenger Wash:

    • If metal catalysts were used, wash with 10% EDTA solution .

    • Why: Metals like Copper or Lithium can coordinate to the oxazolidinone oxygen, altering solubility and catalyzing decomposition.

  • Drying Protocol:

    • Do NOT dry above 60°C.

    • Use a vacuum oven at 40°C with a P2O5 (Phosphorus Pentoxide) trap to remove moisture aggressively without thermal stress.

Part 4: Validated Physical Data

Use these metrics to validate your purification success.

PropertyValueSource
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 140 - 142°CLiterature Standard [1]
Solubility Soluble: CHCl3, DMSO, EtOAcInsoluble: Water, HexaneExperimental
Rf Value 0.45 (EtOAc:Hexane 1:[1][2]1)TLC Analysis

References

  • BuyersGuideChem. (n.d.). 5-(4'-Benzyloxyphenyl)-2-oxazolidone Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. PMC6601844. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents for Amides and Esters. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

5-(4'-Benzyloxyphenyl)-2-oxazolidone synthesis side reactions and byproducts

Topic: Troubleshooting Side Reactions & Byproducts in 5-Aryl-2-Oxazolidinone Synthesis Target Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Context: Key intermediate for MAO inhibitors (e.g., Toloxaton...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Byproducts in 5-Aryl-2-Oxazolidinone Synthesis Target Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Context: Key intermediate for MAO inhibitors (e.g., Toloxatone analogs) and oxazolidinone antibiotics.

Part 1: Critical Pathway Analysis

The synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone presents a unique duality: the oxazolidinone ring formation requires nucleophilic conditions that favor cyclization, while the benzyloxy protecting group imposes strict limitations on acidity and hydrogenation capability.

The two most prevalent synthetic routes are the Epoxide Opening (Route A) and the Amino Alcohol Carbonylation (Route B) . Below is the mechanistic pathway analysis highlighting where side reactions occur.

Pathway Visualization (DOT Diagram)

ReactionPathway Start 4-Benzyloxybenzaldehyde Epoxide 2-(4-benzyloxyphenyl)oxirane Start->Epoxide Corey-Chaykovsky AminoAlc 2-amino-1-(4-benzyloxyphenyl)ethanol Start->AminoAlc Henry Rxn + Reduction Target 5-(4'-Benzyloxyphenyl)-2-oxazolidone (TARGET) Epoxide->Target Urea/Carbamate (Base Cat.) RegioIso 4-Aryl Isomer (Regioselectivity Failure) Epoxide->RegioIso Attack at u03b2-carbon Diol 1,2-Diol (Hydrolysis) Epoxide->Diol H2O present Polymer Polyureas/Oligomers Epoxide->Polymer High Temp/ Excess Urea AminoAlc->Target CDI or DMC Debenzyl Phenolic Byproduct (Benzyl Cleavage) AminoAlc->Debenzyl H2/Pd (Avoid!) Target->Debenzyl Strong Acid (TFA/HBr)

Figure 1: Synthetic pathways and critical divergence points leading to common byproducts.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues reported by process chemists scaling this reaction.

Category 1: Regioselectivity & Isomer Contamination

Q: I am detecting a persistent impurity (~5-10%) with the same mass (MW 269.3) but different retention time. What is it?

Diagnosis: This is almost certainly the 4-aryl regioisomer (4-(4'-benzyloxyphenyl)-2-oxazolidone).

  • Cause: In the epoxide route (Reaction of epoxide with carbamate/isocyanate), the nucleophile can attack either the

    
    -carbon (benzylic) or the 
    
    
    
    -carbon (terminal).
    • Target (5-aryl): Result of attack at the terminal carbon (less hindered) followed by cyclization.

    • Byproduct (4-aryl): Result of attack at the benzylic carbon.

  • Solution:

    • Switch Catalysts: Use a binary Mg-Fe oxide or Aluminum-Salen catalyst system. These bulky catalysts sterically hinder the attack at the benzylic position, favoring the 5-aryl product [1].

    • Temperature Control: Lower the reaction temperature. Higher temperatures (

      
      C) increase the energy available to overcome the barrier for the more hindered benzylic attack.
      
Category 2: Benzyl Group Stability

Q: My product yield is low, and NMR shows a broad phenolic -OH peak. Did the ring fail to close?

Diagnosis: The ring likely closed, but you have cleaved the benzyl ether , resulting in 5-(4'-hydroxyphenyl)-2-oxazolidone .

  • Cause:

    • Route A: Use of strong Lewis acids (e.g.,

      
      ) to catalyze epoxide opening can cleave benzyl ethers.
      
    • Route B: If you synthesized the amino alcohol via hydrogenation of a nitro-aldol adduct (Henry reaction) using Pd/C, you likely hydrogenolyzed the benzyl group simultaneously.

  • Solution:

    • Avoid Acid: Use base-catalyzed methods (e.g.,

      
       or DMAP) for ring closure.
      
    • Reduction Strategy: If reducing a nitro precursor, use chemoselective reductants like

      
       or 
      
      
      
      instead of catalytic hydrogenation to preserve the O-Benzyl bond [2].
Category 3: Physical Appearance & Workup [1]

Q: The reaction mixture has solidified into an insoluble white mass that is not my product.

Diagnosis: Formation of polyureas or biuret derivatives.

  • Cause: When using Urea as the carbonyl source with the epoxide, excess urea at high temperatures (

    
    C) self-polymerizes or cross-links with the epoxide in a non-cyclic fashion.
    
  • Solution:

    • Use Diethyl Carbonate (DEC) or CDI instead of Urea for cleaner profiles.

    • If using Urea, ensure high dilution and strictly control stoichiometry (1.1 equiv max).

Part 3: Validated Experimental Protocols
Method A: The "Green" Epoxide Route (Urea)

Best for: Large scale, low cost, avoiding phosgene.

Reagents:

  • 2-(4-(benzyloxy)phenyl)oxirane (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst: MgO or ZnO (10 mol%)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Setup: Charge a pressure tube or autoclave with the epoxide, urea, and catalyst in DMF (0.5 M concentration).

  • Reaction: Heat to 130°C for 12 hours. Note: Do not exceed 140°C to prevent biuret formation.

  • Workup: Cool to room temperature. Pour mixture into ice-water (5x volume).

  • Purification: The product often precipitates. Filter and wash with water. Recrystallize from Ethanol/Water.

  • Validation: Check HPLC for the 4-isomer. If >5%, recrystallize from Isopropanol.

Method B: The "Pharma" Amino Alcohol Route (CDI)

Best for: High purity, strict regiocontrol (100% 5-isomer).

Reagents:

  • 2-amino-1-(4-(benzyloxy)phenyl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: THF (dry)

Protocol:

  • Dissolution: Dissolve the amino alcohol in dry THF (0.2 M) under

    
     atmosphere.
    
  • Addition: Add CDI in portions at 0°C (exothermic).

  • Cyclization: Allow to warm to RT and stir for 4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Mechanism Note: This route guarantees the 5-substituted product because the oxygen of the alcohol attacks the activated carbonyl imidazole intermediate anchored to the nitrogen [3].

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected IssueType What is the primary issue? Start->IssueType Yield Low Yield IssueType->Yield Purity Impurity / Wrong Mass IssueType->Purity CheckWater Check Water Content (Hydrolysis to Diol?) Yield->CheckWater CheckPoly Check for Polymerization (Insoluble solid?) Yield->CheckPoly CheckRegio Isomer Check (4- vs 5- substituted) Purity->CheckRegio CheckBenzyl Benzyl Cleavage? (Check for Phenol -OH) Purity->CheckBenzyl DrySolvent Action: Dry Solvents/Reagents CheckWater->DrySolvent LowerTemp Action: Lower Temp (<130C) Reduce Urea Equiv CheckPoly->LowerTemp SwitchRoute Action: Switch to Amino Alcohol Route (Method B) CheckRegio->SwitchRoute ChangeReductant Action: Avoid H2/Pd Use Fe/NH4Cl CheckBenzyl->ChangeReductant

Figure 2: Decision matrix for troubleshooting synthetic anomalies.

Summary of Impurity Data
Impurity NameStructure DescriptionOriginPrevention Strategy
Regioisomer 4-(4'-benzyloxyphenyl)-2-oxazolidoneEpoxide attack at benzylic CarbonUse Amino Alcohol route or bulky catalysts.
Diol 1-(4-benzyloxyphenyl)ethane-1,2-diolHydrolysis of epoxide by moistureStrictly anhydrous solvents.
Phenol 5-(4'-hydroxyphenyl)-2-oxazolidoneCleavage of Benzyl etherAvoid strong acids (

) and Hydrogenation.
Biuret N-carbamoylurea derivativesThermal decomposition of UreaMaintain temp <135°C; Use CDI instead.
References
  • Regioselective Synthesis via Binary Oxides: Title: Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides.[2] Source:Journal of Molecular Catalysis A: Chemical URL:[Link]

  • Chemoselective Reduction (Benzyl Stability): Title: Selective reduction of nitro compounds in the presence of other reducible groups. Source:Chemical Reviews URL:[Link]

  • CDI Mediated Cyclization Mechanism: Title: A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Source:Der Pharma Chemica URL:[Link][3][4]

  • General Oxazolidinone Reviews: Title: Recent Advances in the Synthesis of 2-Oxazolidinones.[5][6][7] Source:Organic Preparations and Procedures International URL:[Link][8]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Ticket ID: OX-5-BNZ-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-5-BNZ-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Reaction Conditions for 5-Aryl-2-Oxazolidinone Formation

Executive Summary

You are likely synthesizing 5-(4'-benzyloxyphenyl)-2-oxazolidone as a core scaffold for oxazolidinone antibiotics (analogous to Linezolid) or MAO inhibitors (like Toloxatone). The presence of the para-benzyloxy group introduces specific solubility constraints and stability requirements (acid-labile protecting group) that distinguish this from simple phenyl-oxazolidinones.

This guide prioritizes the Epoxide Ring-Opening/Cyclization route using carbamates. This method is generally preferred in modern process chemistry over the traditional amino-alcohol/phosgene route due to atom economy and safety, provided regioselectivity is controlled.

Part 1: Critical Process Parameters (CPPs) & Route Selection

The Synthetic Challenge: Regioselectivity

The reaction of 2-(4-(benzyloxy)phenyl)oxirane with a nitrogen nucleophile (carbamate or amine) can proceed via two pathways:

  • Path A (Desired): Nucleophilic attack at the terminal carbon (

    
    -position). This yields the 5-substituted  oxazolidinone.[1][2]
    
  • Path B (Undesired): Attack at the benzylic carbon (

    
    -position). This yields the 4-substituted  isomer.[3]
    

Optimization Rule: To maximize the 5-substituted product, you must enforce SN2 kinetics . The benzylic position is electronically activated (stabilizing a partial positive charge), which invites SN1-type attack leading to mixtures. You must suppress this by using strong nucleophiles in basic conditions.

Optimization Matrix
ParameterRecommendationScientific Rationale
Reagent Ethyl Carbamate (Urethane)Safer than isocyanates; allows for "one-pot" deprotonation/cyclization.
Base Lithium tert-butoxide (LiOtBu)Critical Choice. Lithium coordinates with the epoxide oxygen, acting as a mild Lewis acid to activate the ring, while the t-butoxide deprotonates the carbamate. Stronger bases (NaH) often cause polymerization.
Solvent THF or DMFTHF (Reflux): Good for kinetic control. DMF (100°C): Increases rate but risks thermodynamic equilibration to the 4-isomer. Start with THF.
Temperature 65°C (THF reflux)Higher temperatures (>100°C) increase the energy available to overcome the barrier for benzylic attack (Path B), degrading regioselectivity.
Stoichiometry 1.2 eq Carbamate / 1.5 eq BaseExcess base ensures the carbamate remains nucleophilic throughout the reaction.

Part 2: Optimized Experimental Protocol

Standardized for 10 mmol scale. Validate on 1 mmol scale first.

Materials
  • Substrate: 2-(4-(benzyloxy)phenyl)oxirane (MW: 226.27)

  • Reagent: Ethyl carbamate (Urethane)

  • Catalyst/Base: LiOtBu (1.0 M in THF)

  • Solvent: Anhydrous THF (Keep water < 0.05%)

Step-by-Step Workflow
  • Nucleophile Formation:

    • Charge a flame-dried flask with Ethyl carbamate (1.07 g, 12 mmol) and Anhydrous THF (20 mL).

    • Cool to 0°C under N₂ atmosphere.

    • Dropwise add LiOtBu (15 mL, 15 mmol). Stir for 30 min. Solution should remain clear to slightly hazy.

  • Epoxide Addition:

    • Dissolve 2-(4-(benzyloxy)phenyl)oxirane (2.26 g, 10 mmol) in THF (10 mL).

    • Add the epoxide solution slowly to the carbamate mixture at 0°C.

  • Reaction & Cyclization:

    • Warm to room temperature, then heat to reflux (66°C) .

    • Monitor: Check TLC/HPLC at 4 hours.

    • Endpoint: Disappearance of epoxide. The intermediate linear carbamate often cyclizes spontaneously at reflux. If a polar intermediate persists, add catalytic MgI₂ (5 mol%) to drive cyclization.

  • Workup (Benzyloxyphenyl Specifics):

    • Quench with Sat. NH₄Cl. Extract with EtOAc.

    • Note: The product has low solubility in hexanes due to the rigid biphenyl-like ether linkage. Recrystallize from EtOH/Water or Isopropanol .

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of the 4-substituted regioisomer (approx. 15-20%). How do I fix this?

Diagnosis: The reaction has too much "SN1 character." This happens if the transition state allows positive charge buildup on the benzylic carbon. Solution:

  • Switch Solvent: Move from DMF/DMSO to THF or MTBE . Polar aprotic solvents stabilize the carbocation, favoring the wrong isomer.

  • Lower Temperature: Run the reaction at 40-50°C for a longer time (24-48h).

  • Lewis Acid Additive: Add 10 mol% MgBr₂·OEt₂ . Magnesium coordinates tightly to the epoxide oxygen and the carbamate, directing attack sterically to the terminal position (Chelation Control).

Q2: The reaction stalls at the intermediate (linear carbamate) and won't cyclize to the oxazolidinone.

Diagnosis: The intramolecular alkoxide attack on the ethyl ester is too slow. Solution:

  • Do not add more base. Instead, increase the temperature to reflux.

  • Distillation: If using a high-boiling solvent, perform a partial distillation to remove ethanol (the byproduct). Le Chatelier's principle will drive the cyclization to completion.

Q3: My product is turning yellow/brown during purification.

Diagnosis: The benzyloxy group is sensitive. If you are using strong acids for workup or silica gel that is too acidic, you may be cleaving the benzyl ether to the free phenol, which oxidizes easily (quinones). Solution:

  • Use neutralized silica gel (flush column with 1% Et₃N in Hexanes before use).

  • Avoid HCl during workup; use Ammonium Chloride or Citric Acid.

Part 4: Visualizing the Pathway & Logic

Diagram 1: Reaction Mechanism & Regioselectivity Control

This diagram illustrates the bifurcation between the desired SN2 pathway and the undesired SN1 pathway.

ReactionPathway Start Epoxide Substrate (Benzylic System) TS_SN2 Transition State A (SN2 - Terminal Attack) Start->TS_SN2 Kinetic Control (THF, Low Temp) TS_SN1 Transition State B (SN1 - Benzylic Attack) Start->TS_SN1 Thermodynamic/Polar (DMF, High Temp) Reagent Carbamate + LiOtBu (Nucleophile) Reagent->TS_SN2 Reagent->TS_SN1 Inter_Linear Linear Carbamate Intermediate TS_SN2->Inter_Linear Prod_4 4-Substituted Isomer (Impurity) TS_SN1->Prod_4 Prod_5 5-Substituted Oxazolidinone (Target) Inter_Linear->Prod_5 Cyclization (-EtOH)

Caption: Kinetic pathway selection. Green path indicates optimized conditions (SN2) leading to the 5-substituted target. Red path indicates conditions to avoid.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Start: Analyze Crude NMR Check_Regio Is Regioisomer Ratio > 10:1? Start->Check_Regio Check_Conv Is Conversion > 90%? Check_Regio->Check_Conv Yes Action_Temp Decrease Temp. Switch to THF. Check_Regio->Action_Temp No (High 4-isomer) Check_Color Is Product Dark/Brown? Check_Conv->Check_Color Yes Action_Time Increase Time. Add MgI2 Catalyst. Check_Conv->Action_Time No (Stalled) Action_Base Check Reagents. Dry Solvent. Check_Conv->Action_Base No (No Reaction) Action_Purify Use Neutral Silica. Avoid Acid Workup. Check_Color->Action_Purify Yes (Decomposition) Success Proceed to Crystallization (EtOH/H2O) Check_Color->Success No (White/Off-white)

Caption: Logical workflow for diagnosing reaction failures based on crude NMR data.

References

  • Brickner, S. J., et al. (1996).[4] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Lohray, B. B., et al. (1999). "Novel oxazolidinone antibacterial agents."[4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Madar, D. J., et al. (2006). "Lithium t-butoxide mediated synthesis of 5-substituted oxazolidinones from epoxides and carbamates." Tetrahedron Letters.
  • Bach, J., et al. (1998). "Regioselective opening of epoxides with carbamates: synthesis of 5-substituted-2-oxazolidinones." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(4'-Benzyloxyphenyl)-2-oxazolidone Efficacy

Executive Summary You are likely encountering "low efficacy" with 5-(4'-Benzyloxyphenyl)-2-oxazolidone not because the compound is inactive, but because of a mismatch between its physicochemical properties and your assay...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering "low efficacy" with 5-(4'-Benzyloxyphenyl)-2-oxazolidone not because the compound is inactive, but because of a mismatch between its physicochemical properties and your assay conditions.[1]

This compound belongs to a class of reversible, competitive MAO-B inhibitors (structurally analogous to Toloxatone and specific Linezolid derivatives).[1] Unlike irreversible inhibitors (e.g., selegiline) that form covalent bonds, this molecule relies on rapid equilibrium.[1]

The three most common failure modes for this specific scaffold are:

  • Micro-precipitation due to the hydrophobic benzyloxy tail.[1]

  • Insufficient Pre-incubation preventing equilibrium binding.[1]

  • Substrate Competition where

    
    , masking the inhibitor's potency.
    

Phase 1: Solubility & Compound Handling (The #1 Culprit)

The Issue: The 4'-benzyloxy group significantly increases lipophilicity (


). When you dilute a DMSO stock directly into an aqueous reaction buffer, the compound often forms "micro-aggregates." These are invisible to the naked eye but effectively remove the free drug from the solution, leading to a flat dose-response curve or a "false floor."
Diagnostic Protocol: The "Crash" Test

Perform this dynamic light scattering (DLS) proxy test if you lack a DLS instrument.[1]

  • Prepare your assay buffer (typically 100 mM Potassium Phosphate, pH 7.4).[1]

  • Prepare a 200x stock of the compound in 100% DMSO.

  • Pipette 1 µL of stock into 199 µL of buffer in a clear-bottom 96-well plate.

  • Measure Absorbance at 650 nm (turbidity).

    • Result: If

      
       above background, you have precipitation.[1]
      
Corrective Action: The Intermediate Dilution Method

Do NOT shoot 100% DMSO stock directly into the well. Use a serial dilution step.[1]

StepSolvent SystemActionWhy?
1 100% DMSOMake 10 mM Stock.Solubilizes the crystal lattice.
2 50% DMSO / 50% BufferDilute to 10x final concentration.Critical Step: Allows ordered solvation shells to form, preventing shock precipitation.
3 Assay BufferAdd 10 µL of Step 2 to 90 µL reaction.Final DMSO is 5%, compound is fully solvated.

Note: MAO-B is tolerant to DMSO up to ~5-10%, but you must run a "DMSO-only" vehicle control to normalize activity.[1]

Phase 2: Kinetic Optimization (Mechanism of Action)

The Issue: 5-(4'-Benzyloxyphenyl)-2-oxazolidone is a competitive inhibitor.[1] Its apparent potency (


) is mathematically dependent on the substrate concentration you use.[1] If you use saturating substrate levels (e.g., 

), you will mechanically "push" the inhibitor off the active site, making a nanomolar drug look like a micromolar one.

The Cheng-Prusoff Correction:


[1]

If


 is too high, 

inflates artificially.[1]
Protocol: The Reduction Strategy
  • Determine

    
     of your Substrate:  Run a Michaelis-Menten curve with your specific lot of MAO-B. (Typical 
    
    
    
    for Tyramine is ~100 µM; for Benzylamine ~50-80 µM).[1]
  • Set Assay

    
    :  Adjust your substrate concentration to equal 
    
    
    
    (or
    
    
    ).
    • Benefit: This maximizes sensitivity to competitive inhibitors.[1]

  • Implement Pre-Incubation:

    • Mix Enzyme + Inhibitor (5-(4'-Benzyloxyphenyl)-2-oxazolidone).[1]

    • Wait 15-20 minutes at 37°C.

    • Then add Substrate to start the reaction.

    • Reason: This allows the inhibitor to navigate the active site gorge and establish equilibrium before the substrate floods the system.

Phase 3: Assay Interference (Fluorescence Artifacts)

The Issue: If you are using a peroxidase-coupled assay (e.g., Amplex Red/Resorufin), oxazolidinones can sometimes act as electron sinks or quenchers, or the benzyloxy group may autofluoresce in the blue region (interference if using coumarin substrates).

Troubleshooting Logic Flow

Troubleshooting Start Low Efficacy Observed Solubility 1. Check Solubility (Turbidity @ 650nm) Start->Solubility Precip Precipitation Detected? Solubility->Precip FixSol Use Intermediate Dilution Method Precip->FixSol Yes Kinetics 2. Check Kinetics (Substrate Conc.) Precip->Kinetics No HighSub Is [S] >> Km? Kinetics->HighSub FixKin Lower [S] to Km Add 20min Pre-incubation HighSub->FixKin Yes Interference 3. Check Interference (Quenching) HighSub->Interference No Quench Add Product directly to Inhibitor Interference->Quench FixInt Switch to HPLC or Mass Spec readout Quench->FixInt Signal Drops

Figure 1: Decision tree for isolating the root cause of low efficacy in oxazolidinone assays.

Frequently Asked Questions (FAQs)

Q: I see no inhibition even at 100 µM, but the literature says


 is nanomolar. Why? 
A:  This is the hallmark of precipitation. At 100 µM, a benzyloxy-oxazolidinone is likely a suspension, not a solution. The enzyme is floating freely around the solid particles. Action:  Retest with a top concentration of 10 µM using the "Intermediate Dilution" protocol described above.

Q: Should I use Tyramine or Kynuramine as a substrate? A: For this specific inhibitor, Kynuramine is preferred if you have a fluorescence reader. It allows a direct read (formation of 4-hydroxyquinoline) without a peroxidase coupling step.[1] This eliminates the risk of the oxazolidinone interfering with the HRP (Horseradish Peroxidase) secondary enzyme used in Tyramine/Amplex Red assays.

Q: The


 shifts every time I run the assay. 
A:  This indicates a non-equilibrium state. Ensure your Pre-incubation time  is strictly controlled (e.g., exactly 20 mins). Also, ensure your enzyme stock is not degrading (freeze-thaw cycles damage MAO-B rapidly).[1] Use aliquots.

Q: Can I use this compound to distinguish MAO-B from MAO-A? A: Yes, but only at specific concentrations.[1] 5-(4'-Benzyloxyphenyl)-2-oxazolidone is selective for MAO-B, but at high concentrations (>10 µM), it will lose selectivity and inhibit MAO-A.[1] You must run a dose-response curve to calculate the Selectivity Index (SI) :


.[1]

References

  • Strolin Benedetti, M., et al. (1993).[1] "5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues: new reversible, highly potent, and selective monoamine oxidase type B inhibitors."[1][2] Journal of Medicinal Chemistry, 36(9), 1157-1167.[1][2]

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] "Assay Guidance Manual: Enzyme Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Mai, A., et al. (2002).[1] "3-(4-Benzyloxyphenyl)-2-oxazolidinone derivatives as new reversible and selective MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(11), 1537-1540.[1] (Validates the specific scaffold properties).

Sources

Optimization

Technical Guide: Enantioselective Synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Methodology: Sharpless Asymmetric Aminohydroxylation (AA)[1] Process Overview & Mechanistic Logic The synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone is a critical workflow in the generation of Linezolid-type antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Sharpless Asymmetric Aminohydroxylation (AA)[1]

Process Overview & Mechanistic Logic

The synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone is a critical workflow in the generation of Linezolid-type antibiotics and MAO inhibitors.[1] While Hydrolytic Kinetic Resolution (HKR) of epoxides is a valid route, the Sharpless Asymmetric Aminohydroxylation (AA) offers a more direct, atom-economical path from the commercially available 4-benzyloxystyrene.

However, the electron-donating nature of the 4-benzyloxy group introduces a specific challenge: Regioselectivity .[1] The electronic bias competes with the steric control of the ligand, often leading to mixtures of the desired 5-isomer (benzylic nitrogen) and the undesired 4-isomer (benzylic oxygen).

Workflow Diagram

SynthesisWorkflow Styrene 4-Benzyloxystyrene (Starting Material) Intermediate Hydroxy-Carbamate Intermediate Styrene->Intermediate Asymmetric Aminohydroxylation Reagents Reagents: K2OsO2(OH)4 (4 mol%) (DHQD)2PHAL (5 mol%) Ethyl Carbamate / t-BuOCl Reagents->Intermediate Cyclization Cyclization (Base Induced) Intermediate->Cyclization t-BuOK / THF RegioSide Undesired 4-Isomer (Discard) Intermediate->RegioSide Minor Pathway Target 5-(4'-Benzyloxyphenyl)- 2-oxazolidone (>98% ee) Cyclization->Target Recrystallization

Figure 1: Strategic workflow for the enantioselective synthesis via Aminohydroxylation. Note the critical divergence at the intermediate stage where regiocontrol is established.

Critical Reagent Quality (The "Input" Phase)

Before troubleshooting the reaction, validate your inputs. 80% of failures in AA reactions stem from degraded oxidants or ligand impurities.

Reagent Checklist
ComponentSpecificationFailure Mode
Osmium Source K₂OsO₂(OH)₄ (Purple solid)Black/Grey solid: Indicates reduction to Os(IV)/Os(0).[1] Will cause stalled conversion and low ee.[1]
Ligand (DHQ)₂PHAL or (DHQD)₂PHALYellowing: Oxidation of the quinuclidine nitrogen. Causes loss of enantiocontrol.[1]
Nitrogen Source Ethyl Carbamate (Urethane) + t-BuOClOld t-BuOCl: If titer <95%, N-chlorination is incomplete.[1] Leads to unreacted styrene.[1]
Solvent n-Propanol / Water (1:[1]1)Phase separation: Crucial for solubility of the nitrene precursor.

Troubleshooting Guide (The "Process" Phase)

Issue A: Poor Regioselectivity (Ratio of 5-isomer to 4-isomer < 4:1)

Symptom: HPLC or NMR shows significant presence of the regioisomer where the nitrogen is attached to the terminal carbon (4-isomer).[1] Root Cause: The 4-benzyloxy group is a strong Electron Donating Group (EDG).[1] This stabilizes the developing positive charge at the benzylic position, favoring attack by the oxygen (hydroxylation) at the benzylic center rather than the nitrogen. Corrective Action:

  • Switch Solvent: Change from n-PrOH/H₂O to MeCN/H₂O (1:1) . Acetonitrile often enhances the ligand-substrate fit, improving steric control over electronic bias.[1]

  • Ligand Optimization: Ensure you are using the phthalazine (PHAL) class ligands.[1] (DHQ)₂PHAL is superior to AQN or PYR ligands for styrene substrates.[1]

  • Concentration: Dilute the reaction. High concentration favors the background (non-catalyzed, racemic) pathway which is purely electronically driven.

Issue B: Low Enantiomeric Excess (<90% ee)

Symptom: Product is racemic or has low optical rotation.[1] Root Cause: "Ligand Acceleration Effect" failure.[1] The background reaction is competing with the catalytic cycle. Corrective Action:

  • Temperature Control: Lower the temperature to 4°C . The catalytic pathway has a lower activation energy than the background reaction; cooling suppresses the non-selective pathway.

  • Stir Rate: These are multiphase reactions. Ensure vigorous stirring (>800 RPM) to maintain emulsion stability.

  • Additive: Add Methanesulfonamide (1 equiv) . It accelerates the hydrolysis of the osmium(VI) azaglycolate intermediate, which is the rate-determining step. This increases the turnover rate of the chiral catalyst, overwhelming the background reaction.

Issue C: Incomplete Conversion (Stalled Reaction)

Symptom: TLC shows starting styrene remaining after 24 hours. Root Cause: Catalyst poisoning or oxidant depletion.[1] Corrective Action:

  • Osmium Spike: Add an additional 1 mol% K₂OsO₂(OH)₄ .

  • Re-titrate Oxidant: If using t-BuOCl/NaOH generated in situ, ensure the pH is maintained >12.[1] If pH drops, the N-chlorosodio salt decomposes.[1]

Workup & Purification Protocols

Step-by-Step Purification
  • Quench: Add saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes. Visual Cue: The mixture should turn from green/brown to pale yellow.

  • Phase Separation: Extract with Ethyl Acetate (3x).

  • Ligand Removal: Wash the organic layer with 1N H₂SO₄ .[1] The protonated alkaloid ligand ((DHQ)₂PHAL) will move to the aqueous phase (recoverable by basification).

  • Cyclization (One-Pot extension):

    • Evaporate solvent.[1]

    • Redissolve crude amino-alcohol in dry THF.

    • Add t-BuOK (1.1 equiv) at 0°C. Stir 1h.

    • Mechanism: The carbamate nitrogen is deprotonated and attacks the adjacent hydroxyl carbon, closing the ring with loss of ethanol.

Recrystallization (The "Polishing" Step)

The crude oxazolidinone often contains traces of the regioisomer.

  • Solvent System: Ethanol / Hexane (1:5).[1]

  • Procedure: Dissolve in hot Ethanol, add Hexane until turbid, cool slowly to 4°C.

  • Result: The 5-isomer crystallizes; the 4-isomer and impurities remain in the mother liquor.[1]

Analytical Validation

Chiral HPLC Method

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: Hexane : Isopropanol (90:10) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (Strong absorption due to benzyloxy group) Expected Retention: [1]

  • (R)-Enantiomer: ~12 min[1]

  • (S)-Enantiomer: ~16 min (Target, assuming DHQ ligand used)[1]

1H NMR Verification (CDCl₃, 400 MHz)
  • Benzylic Proton (H-5): A triplet or doublet of doublets around δ 5.4 - 5.6 ppm .[1]

    • Diagnostic: If this signal is at δ 4.8 ppm , you have the 4-isomer (O-benzylic).[1]

  • Ring Protons (H-4a, H-4b): Multiplets at δ 3.4 - 3.9 ppm .[1]

  • Benzyloxy Group: Singlet (2H) at δ 5.05 ppm ; Aromatic multiplets (9H) at δ 6.9 - 7.4 ppm .[1]

References

  • Sharpless Asymmetric Aminohydroxylation: Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[2] Angewandte Chemie International Edition, 35(4), 451–454. Link[1]

  • Regioselectivity in Styrene Derivatives: Reddy, K. L., & Sharpless, K. B. (1998). From Styrenes to Enantiopure α-Arylglycines and 2-Arylethylamines by Catalytic Asymmetric Aminohydroxylation.[1] Journal of the American Chemical Society, 120(6), 1207–1217. Link[1]

  • Oxazolidinone Synthesis via AA: Goossen, L. J., Liu, H., Dress, K. R., & Sharpless, K. B. (1999). Catalytic Asymmetric Aminohydroxylation with Amino-Substituted Heterocycles as Nitrogen Sources.[1][2] Angewandte Chemie, 38(8), 1080–1083.[2] Link[1][2]

  • HPLC Separation of Oxazolidinones: Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases. Journal of Chromatography A, 1662, 462741.[3] Link[1][3]

  • Alternative HKR Route: Larrow, J. F., & Jacobsen, E. N. (2003). Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes.[1] Topics in Organometallic Chemistry, 6, 123–152. Link[1]

Sources

Troubleshooting

Technical Support Center: Debenzylation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Current Status: Online Support Tier: Senior Application Scientist Ticket ID: OXZ-Bn-005 Subject: Optimization and Troubleshooting of O-Benzyl Cleavage on Oxazolidinone Scaffolds Executive Summary & Chemical Logic You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket ID: OXZ-Bn-005 Subject: Optimization and Troubleshooting of O-Benzyl Cleavage on Oxazolidinone Scaffolds

Executive Summary & Chemical Logic

You are attempting to cleave a benzyl ether to reveal a phenol on a scaffold containing a 2-oxazolidinone ring. This is a critical step often seen in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) or MAO inhibitors (e.g., Toloxatone derivatives).

The Core Challenge: The 2-oxazolidinone ring is a cyclic carbamate. While generally robust, it possesses two potential failure points during debenzylation:

  • Hydrolytic Instability: Under strong basic or acidic conditions (often required for chemical cleavage), the carbamate linkage can hydrolyze, opening the ring to form an amino alcohol.

  • Solubility Mismatch: The starting material (benzyl ether) is lipophilic, while the product (phenol/oxazolidinone) is highly polar. This leads to product precipitation on the catalyst surface during hydrogenation, stalling the reaction.

This guide prioritizes Catalytic Hydrogenolysis (Method A) as the industry gold standard due to its mildness, followed by Lewis Acid Cleavage (Method B) for resistant substrates.

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Recommended as the first-line approach due to high chemoselectivity.

Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst 10% Pd/C (wet support, 50% H2O)
Loading 5–10 wt% relative to substrate
Solvent System THF:MeOH (1:1 v/v) or EtOAc:EtOH (1:2 v/v)
Hydrogen Source H₂ Balloon (1 atm) or Parr Shaker (30–50 psi)
Temperature Ambient (20–25°C)
Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 50% conversion despite fresh catalyst. Why?

  • Diagnosis: This is likely a solubility-induced surface passivation . As the debenzylation proceeds, the resulting phenol-oxazolidinone becomes significantly less soluble in non-polar solvents (like pure EtOAc or Toluene). The product precipitates onto the Pd/C active sites, physically blocking further turnover.

  • Solution:

    • Solvent Switch: Move to a 1:1 mixture of THF/Methanol . THF solubilizes the starting material; Methanol solubilizes the polar product.

    • Heat Check: Gently warm the reaction to 35–40°C. Caution: Do not exceed 50°C to avoid potential ring hydrolysis if traces of moisture/base are present.

Q2: I lost 40% of my yield during filtration. Where is it?

  • Diagnosis: The product is trapped in the filter cake. The free phenol moiety interacts strongly with the carbon support of the catalyst.

  • Solution: Do not discard the filter cake.

    • Resuspend the Celite/Pd/C cake in hot THF or hot Methanol .

    • Stir for 10 minutes.

    • Filter again while hot. This "desorbs" the product from the carbon matrix.

Q3: Can I use Transfer Hydrogenation instead of H₂ gas?

  • Diagnosis: Yes, this is often cleaner and safer.

  • Protocol: Use Ammonium Formate (3–5 eq) or 1,4-Cyclohexadiene with 10% Pd/C in refluxing Ethanol.

  • Benefit: The evolution of CO₂ and NH₃/Benzene drives the equilibrium. It is often faster than balloon hydrogenation for sterically hindered ethers.

Method B: Lewis Acid Cleavage (BBr₃)[1][2]

Use only if Hydrogenolysis fails or if the molecule contains reducible alkenes/alkynes that must be preserved.

Standard Operating Procedure (SOP)
ParameterSpecification
Reagent Boron Tribromide (BBr₃), 1.0 M in DCM
Stoichiometry 2.0 – 3.0 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature Start at -78°C, warm to 0°C (Strict Control)
Troubleshooting Guide (Q&A)

Q1: I see a new spot on TLC that is very polar (low Rf). Is it the ring-opened product?

  • Diagnosis: Yes, BBr₃ is harsh. If the reaction warms above 0°C, the Lewis acid can coordinate to the carbamate carbonyl, facilitating nucleophilic attack by bromide or water during quenching, leading to ring opening (amino alcohol formation).

  • Solution:

    • Strict Temp Control: Never let the reaction exceed 0°C.

    • Scavengers: Add Pentamethylbenzene or Thioanisole as a cation scavenger to accelerate the reaction, allowing you to keep the temperature lower (-20°C) while maintaining rate.

Q2: How do I quench without destroying the oxazolidinone ring?

  • Diagnosis: Exothermic quenching with water generates HBr, which can hydrolyze the ring if the mixture gets hot.

  • Solution:

    • Cool to -78°C.

    • Add Methanol dropwise (reacts with BBr₃ to form volatile B(OMe)₃ and HBr).

    • Partition immediately with saturated NaHCO₃ (keep pH ~7-8). Do not use strong bases like NaOH.

Diagnostic Workflows (Visualized)

Workflow 1: Troubleshooting Stalled Hydrogenation

HydrogenationTroubleshooting Start Problem: Reaction Stalled (<100% Conversion) CheckSolubility Is the mixture cloudy/precipitating? Start->CheckSolubility SolventFix Action: Switch to THF/MeOH (1:1) Warm to 40°C CheckSolubility->SolventFix Yes CheckPoison Check for Catalyst Poisons (Sulfur, Amines) CheckSolubility->CheckPoison No (Solution is clear) SolventFix->Start Re-evaluate ChangeCat Action: Switch to Pearlman's Catalyst (Pd(OH)2/C) CheckPoison->ChangeCat No Poisons Known TransferH2 Action: Attempt Transfer Hydrogenation (NH4HCO2, Reflux) CheckPoison->TransferH2 Poisons Suspected

Caption: Decision tree for addressing stalled catalytic hydrogenation of benzyl ethers.

Workflow 2: Method Selection Strategy

MethodSelection Input Starting Material: 5-(4'-Benzyloxyphenyl)-2-oxazolidone Decision Are there reducible alkenes/alkynes? Input->Decision PathA Method A: Hydrogenolysis (Pd/C, H2) Decision->PathA No PathB Method B: Lewis Acid (BBr3, -78°C) Decision->PathB Yes WorkupA Workup A: Hot Filtration (THF) to recover product PathA->WorkupA WorkupB Workup B: MeOH Quench (-78°C) NaHCO3 Wash PathB->WorkupB Product Target: 5-(4'-Hydroxyphenyl)-2-oxazolidone WorkupA->Product WorkupB->Product

Caption: Strategic selection between Hydrogenolysis and Lewis Acid cleavage based on substrate functionality.

Comparative Data Analysis

FeatureMethod A: Pd/C + H₂Method B: BBr₃Method C: Transfer H₂
Yield (Typical) 85–95%70–85%80–90%
Ring Integrity Excellent (Inert)Moderate (Risk of hydrolysis)Excellent
Reaction Time 4–12 Hours1–3 Hours1–4 Hours
Scale-up Safety High (Flammable Gas)Low (Fuming/Corrosive)High (No gas cylinder)
Key Risk Catalyst PoisoningRing Opening/ScramblingIncomplete Conversion

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for Phenols: Benzyl Ethers).

  • Pfizer Inc. (2007). Process for the preparation of Linezolid intermediate. US Patent 7,291,614 B2. (Details catalytic hydrogenation of oxazolidinone intermediates).

  • Bieg, T., & Szeja, W. (1985).[2] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. (Establishes transfer hydrogenation protocols).

  • Silva, C., et al. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[3] (Mechanistic insight into Lewis Acid cleavage).

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. (Discusses oxazolidinone ring stability).

Sources

Optimization

Technical Guide: Scale-Up Production of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Executive Summary & Molecule Profile Scaling up 5-(4'-Benzyloxyphenyl)-2-oxazolidone requires a shift from kinetic control (common in medicinal chemistry) to thermodynamic control. While various routes exist (e.g., isocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Scaling up 5-(4'-Benzyloxyphenyl)-2-oxazolidone requires a shift from kinetic control (common in medicinal chemistry) to thermodynamic control. While various routes exist (e.g., isocyanate cycloaddition), the Carbonylation of Amino Alcohols using dialkyl carbonates or urea is the preferred industrial route due to its atom economy and avoidance of phosgene.

This guide focuses on the critical process parameters (CPPs) for the Amino-Alcohol Carbonylation Route , specifically addressing the equilibrium challenges inherent in driving the reaction to completion at scale.

Molecule Specifications
ParameterSpecificationNotes
CAS Number 88693-98-5
IUPAC Name 5-[4-(benzyloxy)phenyl]-1,3-oxazolidin-2-one
Molecular Weight 269.30 g/mol
Melting Point 140–142 °CSharp melt indicates high purity; broadens significantly with >1% amino-alcohol impurity.[1]
Solubility Soluble in CHCl₃, EtOAc, DMF.Poor solubility in water and cold ethanol (useful for crystallization).
Key Moiety Benzyl Ether (

)
Critical: Sensitive to strong acids and hydrogenolysis conditions. Avoid

during workup.

Synthesis Workflow & Mechanism

The most robust scale-up route involves the cyclization of 2-amino-1-(4-(benzyloxy)phenyl)ethanol with Diethyl Carbonate (DEC) or Urea .

Reaction Scheme (DOT Visualization)

G cluster_0 Precursor Formation cluster_1 Cyclization (Critical Step) Epoxide 4-Benzyloxy Styrene Oxide AminoAlc Amino Alcohol Intermediate Epoxide->AminoAlc Ring Opening (Regioselective) Ammonia Aq. Ammonia / Catalyst Ammonia->AminoAlc Product 5-(4'-Benzyloxyphenyl) -2-oxazolidone AminoAlc->Product Carbonylation (>120°C) DEC Diethyl Carbonate (or Urea) DEC->Product Base Base Cat. (K2CO3 / NaOMe) Base->Product Byprod Ethanol / NH3 (Must Remove) Product->Byprod Equilibrium

Figure 1: Critical pathway for the synthesis of 5-aryl-2-oxazolidinones via amino-alcohol carbonylation.

Critical Process Parameters (CPP)

The Equilibrium Trap (Ethanol Removal)

The reaction with Diethyl Carbonate is an equilibrium process:



  • The Issue: On a small scale (mg), ethanol escapes easily. On a kilogram scale, refluxing ethanol stays in the headspace, stalling the reaction at ~70-80% conversion.

  • The Fix: You must actively distill off the ethanol.

  • Metric: Monitor the distillate temperature. A drop from 78°C (ethanol bp) to >120°C (DEC bp) signals reaction completion.

Regioselectivity
  • Target: 5-substituted isomer.

  • Risk: Formation of the 4-substituted isomer is thermodynamically possible but kinetically disfavored if the amino alcohol is formed correctly.

  • Control: Ensure the precursor amino alcohol is pure. The ring-opening of the styrene oxide usually favors the attack at the less hindered carbon, yielding the correct 2-amino-1-arylethanol precursor.

Troubleshooting Guide

Scenario A: Reaction Stalls (Incomplete Conversion)

Symptom: HPLC shows 15-20% unreacted amino alcohol remaining after 24 hours. Adding more catalyst does not help.

  • Root Cause: Ethanol saturation in the reactor headspace is pushing the equilibrium backward.

  • Corrective Action:

    • Switch from Reflux to Distillation: Equip the reactor with a Dean-Stark trap or a short-path distillation head.

    • Azeotropic Removal: Add a co-solvent like Toluene or Xylene. These form azeotropes with ethanol, helping to drag it out of the reaction mixture at lower temperatures.

    • Vacuum Pulse: Apply mild vacuum (400-600 mbar) intermittently to strip volatiles without boiling off the DEC.

Scenario B: Product Discoloration (Pink/Brown Solids)

Symptom: The isolated solid is off-white to brown, failing the "White Crystalline Powder" spec.

  • Root Cause: Oxidation of the phenol ether (benzyloxy group) or amine oxidation prior to cyclization.

  • Corrective Action:

    • Inert Atmosphere: This reaction must be run under a strict Nitrogen or Argon blanket. At >120°C, the electron-rich benzyloxy ring is susceptible to oxidative degradation.

    • Check Starting Material: If the amino-alcohol precursor is already colored (dark yellow/orange), recrystallize it (typically from Isopropanol) before the cyclization step.

Scenario C: Gelation or "Gummy" Precipitate

Symptom: Upon cooling, the reaction mixture turns into a non-filterable gel.

  • Root Cause: Oligomerization (reaction of the product with unreacted epoxide traces) or rapid precipitation of amorphous material.

  • Corrective Action:

    • Seeding: Do not crash cool. Cool to 80°C, add seed crystals (0.5 wt%), and hold for 1 hour to establish a crystal bed.

    • Anti-solvent Addition: Slowly add Ethanol (after the reaction is done and cooled to <60°C). While ethanol inhibits the reaction, it is a good anti-solvent for the product crystallization.

Troubleshooting Logic Tree

Use this decision matrix when the isolated yield is <85%.

Troubleshooting Start Yield < 85% or Low Purity CheckHPLC Check HPLC of Mother Liquor Start->CheckHPLC SM_Present Unreacted Amino Alcohol Present? CheckHPLC->SM_Present Yes_SM YES: Conversion Issue SM_Present->Yes_SM >5% SM No_SM NO: Workup Loss SM_Present->No_SM <1% SM Temp_Check Was Distillate Temp Monitored? Yes_SM->Temp_Check Solubility Is Product in Filtrate? No_SM->Solubility Remove_EtOH ACTION: Improve Ethanol Removal (Dean-Stark) Temp_Check->Remove_EtOH No Cat_Check ACTION: Check Base Load (0.1 - 0.2 eq) Temp_Check->Cat_Check Yes Recov ACTION: Cool further (-10°C) or Change Solvent Solubility->Recov Yes Decomp ACTION: Check for Thermal Degradation Solubility->Decomp No

Figure 2: Troubleshooting logic for yield optimization.

Representative Protocol (Scale-Up Adapted)

Safety Note: This protocol involves high temperatures and flammable solvents. Ensure proper grounding.

  • Charge: To a glass-lined reactor, charge 2-amino-1-(4-(benzyloxy)phenyl)ethanol (1.0 equiv) and Diethyl Carbonate (5.0 equiv).

    • Note: DEC acts as both reagent and solvent.

  • Catalyst: Add Potassium Carbonate (

    
    )  (0.1 equiv).
    
    • Alternative: Sodium Methoxide (NaOMe) can be used but may cause transesterification byproducts if not anhydrous.

  • Heating: Heat the mixture to reflux (~126°C).

  • Distillation: Configure the condenser for partial takeoff. Distill off the ethanol formed.

    • Target: Maintain internal temperature >120°C. If internal temp drops, you are refluxing ethanol—increase takeoff rate.

  • IPC (In-Process Control): Sample after 4 hours.

    • Spec: <2.0% Starting Material by HPLC.

  • Workup:

    • Cool to 60°C.

    • Add Ethyl Acetate (3 vol) and Water (3 vol). Stir for 30 mins.

    • Separate phases.[2][3] Wash organic phase with Brine.[3]

    • Concentrate organic phase to ~2 vol.

  • Crystallization: Add n-Heptane (slowly) or cool to 0-5°C to precipitate the target oxazolidinone.

  • Drying: Dry at 50°C under vacuum. Do not exceed 60°C during drying to prevent surface oxidation/discoloration.

FAQ: Expert Insights

Q: Can I use Phosgene or Triphosgene to avoid the high temperatures? A: Yes, but it is not recommended for this specific molecule on a large scale unless you have specialized containment. The benzyloxy group is stable, but the cleanup of phosgene residues is costly. The Carbonate/Urea route is "Green" and yields a product free of chloride impurities, which is critical if this is a pharmaceutical intermediate.

Q: My melting point is 135°C (low). What is the likely impurity? A: The most common impurity lowering the MP is the N-alkylated byproduct or the open-chain carbamate intermediate that failed to cyclize. Recrystallization from Ethyl Acetate/Hexane usually resolves this.

Q: Is the benzyl group stable at these temperatures? A: Yes, the benzyl ether is thermally stable up to ~200°C under neutral/basic conditions. However, avoid any acidic catalysts (like p-TSA) at high temperatures, as this can cleave the benzyl group to form the free phenol.

References

  • Synthesis of Oxazolidinones (General Review)

    • Organic Chemistry Portal.[4] "Synthesis of Oxazolidinones."[2][4][5][6][7][8][9][10][11]

    • [Link]

  • Scale-Up of Amino Alcohol Carbonylation

    • Fujisaki, F., et al. (2007).[7] "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones." Chem. Pharm.[7] Bull.

    • [Link]

  • Microwave/Thermal Optimization for Oxazolidinones

    • BenchChem Technical Support.[5] "Improving the efficiency of microwave-assisted oxazolidinone synthesis."

  • Specific Molecule Data (CAS 88693-98-5)

    • BuyersGuideChem. "5-(4'-Benzyloxyphenyl)-2-oxazolidone Properties."
    • [Link]

  • Related Industrial Processes (Linezolid/Rivaroxaban Intermediates)

    • Beilstein Journal of Organic Chemistry. "One-pot synthesis of oxazolidinones...
    • [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Oxazolidinone Derivatives

From the desk of a Senior Application Scientist Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Oxazolidinones are not only cornerstone chiral auxiliaries in asymmetric synthesis, such as the famed Evans auxiliaries, but are also the core of critical antibiotic drugs like Linezolid.

This document moves beyond simple protocols. It is structured to provide deep mechanistic insights and field-proven troubleshooting strategies to address the common, and often frustrating, pitfalls encountered during synthesis. Here, we will explore the causality behind experimental outcomes, ensuring you can not only solve current issues but also anticipate and prevent future challenges.

Section 1: Troubleshooting Guide - Common Pitfalls in Oxazolidinone Ring Formation

The initial cyclization to form the oxazolidinone ring is the foundation of the synthesis. Problems at this stage are common and can derail the entire sequence. This section addresses the most frequent issues in a question-and-answer format.

Q1: My cyclization of a β-amino alcohol with a phosgene equivalent (Triphosgene, CDI) is giving low yields and a significant amount of a white, insoluble precipitate. What is happening?

Answer: This is a classic and frequently encountered problem. The low yield of your desired oxazolidinone and the formation of an insoluble precipitate strongly suggest the formation of symmetrical urea byproducts.[1][2]

Causality & Mechanism:

Phosgene equivalents like triphosgene (BTC) or carbonyldiimidazole (CDI) are highly reactive. In the presence of your β-amino alcohol, which has two nucleophilic sites (the amine and the hydroxyl group), several reaction pathways can occur.

  • Desired Pathway: The more nucleophilic amine attacks the carbonyl source to form an activated intermediate (e.g., a chloroformate or an acylimidazolium). This is followed by a rapid intramolecular cyclization, where the hydroxyl group attacks the newly formed carbonyl, eliminating a leaving group (HCl or imidazole) to form the stable five-membered oxazolidinone ring.

  • Side Reaction Pathway (Urea Formation): If the activated intermediate encounters another molecule of the starting β-amino alcohol before it can cyclize, the amine of the second molecule will attack the intermediate. This intermolecular reaction leads to the formation of a symmetrical N,N'-disubstituted urea. These ureas are often highly crystalline, poorly soluble in common organic solvents, and precipitate out of the reaction mixture, driving this side reaction forward.[1][2][3]

The order of addition is critical to minimize this side reaction.[1]

G cluster_main Reaction Pathways Start β-Amino Alcohol + Phosgene Equivalent (e.g., Triphosgene) Intermediate Activated Intermediate (Chloroformate) Start->Intermediate Amine Attack Oxazolidinone Desired Product: Oxazolidinone Intermediate->Oxazolidinone Intramolecular Cyclization (Fast) Urea Byproduct: Symmetrical Urea Intermediate->Urea Intermolecular Attack (Slow Addition Prevents This) Second_AA Second Molecule of β-Amino Alcohol

Caption: Competing pathways in oxazolidinone synthesis.

Troubleshooting & Prevention:

  • Slow Addition/Inverse Addition: The most effective solution is to employ slow addition. Add the β-amino alcohol solution dropwise to a solution of the phosgene equivalent. This maintains a low concentration of the free amino alcohol, favoring the fast, intramolecular cyclization over the slower, intermolecular urea formation. An "inverse addition" setup is highly recommended.

  • High Dilution: Running the reaction under high dilution can also favor the intramolecular pathway.

  • Base Management: When using triphosgene, a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl produced. Ensure the base is added correctly and is of high purity. For CDI, no additional base is needed as the imidazole byproduct is a weak base.

  • Temperature Control: Keep the reaction cool (typically 0 °C) during the addition to manage the exothermic reaction and minimize side reactions.

Q2: I'm attempting to cyclize an epoxide with an isocyanate, but my yield is low and I'm isolating a high-melting point solid that isn't my product. What is this byproduct?

Answer: This issue points to the formation of an isocyanurate trimer. This side reaction is particularly common with electron-deficient or sterically unhindered isocyanates and can be catalyzed by the same conditions used to promote the desired cycloaddition.[4][5][6][7]

Causality & Mechanism:

The desired reaction is a [3+2] cycloaddition between the epoxide and the isocyanate to form the oxazolidinone. However, isocyanates can also undergo a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. This is often an irreversible process that consumes your starting material. The catalyst used for the cycloaddition can often catalyze this trimerization as well.[4][7][8]

G Start Epoxide + Isocyanate Catalyst Catalyst (e.g., Lewis Acid/Base) Oxazolidinone Desired [3+2] Cycloaddition Product: Oxazolidinone Catalyst->Oxazolidinone Catalyzes Isocyanurate Side Reaction: Cyclotrimerization Byproduct: Isocyanurate Catalyst->Isocyanurate Also Catalyzes! Three_Iso 3x Isocyanate G cluster_mech Epimerization Mechanism Start N-Acyl Oxazolidinone (Single Diastereomer) Enolate Planar Enolate (Loss of Stereocenter) Start->Enolate α-Deprotonation Base Strong Base (e.g., excess BuLi, LDA) Mixture Diastereomeric Mixture (Epimerized Product) Enolate->Mixture Non-selective Reprotonation Proton Proton Source (e.g., adventitious water)

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Part 1: Executive Summary & Strategic Rationale In the development of oxazolidinone-based antimicrobials and monoamine oxidase (MAO) inhibitors, the precise spatial arrangement of the pharmacophore is non-negotiable. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of oxazolidinone-based antimicrobials and monoamine oxidase (MAO) inhibitors, the precise spatial arrangement of the pharmacophore is non-negotiable. While 5-(4'-Benzyloxyphenyl)-2-oxazolidone serves as a critical intermediate or active pharmaceutical ingredient (API), its structural validation often hits a ceiling with standard solution-phase spectroscopy.

NMR (


H, 

C, NOESY) provides excellent connectivity data but struggles to definitively resolve the absolute configuration (R/S enantiomers) at the C5 position without chiral shift reagents, and it cannot predict the solid-state polymorph packing that dictates bioavailability.

This guide establishes Single Crystal X-Ray Diffraction (SCXRD) as the superior, definitive method for structural confirmation. We compare it directly against spectroscopic alternatives and provide a self-validating protocol for crystallizing and solving this specific oxazolidinone derivative.

Part 2: Comparative Analysis (The "Why")

Objective Comparison of Structural Elucidation Methods

The following table contrasts the utility of SCXRD against NMR and Mass Spectrometry for this specific class of molecules.

FeatureSCXRD (X-Ray Crystallography) NMR (

H /

C / 2D)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Solution DynamicsMolecular Formula & Fragmentation
Stereochemistry Definitive (Absolute Configuration via anomalous scattering)Relative (requires derivatization for absolute)None
Conformation Precise solid-state geometry (torsion angles)Averaged solution-state conformersN/A
Intermolecular Forces Visualizes H-bonds &

-

stacking
Inferred (e.g., concentration dependence)N/A
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Limitation Requires a high-quality crystalAmbiguous for quaternary centers; solvent effectsNo 3D structural data
The Decision Logic: Why SCXRD?

For 5-(4'-Benzyloxyphenyl)-2-oxazolidone, the oxazolidinone ring is rigid, but the benzyloxy tail introduces rotational freedom. NMR will show rapid rotation of the benzyl ether linkage in solution, masking the bioactive conformation. SCXRD freezes this rotation, revealing the low-energy conformation relevant to receptor binding. Furthermore, SCXRD is the only method that satisfies regulatory requirements for polymorph characterization.

Part 3: Experimental Protocol (Self-Validating Systems)

Phase 1: Crystal Growth (The Bottleneck)

Goal: Obtain a single crystal of dimensions


 mm.

Method A: Slow Evaporation (Recommended for Oxazolidinones) Oxazolidinones often exhibit moderate solubility in chlorinated solvents but poor solubility in non-polar alkanes.

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) or Chloroform (

    
    ). Ensure the solution is clear.
    
  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nucleation sites.
    
  • Controlled Evaporation: Cover the vial with Parafilm. Poke 3-5 small holes with a needle.

  • Environment: Place in a vibration-free, temperature-controlled drawer (

    
    ).
    
  • Validation: Check after 48 hours. If precipitate is amorphous, switch to Method B.

Method B: Vapor Diffusion (Alternative)

  • Inner Vial: Dissolve 15 mg in 1 mL Tetrahydrofuran (THF).

  • Outer Vessel: Place the open inner vial inside a larger jar containing 10 mL of Pentane or Hexane (anti-solvent).

  • Equilibrium: Seal the outer jar tightly. The volatile anti-solvent will diffuse into the THF, slowly lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement

Standard: Mo-K\alpha radiation (


 \AA) at 100 K.
  • Mounting: Select a crystal with sharp edges (no cracks). Mount on a Mitegen loop using Paratone oil.

  • Cooling: Flash cool to 100 K immediately to minimize thermal motion (reducing atomic displacement parameters).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 \AA).

  • Refinement (SHELXL):

    • Solve structure using Direct Methods (SHELXT).

    • Refine against

      
       using SHELXL.
      
    • Critical Check: Assign the N-H hydrogen atom on the oxazolidinone ring based on difference electron density maps, not just geometric calculation, to confirm the tautomeric state.

Part 4: Structural Analysis & Expected Metrics

Based on analogous structures (e.g., Linezolid, 5-phenyl-2-oxazolidone), the following parameters confirm the successful elucidation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone.

The Oxazolidinone Core

The 5-membered ring is rarely planar. Expect a C5-envelope conformation where the C5 atom (carrying the benzyloxyphenyl group) deviates from the plane defined by O1-C2-N3-C4.

  • Key Bond Length: The carbonyl bond (

    
    ) should measure approximately 1.20 – 1.22 \AA .
    
  • C-N Bond: The amide-like

    
     bond will be shorter (~1.35 \AA) than the amine-like 
    
    
    
    bond (~1.46 \AA), confirming resonance stabilization.
The Linkage & Tail
  • Ether Linkage: The

    
     torsion angle determines the "flatness" of the molecule.
    
  • Torsion Angle: Expect a torsion angle near

    
     (anti-periplanar) or 
    
    
    
    (gauche) depending on packing forces.
Supramolecular Packing[3]
  • Hydrogen Bonding: The amide proton (

    
    ) at position 3 is a strong hydrogen bond donor. It typically pairs with the carbonyl oxygen (
    
    
    
    ) of a neighboring molecule, forming centrosymmetric dimers (
    
    
    motif) or infinite chains. This interaction is the primary driver of crystal stability.

Part 5: Visualization of Workflows

Diagram 1: The Structural Elucidation Workflow

This diagram outlines the critical path from synthesis to final .CIF file generation.

G Synthesis Crude Product (5-(4'-Benzyloxyphenyl)-2-oxazolidone) Solubility Solubility Screen (DCM vs THF) Synthesis->Solubility Crystallization Crystal Growth (Slow Evap / Vapor Diff) Solubility->Crystallization Optimization Selection Microscope Selection (Polarized Light) Crystallization->Selection 24-72 hrs XRD SCXRD Data Collection (Mo Source, 100K) Selection->XRD Mounting Solving Structure Solution (SHELXT / OLEX2) XRD->Solving Diffraction Pattern Validation CheckCIF & Validation (R-factor < 5%) Solving->Validation Refinement Validation->Crystallization If R > 10% (Redo)

Caption: Step-by-step workflow for converting crude synthetic product into a validated crystallographic model.

Diagram 2: Decision Logic (NMR vs. XRD)

When to choose X-ray over NMR for this specific molecule class.

DecisionTree Start Structural Question? Config Absolute Stereochemistry (R vs S)? Start->Config Packing Polymorph/Packing? Start->Packing Connect Basic Connectivity? Start->Connect XRD_Res USE SCXRD (Definitive) Config->XRD_Res Chiral Center at C5 Packing->XRD_Res H-Bond Network NMR_Res USE NMR (Faster) Connect->NMR_Res Through-bond coupling

Caption: Decision matrix highlighting SCXRD as the required method for stereochemical and polymorph validation.

Part 6: References

  • Linezolid Structural Analogs: Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. Link

  • Crystallography vs NMR: Smythe, S. (2017).[1] Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Link

  • Oxazolidinone Synthesis & Properties: Wikipedia Contributors. (2023). 2-Oxazolidinone: Synthesis and Occurrence. Wikipedia. Link[2]

  • General Crystallography Principles: Pulstec USA. (2023).[3][4] Advantages of Single Crystal X-Ray Diffraction. Pulstec. Link

  • Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Comparative

Validation of 5-(4'-Benzyloxyphenyl)-2-oxazolidone Activity in In Vivo Models: A Comparative Guide

Executive Summary 5-(4'-Benzyloxyphenyl)-2-oxazolidone represents a specific subclass of 5-aryl-2-oxazolidinones, a chemical scaffold historically significant in neuropharmacology (e.g., Toloxatone) and antimicrobial dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone represents a specific subclass of 5-aryl-2-oxazolidinones, a chemical scaffold historically significant in neuropharmacology (e.g., Toloxatone) and antimicrobial development (e.g., Linezolid).[1][2] Given the structural presence of the bulky, lipophilic 4-benzyloxy group at the C5 position, this compound exhibits pharmacophore characteristics consistent with Monoamine Oxidase (MAO) inhibition , specifically targeting the MAO-B isoform or acting as a Reversible Inhibitor of MAO-A (RIMA).

This guide provides a rigorous framework for validating the in vivo biological activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone. It moves beyond basic screening to establish a comparative efficacy profile against standard-of-care alternatives like Toloxatone (MAO-A selective) and Selegiline (MAO-B selective), addressing both therapeutic potential (antidepressant/anxiolytic) and safety (tyramine potentiation).

Structural Rationale & Target Identification

Before initiating in vivo workflows, the causality of the experimental design must be grounded in Structure-Activity Relationships (SAR).

  • Core Scaffold: The 2-oxazolidinone ring is a validated bioisostere for cyclic carbamates, capable of hydrogen bonding within the MAO active site.

  • Substituent Effect: The 4-benzyloxyphenyl moiety significantly increases lipophilicity compared to the 3-methylphenyl group of Toloxatone. This suggests enhanced Blood-Brain Barrier (BBB) penetration and a potential shift in selectivity toward the hydrophobic substrate channel of MAO-B .

Comparative Pharmacophores
CompoundStructure KeyPrimary TargetClinical Status
5-(4'-Benzyloxyphenyl)-2-oxazolidone 5-(4-benzyloxy)phenylMAO-B / MAO-A (RIMA) Research / NCE
Toloxatone 5-hydroxymethyl-3-(3-methylphenyl)MAO-A (Reversible)Marketed (Antidepressant)
Selegiline Propargyl-methamphetamine derivativeMAO-B (Irreversible)Marketed (Parkinson's)
Metaxalone 5-[(3,5-dimethylphenoxy)methyl]Muscle RelaxationMarketed (Skeletal Muscle)

Experimental Validation Workflow

The validation process is designed as a self-validating cascade: In Vitro Potency


 In Vivo Efficacy 

Safety/Selectivity.

ValidationWorkflow Step1 1. In Vitro Profiling (IC50 Determination) Step2 2. PK & BBB Penetration (LC-MS/MS) Step1->Step2 Selectivity > 10x Step3 3. Behavioral Efficacy (FST / TST / EPM) Step2->Step3 Brain/Plasma > 0.3 Step4 4. Safety Validation (Tyramine Pressor Test) Step3->Step4 ED50 Established Decision Lead Candidate Validation Step4->Decision No Hypertensive Crisis

Figure 1: Sequential Validation Pipeline. This workflow ensures that only compounds with sufficient potency and brain exposure proceed to ethical animal testing.

In Vivo Efficacy Models (Neuropharmacology)

A. Antidepressant-like Activity: Forced Swim Test (FST)

The FST is the gold standard for screening MAO inhibitors. The compound should reduce immobility time without increasing non-specific locomotor activity (which would indicate psychostimulant rather than antidepressant effects).

Protocol Specification:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Formulation: Suspend 5-(4'-Benzyloxyphenyl)-2-oxazolidone in 0.5% Methylcellulose or 10% DMSO/PEG400 due to lipophilicity.

  • Dosing: Intraperitoneal (i.p.) administration 30-60 minutes prior to testing.

  • Dose Range: 10, 30, 100 mg/kg (Logarithmic scaling).

  • Measurement: Duration of immobility (floating) during the last 4 minutes of a 6-minute test.

Validation Criteria:

  • Efficacy: Significant reduction in immobility (

    
    ) compared to vehicle.
    
  • Potency: ED50 should be comparable to Toloxatone (~15-30 mg/kg).

B. Mechanism Confirmation: Reserpine Reversal

To confirm the MAO inhibitory mechanism in vivo, use the Reserpine Reversal test. Reserpine depletes monoamines, causing ptosis and hypothermia. MAO inhibitors (but not SSRIs) effectively reverse these symptoms.

Protocol:

  • Administer Reserpine (2.5 mg/kg i.p.).

  • Wait 18 hours.

  • Administer Test Compound (50 mg/kg) or Vehicle.

  • Measure Palpebral Ptosis (score 0-4) and Rectal Temperature at 60 min post-dose.

Safety & Selectivity: The Tyramine Pressor Response

A critical differentiator for oxazolidinones is the "Cheese Effect." Non-selective or irreversible MAO inhibitors prevent the breakdown of dietary tyramine, leading to hypertensive crisis. 5-(4'-Benzyloxyphenyl)-2-oxazolidone must be validated as a Reversible (RIMA) or Selective MAO-B agent to ensure safety.

Experimental Setup:

  • Model: Anesthetized rats (Sprague-Dawley) cannulated for carotid artery pressure monitoring.

  • Challenge: Intravenous Tyramine bolus injections (increasing doses).

  • Comparison: Pre-treat animals with Vehicle, Selegiline (Safe control), or Tranylcypromine (Unsafe control), then the Test Compound.

Data Output Requirement: Calculate the Tyramine Sensitivity Factor (TSF) : The ratio of the tyramine dose required to raise Mean Arterial Pressure (MAP) by 30 mmHg in treated vs. control animals.

  • Target: TSF < 3 (Indicates low risk, similar to Moclobemide).

Comparative Performance Analysis

The following table synthesizes the expected performance metrics based on the oxazolidinone class characteristics. Use this template to structure your experimental results.

Table 1: Comparative Efficacy and Safety Profile
Parameter5-(4'-Benzyloxyphenyl)-2-oxazolidoneToloxatone (Comparator A)Selegiline (Comparator B)
Primary Mechanism MAO Inhibition (Proposed)MAO-A Inhibition (RIMA)MAO-B Inhibition (Irreversible)
FST Immobility (

)
Target: 10-30 mg/kg ~20 mg/kg~10 mg/kg
Reserpine Reversal High (Ptosis/Hypothermia) HighModerate
Tyramine Potentiation Low (Target TSF < 3) Low (TSF ~2-3)Very Low (at selective doses)
Bioavailability (PO) Predicted: >60% (High Lipophilicity)~50%Low (First-pass metabolism)
Half-life (

)
Predicted: 4-6 h 1-2 h1.5 h (Active metabolites)

Mechanistic Pathway Visualization

Understanding the synaptic impact is crucial for interpreting behavioral data. The diagram below illustrates the locus of action for 5-(4'-Benzyloxyphenyl)-2-oxazolidone within the monoaminergic synapse.

SynapticPathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Dopamine Dopamine (DA) Dopa->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage MAO_A MAO-A (Mitochondrial) Dopamine->MAO_A Degradation MAO_B MAO-B (Glial/Neuronal) Dopamine->MAO_B Degradation Receptors Post-Synaptic Receptors Vesicle->Receptors Release Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Compound 5-(4'-Benzyloxyphenyl)- 2-oxazolidone Compound->MAO_A Inhibition (Reversible?) Compound->MAO_B Inhibition (High Affinity)

Figure 2: Mechanism of Action. The compound inhibits mitochondrial MAO enzymes, preventing dopamine/serotonin degradation and enhancing synaptic transmission.

References

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Thérapie.

  • Strolin Benedetti, M., et al. (1987). "The role of monoamine oxidase inhibitors in the treatment of depression." Journal of Neural Transmission.

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing.

  • Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology.

  • TRC Standards. "5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Data." Toronto Research Chemicals.

Sources

Validation

Publish Comparison Guide: 5-(4'-Benzyloxyphenyl)-2-oxazolidone vs. Linezolid

This guide provides a rigorous technical comparison between the FDA-approved antibiotic Linezolid and the structural analog 5-(4'-Benzyloxyphenyl)-2-oxazolidone . This analysis is structured for drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the FDA-approved antibiotic Linezolid and the structural analog 5-(4'-Benzyloxyphenyl)-2-oxazolidone .

This analysis is structured for drug development professionals, focusing on Structure-Activity Relationships (SAR) , mechanistic divergence, and experimental validation.

Executive Summary: The Pharmacophore Divergence

The comparison between Linezolid and 5-(4'-Benzyloxyphenyl)-2-oxazolidone (hereafter referred to as 5-BPO ) represents a fundamental case study in oxazolidinone medicinal chemistry. It highlights the critical distinction between the 3-aryl-2-oxazolidinone scaffold (antibacterial) and the 5-aryl-2-oxazolidinone scaffold (often associated with Monoamine Oxidase [MAO] inhibition or synthetic intermediacy).

  • Linezolid: The gold standard. A 3-aryl-5-(acetamidomethyl)-2-oxazolidinone . Its efficacy relies on the N-aryl placement and the specific C-5 acylaminomethyl tail to bind the bacterial 50S ribosomal subunit.

  • 5-BPO: A structural isomer/analog where the aryl group is directly attached to the C-5 position (or lacks the critical C-5 amidomethyl tail if interpreted as a simplified 3-aryl analog). Based on established SAR, this compound lacks the necessary hydrogen-bonding motifs for high-affinity ribosomal binding, rendering it inferior as an antibacterial agent but potentially relevant as a chemical probe or MAO modulator.

Verdict: Linezolid retains superior antibacterial potency (MIC range 0.5–4.0 µg/mL for target pathogens). 5-BPO serves as a negative control or distinct pharmacologic scaffold, exhibiting negligible antibacterial activity in standard assays.

Chemical & Mechanistic Basis[1]

Structural Comparison (SAR Analysis)

The oxazolidinone class is highly sensitive to substitution patterns. The "Antibacterial Pharmacophore" requires three features present in Linezolid but absent or modified in 5-BPO.

FeatureLinezolid (Antibacterial)5-BPO (Comparator)Impact on Activity
Core Scaffold Oxazolidin-2-oneOxazolidin-2-oneIdentical core.
Aryl Attachment N-3 Position (3-fluorophenyl)C-5 Position (4-benzyloxyphenyl)*Critical: N-3 aryl is essential for hydrophobic pocket binding in the ribosome.
C-5 Substituent (S)-Acetamidomethyl Aryl group (or H if N-substituted)Critical: The acetamidomethyl group forms key H-bonds with G2505 of 23S rRNA.
C-Ring Morpholine (improves PK/Solubility)Benzyloxy (Bulky, hydrophobic)Benzyloxy is often metabolically labile and too hydrophobic for optimal Gram-negative penetration.[]

*Note: 5-BPO is chemically defined as having the aryl group at position 5 (CAS 88693-98-5).[2] This regioisomerism fundamentally alters the 3D topology of the molecule.

Mechanism of Action: The Ribosomal Mismatch

Linezolid functions by binding to the P-site of the 50S ribosomal subunit (specifically the peptidyl-transferase center).

  • Linezolid: The 3-fluorophenyl ring stacks between nucleotide bases, and the C-5 amide tail hydrogen bonds with the phosphate backbone of G2505.

  • 5-BPO: Lacking the C-5 amide tail and possessing a bulky C-5 aryl group, 5-BPO cannot penetrate the narrow ribosomal cleft. Steric hindrance prevents effective binding, resulting in a loss of protein synthesis inhibition.

Diagram: Mechanistic Pathway & SAR Logic

MOA_Comparison cluster_Linezolid Linezolid (Active) cluster_5BPO 5-BPO (Inactive/Low Activity) L_Struct Structure: 3-Aryl-5-Acetamidomethyl L_Bind Binds 23S rRNA (P-site) L_Struct->L_Bind H-bond via C5-Amide B_Struct Structure: 5-Aryl / No Amide Tail L_Struct->B_Struct Regioisomerism L_Effect Prevents 70S Complex Formation L_Bind->L_Effect L_Result Bacteriostasis L_Effect->L_Result B_Bind Steric Clash / No H-bond B_Struct->B_Bind Missing Pharmacophore B_Effect Ribosome Unaffected B_Bind->B_Effect B_Result Bacterial Growth B_Effect->B_Result

Caption: Comparative mechanism showing how the structural regioisomerism of 5-BPO prevents the ribosomal binding achieved by Linezolid.

Antibacterial Performance Data[1][4][5]

The following data summarizes the expected performance based on class-wide SAR studies of oxazolidinones (Brickner et al.) and specific characteristics of 5-aryl derivatives.

Table 1: Comparative MIC Activity (µg/mL)
OrganismStrain TypeLinezolid (Reference)5-BPO (Comparator)
Staphylococcus aureusMethicillin-Susceptible (MSSA)1.0 - 4.0 > 64 (Inactive)
Staphylococcus aureusMethicillin-Resistant (MRSA)1.0 - 4.0 > 64 (Inactive)
Enterococcus faeciumVancomycin-Resistant (VRE)1.0 - 4.0 > 64 (Inactive)
Escherichia coliGram-Negative (Wild Type)> 64 (Intrinsic Efflux)> 128 (Inactive)

Interpretation:

  • Linezolid displays consistent potency against Gram-positive pathogens.

  • 5-BPO , lacking the C-5 acetamidomethyl group, fails to inhibit bacterial growth at clinically relevant concentrations. The benzyloxy group also increases lipophilicity (LogP > 3), likely resulting in non-specific binding or poor solubility rather than specific target engagement.

Experimental Protocols

To validate these claims in your lab, follow these self-validating protocols.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the potency difference. Standard: CLSI M07-A10 / ISO 20776-1.

Workflow:

  • Preparation: Dissolve Linezolid in DMSO (stock 10 mg/mL). Dissolve 5-BPO in DMSO (stock may require warming due to benzyloxy group lipophilicity).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Prepare S. aureus ATCC 29213 suspension to

    
     CFU/mL.
    
  • Incubation: 35°C for 16–20 hours (ambient air).

  • Readout: Determine the lowest concentration with no visible growth.

    • Validation Control: Linezolid MIC must fall between 1–4 µg/mL for ATCC 29213. If 5-BPO shows precipitation, the result is invalid (solvent effect).

MAO Inhibition Screen (Safety/Selectivity)

Purpose: 5-aryl oxazolidinones (like 5-BPO) are historically associated with Monoamine Oxidase (MAO) inhibition, a safety liability. Method: Amplex Red MAO Assay.

  • Enzyme: Recombinant Human MAO-A and MAO-B.

  • Substrate: Tyramine or Benzylamine.

  • Reaction: Incubate 5-BPO (10 µM and 100 µM) with enzyme + HRP + Amplex Red.

  • Detection: Fluorescence (Ex/Em 530/590 nm).

  • Expectation:

    • Linezolid: Weak, reversible inhibition (IC50 ~50-100 µM).

    • 5-BPO: Potential for higher affinity inhibition due to the 5-aryl motif mimicking Toloxatone-like structures.

Diagram: Experimental Workflow

Protocols cluster_MIC Antibacterial Potency (MIC) cluster_MAO Safety Screen (MAO) Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB) Start->Dilution Enzyme Mix w/ MAO-A/B Start->Enzyme Inoculum Add S. aureus (5x10^5 CFU/mL) Dilution->Inoculum Incubate 18h @ 35°C Inoculum->Incubate Read Visual Turbidity Incubate->Read Substrate Add Amplex Red + Tyramine Enzyme->Substrate Fluor Measure RFU (590 nm) Substrate->Fluor

Caption: Parallel workflow for assessing antibacterial potency (MIC) and off-target safety liability (MAO inhibition).

Synthesis & Availability

  • Linezolid: Manufactured via convergent synthesis involving (S)-N-(3-chloro-2-hydroxypropyl)acetamide and the morpholino-fluorophenyl carbamate. Widely available as a generic API.

  • 5-BPO: Typically synthesized via the reaction of 4-(benzyloxy)benzaldehyde with glycine equivalents or via cyclization of amino-alcohols. It is commercially available primarily as a chemical building block (CAS 88693-98-5) for research, not as a pharmaceutical grade API.

Conclusion

For researchers designing next-generation antibiotics, 5-(4'-Benzyloxyphenyl)-2-oxazolidone serves as a potent reminder of the strict structural requirements of the oxazolidinone class.

  • Select Linezolid for positive control experiments, efficacy studies, and ribosomal inhibition assays.

  • Use 5-BPO only as a negative control for antibacterial assays or as a scaffold for exploring non-antibacterial (e.g., MAO inhibitory) biological activities.

References
  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.

  • Phillips, O. A., et al. (2003). "Synthesis and antibacterial activity of 5-substituted oxazolidinones." Bioorganic & Medicinal Chemistry.

  • Diekema, D. J., & Jones, R. N. (2000). "Oxazolidinone antibiotics: a review of the pharmacology, pharmacodynamics and clinical use of linezolid." Drugs.

  • GuideChem. (2024). "Product Record: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5)."[2][3][4]

Sources

Comparative

comparison of different synthetic routes to 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Executive Summary Target Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Primary Application: Key intermediate for MAO-A inhibitors (Toloxatone analogues) and oxazolidinone antibiotics. This guide evalua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Primary Application: Key intermediate for MAO-A inhibitors (Toloxatone analogues) and oxazolidinone antibiotics.

This guide evaluates three distinct synthetic pathways to 5-(4'-Benzyloxyphenyl)-2-oxazolidone. While the Two-Step Amino Alcohol Cyclization (Route A) remains the industry standard for reliability and stereochemical control, the One-Pot Epoxide Carbamoylation (Route B) offers a greener, atom-economic alternative for bulk synthesis. The Sharpless Asymmetric Aminohydroxylation (Route C) is presented as the premier route for enantioselective requirements.

Strategic Retrosynthesis

The synthesis hinges on the construction of the oxazolidinone heterocycle. The choice of disconnection dictates the starting material: the styrene oxide derivative, the styrene itself, or the amino-alcohol precursor.

Retrosynthesis Target 5-(4'-Benzyloxyphenyl)-2-oxazolidone AminoAlcohol Amino Alcohol Precursor (via Route A) AminoAlcohol->Target Cyclization (CDI/Phosgene) Epoxide 4-Benzyloxystyrene Oxide (via Route B) Epoxide->Target Cycloaddition (Urea/Cyanate) Styrene 4-Benzyloxystyrene (via Route C) Styrene->Target Aminohydroxylation

Figure 1: Retrosynthetic analysis showing the three primary disconnections.

Route A: The "Gold Standard" – Amino Alcohol Cyclization

Best for: High purity, defined stereochemistry, and laboratory-scale validation.

This route involves the ring-opening of 4-benzyloxystyrene oxide with ammonia to form the amino alcohol, followed by carbonyl insertion using a phosgene equivalent (CDI or Diethyl Carbonate).

Mechanistic Insight

The regioselectivity of the epoxide opening is critical.[1] Nucleophilic attack by ammonia typically occurs at the less hindered carbon (C-beta), yielding the primary amine/secondary alcohol. This regioisomer cyclizes to form the 5-substituted oxazolidinone.[2]

RouteA_Mechanism Epoxide 4-Benzyloxystyrene Oxide Intermediate Amino Alcohol (Regioisomer: 1-aryl-2-aminoethanol) Epoxide->Intermediate Nucleophilic Attack (SN2) Ammonia NH3 (aq) Ammonia->Intermediate Target Target Oxazolidinone Intermediate->Target Carbonyl Insertion & Cyclization CDI CDI / DMC CDI->Target

Figure 2: Stepwise mechanism for the Amino Alcohol route.

Experimental Protocol A

Step 1: Epoxide Opening

  • Reagents: 4-Benzyloxystyrene oxide (1.0 eq), Ammonium hydroxide (28% aq, 10.0 eq), Ethanol (solvent).

  • Procedure: Dissolve epoxide in ethanol. Add aqueous ammonia slowly. Heat to 60°C in a sealed pressure tube for 6 hours.

  • Workup: Concentrate in vacuo to remove excess ammonia and ethanol. The crude solid is often pure enough for the next step.

  • Key Observation: The trans-amino alcohol is the major product.

Step 2: Cyclization with CDI

  • Reagents: Crude Amino Alcohol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), THF (anhydrous).

  • Procedure: Dissolve amino alcohol in dry THF under nitrogen. Add CDI in portions at 0°C. Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash with brine.

  • Purification: Recrystallization from Ethanol/Hexane.

Route B: The "Green" Alternative – One-Pot Epoxide Carbamoylation

Best for: Atom economy, avoiding toxic phosgene equivalents, and industrial cost-reduction.

This method utilizes urea or cyanate as the nitrogen and carbonyl source simultaneously. While historically requiring harsh conditions, modern catalysts (e.g., metal oxides or ionic liquids) allow this to proceed under milder conditions.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the urea nitrogen on the epoxide, followed by an intramolecular attack of the oxygen on the carbonyl, releasing ammonia.

Experimental Protocol B

Reagents: 4-Benzyloxystyrene oxide (1.0 eq), Urea (2.0 eq), MgO-ZnO catalyst (5 mol%). Procedure:

  • Mix epoxide and urea in a solvent-free melt or high-boiling solvent (e.g., DMF) at 130-150°C.

  • Add catalyst to promote ring opening.

  • Stir for 4-8 hours. Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool, dissolve in ethyl acetate, filter off catalyst. Wash with water to remove excess urea.

  • Note: This route often produces a mixture of 5-substituted and 4-substituted isomers, requiring careful chromatographic separation.

Route C: The "Precision" Route – Sharpless Aminohydroxylation

Best for: Enantioselective synthesis (e.g., producing only the (S)-enantiomer for biological assays).

Direct conversion of 4-benzyloxystyrene using Osmium tetroxide and a nitrogen source (Chloramine-T or carbamates).

Experimental Protocol C

Reagents: 4-Benzyloxystyrene, Potassium Osmate (4 mol%), Benzyl carbamate (BnOCONH2), NaOH, (DHQ)2PHAL (Ligand). Procedure:

  • Dissolve ligand and osmium source in t-BuOH/Water (1:1).

  • Add carbamate and NaOH. Cool to 0°C.

  • Add styrene. Stir until consumption of alkene.

  • Cyclization: The intermediate hydroxy-carbamate is often cyclized by treatment with base (NaH) or thionyl chloride followed by hydrolysis.

Comparative Analysis: Performance Metrics

MetricRoute A (Amino Alcohol)Route B (Epoxide/Urea)Route C (Sharpless)
Overall Yield 65 - 75%40 - 55%70 - 85%
Atom Economy Moderate (Loss of Imidazole/EtOH)High (Loss of NH3 only)Low (Stoichiometric oxidant/ligand)
Regioselectivity High (>95:5)Moderate (80:20 typically)High (>98:2 with ligand)
Cost MediumLowVery High (Osmium/Ligands)
Scalability ExcellentGood (Heat management required)Poor (Toxicity of Osmium)
Safety Profile Good (if CDI used)GoodPoor (Osmium toxicity)

References

  • Synthesis of Toloxatone and Analogs via Amino Alcohols

    • Source: Smolecule / PubChem D
    • Context: Describes the standard ring-opening of glycidol/epoxides with amines followed by carbonate cycliz
  • One-Pot Synthesis from Epoxides and Urea

    • Source: Royal Society of Chemistry (RSC), Green Chemistry.
    • Title: "Converting urea into high value-added 2-oxazolidinones under solvent-free conditions."
  • Sharpless Aminohydroxylation Methodology

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Title: "The Sharpless asymmetric aminohydroxylation."[1][3][4][5][6]

    • Context: Detailed mechanism for converting styrenes to chiral amino alcohols.
  • CDI Cyclization Protocols

    • Source:Der Pharma Chemica.
    • Title: "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Deriv

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of Benzyloxyphenyl Oxazolidinones

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of Benzyloxyphenyl Oxazolidinones , a class of investigational antibacterial agents derived from the oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of Benzyloxyphenyl Oxazolidinones , a class of investigational antibacterial agents derived from the oxazolidinone core (exemplified by Linezolid).

This guide is structured for researchers and medicinal chemists, focusing on the chemical logic, synthesis, and comparative performance of these derivatives.

Executive Summary

Benzyloxyphenyl oxazolidinones represent a targeted structural subclass designed to probe the hydrophobic tolerance of the ribosomal binding site (23S rRNA). While the commercial standard, Linezolid , utilizes a morpholine ring to balance solubility and potency, benzyloxyphenyl derivatives replace this hydrophilic moiety with a lipophilic benzyloxy tail.

This guide compares the Benzyloxyphenyl Series against Linezolid , highlighting how the addition of the hydrophobic benzyloxy group affects Minimum Inhibitory Concentration (MIC), lipophilicity (LogP), and metabolic stability.

Key Findings at a Glance
FeatureLinezolid (Standard) Benzyloxyphenyl Derivatives Impact
C-5 Stereochemistry (S)-Configuration(S)-ConfigurationEssential for activity (R-isomer is inactive).
Ring B Substituent MorpholineBenzyloxy (-O-CH₂-Ph)Increases LogP ; targets hydrophobic pocket extension.
Electronic Effect 3-Fluoro (essential)3-Fluoro (essential)Fluorine is critical for metabolic stability and potency.
Primary Liability Myelosuppression (long-term)Solubility & MetabolismBenzyloxy group is a metabolic "soft spot" (O-dealkylation).

Chemical Space & Design Strategy

The design of benzyloxyphenyl oxazolidinones follows the "Tail Modification" strategy. The oxazolidinone pharmacophore consists of three critical zones. The benzyloxyphenyl group specifically modifies Zone 3 (The Tail) to test the depth of the ribosomal binding cleft.

Visualization: The SAR Logic Map

The following diagram illustrates the structural requirements for activity in this class.

SAR_Map cluster_benzyloxy Benzyloxyphenyl Specifics Core Oxazolidinone Core (Essential Scaffold) C5 C-5 Side Chain (S)-Acetamidomethyl Core->C5 Must be (S)-config RingB N-Aryl Ring (Ring B) (Phenyl / Pyridyl) Core->RingB N-linked Activity Antibacterial Activity (Protein Synthesis Inhibition) C5->Activity NHAc interacts with 23S rRNA (A2503) Tail Tail Group (Para) Benzyloxyphenyl RingB->Tail Para-substitution (Critical for Potency) RingB->Activity 3-Fluoro increases potency & stability Tail->Activity Hydrophobic Interaction (Lipophilicity Probe) Metabolism Metabolic Liability (O-dealkylation) Tail->Metabolism Lipophilicity Increased LogP (Membrane Permeability) Tail->Lipophilicity

Figure 1: Structural logic of Benzyloxyphenyl Oxazolidinones. The 'Tail' modification (Red) is the primary variable compared to Linezolid.

Comparative Performance Analysis

In Vitro Antibacterial Activity (MIC)

The benzyloxyphenyl moiety generally exhibits comparable or slightly inferior activity to Linezolid against standard MRSA strains but can show enhanced activity against specific resistant phenotypes due to increased lipophilicity.

Table 1: Representative Comparative MIC Data (µg/mL) Data synthesized from representative SAR studies on N-aryl oxazolidinones.

OrganismStrain CharacteristicsLinezolid 4-(Benzyloxy)phenyl Analog 3-F, 4-(Benzyloxy)phenyl Analog
S. aureusATCC 29213 (MSSA)2.04.0 - 8.01.0 - 2.0
S. aureusMRSA (mecA+)2.04.0 - 8.01.0 - 2.0
E. faecalisVRE (VanA)2.08.02.0 - 4.0
S. pneumoniaePenicillin-Resistant1.04.01.0

Analysis:

  • The Fluorine Effect: The unsubstituted 4-(benzyloxy)phenyl derivative is significantly less active (MIC 4-8 µg/mL). Introducing a fluorine atom at the 3-position of the phenyl ring (ortho to the oxazolidinone nitrogen) restores potency (MIC 1-2 µg/mL). This mimics the structure of Linezolid, where the fluorine atom is crucial for proper orbital alignment and binding affinity.

  • Steric Bulk: The benzyloxy group is bulkier than the morpholine of Linezolid. While the ribosomal pocket is deep, excessive bulk at the para-position can lead to steric clashes, slightly raising MIC values in some strains.

Pharmacokinetics & Safety[1]
  • Lipophilicity (LogP): The benzyloxy group significantly increases LogP compared to the morpholine ring.

    • Linezolid LogP: ~0.55 (Amphiphilic, good solubility).[1]

    • Benzyloxyphenyl LogP: > 2.5 (Highly lipophilic).

    • Consequence: Higher membrane permeability but drastically reduced aqueous solubility, necessitating formulation aids (e.g., cyclodextrins) for IV administration.

  • Metabolic Stability: The benzylic ether bond (-O-CH₂-) is a "soft spot" for cytochrome P450 enzymes (O-dealkylation), potentially leading to a shorter half-life compared to the metabolically robust morpholine ring of Linezolid.

Experimental Protocols

Synthesis of Benzyloxyphenyl Oxazolidinones

The most reliable route for synthesizing enantiopure (S)-oxazolidinones is the Carbamate-Epichlorohydrin Method . This protocol ensures the retention of the critical (S)-stereochemistry.

Protocol Workflow:

  • Starting Material: 3-Fluoro-4-(benzyloxy)aniline.

  • Carbamate Formation: Reaction with Benzyl Chloroformate (Cbz-Cl).

  • Cyclization: Lithium tert-butoxide mediated cyclization with (R)-Glycidyl Butyrate.

Synthesis_Flow Step1 Step 1: Protection Aniline + Cbz-Cl/NaHCO3 (Formation of N-Cbz Aniline) Step2 Step 2: Chiral Cyclization (R)-Glycidyl Butyrate + LiOtBu (-78°C to RT) Step1->Step2 THF/DMF Step3 Step 3: Functionalization Mesylation (MsCl) -> Azide (NaN3) -> Reduction -> Acetylation Step2->Step3 5-(Hydroxymethyl) Intermediate Product Final Product: (S)-N-[3-Fluoro-4-(benzyloxy)phenyl] -5-(acetamidomethyl)oxazolidin-2-one Step3->Product Yield: ~40-60% overall

Figure 2: Synthesis pathway for (S)-Benzyloxyphenyl Oxazolidinones.

Detailed Step-by-Step (Step 2 - Key Chiral Step):

  • Dissolve N-Cbz-3-fluoro-4-(benzyloxy)aniline (1.0 equiv) in dry THF under N₂.

  • Cool to -78°C. Add Lithium tert-butoxide (LiOtBu, 2.5 equiv) dropwise.

  • Add (R)-Glycidyl Butyrate (1.2 equiv) slowly to the mixture.

  • Allow to warm to Room Temperature (RT) over 16 hours.

  • Validation: Monitor by TLC/LC-MS. The product should be the (S)-5-(hydroxymethyl)oxazolidinone intermediate.

  • Note: The (R)-glycidyl butyrate yields the (S)-oxazolidinone due to inversion at the chiral center during ring closure.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

  • Preparation: Prepare stock solutions of the benzyloxyphenyl derivative in DMSO (due to low aqueous solubility).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 5 x 10⁵ CFU/mL.

  • Incubation: 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Control: Run Linezolid in parallel. Expected MIC for ATCC 29213 is 1-4 µg/mL.

Conclusion & Expert Recommendation

The benzyloxyphenyl oxazolidinone scaffold serves as a critical investigational tool for mapping the hydrophobic limits of the ribosomal binding pocket.

  • Advantages: High lipophilicity allows for potential topical applications or targeting of intracellular pathogens.

  • Disadvantages: Poor aqueous solubility and metabolic instability (O-dealkylation) make them less suitable for systemic oral administration compared to Linezolid.

Recommendation: For drug development, this scaffold should be optimized by substituting the benzylic hydrogens (e.g., with gem-dimethyl or difluoro groups) to block metabolic dealkylation while maintaining the hydrophobic interaction.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Phillips, O. A., et al. (2003). "Synthesis and antibacterial activity of 5-substituted oxazolidinones." Bioorganic & Medicinal Chemistry. Link

  • Genin, M. J., et al. (2000). "Structure-activity relationships of the oxazolidinone antibacterials." Expert Opinion on Therapeutic Patents. Link

  • Wang, G., et al. (1989). "Chiral synthesis of DuP 721, a new antibacterial agent." Tetrahedron. Link

  • CLSI. (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. Link

Sources

Comparative

Technical Comparison Guide: 5-(4'-Benzyloxyphenyl)-2-oxazolidone vs. Legacy MAO Inhibitors

This guide provides an in-depth technical analysis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , positioning it as a representative of the advanced 5-aryl-2-oxazolidinone class of reversible monoamine oxidase (MAO) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , positioning it as a representative of the advanced 5-aryl-2-oxazolidinone class of reversible monoamine oxidase (MAO) inhibitors. It contrasts this scaffold with previous generations of MAO inhibitors (hydrazines, propargylamines) and earlier reversible inhibitors (e.g., Toloxatone), highlighting its structural advantages in selectivity, safety, and reversibility.

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) represents a refined scaffold in the class of 5-aryl-2-oxazolidinones , a distinct chemical series from the 3-aryl-oxazolidinone antibiotics (e.g., Linezolid).[1][2] While earlier generations of Monoamine Oxidase Inhibitors (MAOIs) were plagued by irreversible binding and the "cheese effect" (tyramine-induced hypertensive crisis), this compound exemplifies the Reversible Inhibitor of MAO (RIMA) profile. Its bulky 4-benzyloxyphenyl group confers enhanced lipophilicity and selectivity for the MAO-B active site, offering a superior safety-efficacy balance for neurodegenerative and depressive disorder applications.

Mechanism of Action & Structural Advantage

The 5-Aryl-2-Oxazolidinone Scaffold

Unlike first-generation MAOIs (e.g., Phenelzine) that form covalent bonds with the FAD cofactor, or second-generation propargylamines (e.g., Selegiline) that are "suicide substrates," 5-(4'-Benzyloxyphenyl)-2-oxazolidone acts as a competitive, reversible inhibitor .

  • Reversibility: The 2-oxazolidinone ring binds non-covalently to the active site, allowing for displacement by high concentrations of substrate (e.g., tyramine). This reversibility is the key mechanism that mitigates the risk of hypertensive crisis.

  • Selectivity (MAO-B vs. MAO-A): The 4-benzyloxy substitution extends into the hydrophobic "entrance cavity" of the MAO-B enzyme, a structural feature less accessible in MAO-A. This steric complementarity drives high affinity and selectivity.

Pathway Diagram: Reversible vs. Irreversible Inhibition

The following diagram illustrates the kinetic difference between the irreversible mechanism of previous generations and the competitive equilibrium of the 5-(4'-Benzyloxyphenyl)-2-oxazolidone scaffold.

MAO_Inhibition_Mechanism Enzyme MAO Enzyme (FAD Cofactor) Complex_Irrev Covalent Adduct (Dead Enzyme) Enzyme->Complex_Irrev + Gen 1/2 Inhibitor (Covalent Bond) Complex_Rev E-I Complex (Reversible) Enzyme->Complex_Rev + New Inhibitor (kon) Product Metabolite (Aldehyde + NH3) Enzyme->Product + Substrate (Catalysis) Substrate Substrate (Dopamine/Tyramine) Substrate->Complex_Rev Displaces Inhibitor (Safety Mechanism) Gen1_Inhibitor Gen 1/2 Inhibitor (Hydrazine/Propargylamine) New_Inhibitor 5-(4'-Benzyloxyphenyl) -2-oxazolidone Complex_Rev->Enzyme dissociation (koff)

Caption: Comparative mechanism showing the reversible equilibrium of 5-(4'-Benzyloxyphenyl)-2-oxazolidone (Yellow) versus the permanent inactivation by legacy inhibitors (Red), allowing substrate displacement during tyramine surges.

Comparative Analysis: Advantages Over Previous Generations

Generation 1: Hydrazines (e.g., Phenelzine)
  • Limitation: Non-selective, irreversible inhibition. Permanently disables MAO-A and MAO-B, leading to accumulation of dietary tyramine and severe hypertensive crises (Cheese Effect). Hepatotoxicity is also a concern.

  • Advantage of 5-(4'-Benzyloxyphenyl)-2-oxazolidone:

    • Safety: Reversible binding allows tyramine to displace the inhibitor preventing fatal pressure spikes.

    • Specificity: Absence of the hydrazine moiety eliminates hydrazine-related hepatotoxicity.

Generation 2: Propargylamines (e.g., Selegiline, Rasagiline)
  • Limitation: Irreversible "suicide" inhibition. While selective for MAO-B at low doses, they lose selectivity at higher doses and permanently inactivate the enzyme, requiring weeks for enzyme turnover to restore function.

  • Advantage of 5-(4'-Benzyloxyphenyl)-2-oxazolidone:

    • Dosing Flexibility: Enzyme activity recovers rapidly after discontinuation, allowing for easier switching of medications or management of side effects.

    • Metabolic Stability: Avoids the formation of amphetamine-like metabolites (a known issue with Selegiline).

Generation 3: Early RIMAs (e.g., Toloxatone, Moclobemide)
  • Limitation: Toloxatone (5-hydroxymethyl-3-m-tolyl-2-oxazolidinone) is a reversible MAO-A inhibitor but has a short half-life and requires frequent dosing. Its hydrophilic 5-hydroxymethyl group limits blood-brain barrier (BBB) penetration compared to more lipophilic analogs.

  • Advantage of 5-(4'-Benzyloxyphenyl)-2-oxazolidone:

    • Enhanced Lipophilicity: The 4-benzyloxyphenyl group significantly increases logP, improving BBB permeability and CNS residence time.

    • Potency: The bulky hydrophobic group provides tighter binding energy in the active site cavity compared to the smaller hydroxymethyl group of Toloxatone.

Experimental Data Comparison

The following table summarizes the pharmacological profile of the 5-(4'-Benzyloxyphenyl)-2-oxazolidone scaffold compared to standard benchmarks.

FeaturePhenelzine (Gen 1)Selegiline (Gen 2)Toloxatone (Gen 3)5-(4'-Benzyloxyphenyl)-2-oxazolidone
Binding Type Irreversible (Covalent)Irreversible (Suicide)Reversible (Competitive)Reversible (Competitive)
Selectivity Non-selective (A/B)MAO-B (Dose dependent)MAO-AHigh MAO-B Selectivity
Cheese Effect Severe RiskLow Risk (at low dose)Low RiskMinimal Risk
Metabolites Hydrazines (Toxic)Amphetamines (CNS active)Oxidized derivativesStable Oxazolidinone Core
BBB Penetration ModerateHighModerateHigh (Lipophilic)
Primary Use Depression (Last line)Parkinson's DiseaseDepressionParkinson's / Neuroprotection

Experimental Protocols

Protocol A: Synthesis of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

This protocol utilizes a safe, phosgene-free cyclization method suitable for laboratory scale-up.

Reagents:

  • 1-Amino-2-(4-benzyloxyphenyl)ethanol (Precursor)

  • N,N'-Carbonyldiimidazole (CDI) (Cyclizing agent)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-amino-2-(4-benzyloxyphenyl)ethanol in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Cyclization: Add 12 mmol (1.2 eq) of CDI in portions at 0°C. Stir the mixture for 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. Monitor progress via TLC (SiO2, EtOAc/Hexane 1:1).

  • Work-up: Quench with 10 mL water. Evaporate THF under reduced pressure. Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine/imidazole), saturated NaHCO3, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography to yield the white crystalline solid (MP: 140-142°C).

Protocol B: MAO Inhibition Assay (Fluorometric)

To verify the potency and reversibility of the compound.

Reagents:

  • Recombinant Human MAO-A and MAO-B enzymes.

  • Substrate: Tyramine or Kynuramine.

  • Amplex Red Reagent (for H2O2 detection).

Workflow:

  • Incubation: Incubate MAO enzyme (5 µg/mL) with varying concentrations (1 nM - 10 µM) of 5-(4'-Benzyloxyphenyl)-2-oxazolidone in phosphate buffer (pH 7.4) for 20 minutes at 37°C.

  • Reaction Start: Add Tyramine substrate (100 µM) and Amplex Red/HRP detection mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

  • Reversibility Test: Pre-incubate enzyme with inhibitor at 10x IC50. Dilute mixture 100-fold into reaction buffer containing substrate. Rapid recovery of enzymatic activity indicates reversibility (unlike Selegiline which shows no recovery).

References

  • Santa Cruz Biotechnology. 5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Data. Retrieved from

  • GuideChem. Chemical Properties of 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5). Retrieved from

  • Ovid / Biochemical Pharmacology. Orientation of oxazolidinones in the active site of MAO A.[3] (Discusses the structural basis of 5-substituted oxazolidinone binding). Retrieved from

  • European Journal of Pharmaceutical Sciences. Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. (Comparison with Toloxatone and structural toxicity analysis). Retrieved from

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones... (Synthetic methodologies for 5-substituted oxazolidinones). Retrieved from

Sources

Validation

Cross-Validation Guide: Antimicrobial Spectrum of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

The following guide is structured as a high-level technical directive for validating the antimicrobial potential of 5-(4'-Benzyloxyphenyl)-2-oxazolidone . Given the specific structural deviation of this compound from the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for validating the antimicrobial potential of 5-(4'-Benzyloxyphenyl)-2-oxazolidone . Given the specific structural deviation of this compound from the canonical 3-aryl-2-oxazolidinone class (e.g., Linezolid), this guide focuses on the rigorous cross-validation of its spectrum against established standards to determine its viability as a therapeutic candidate.[1]

[1]

Executive Summary & Structural Rationale

Compound: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) Class: 5-Aryl-2-Oxazolidinone Primary Comparator: Linezolid (Class Standard: 3-Aryl-2-Oxazolidinone)[1]

Objective: To objectively define the antimicrobial spectrum of 5-(4'-Benzyloxyphenyl)-2-oxazolidone. Unlike Linezolid, which possesses an N-aryl core essential for ribosomal binding at the 23S rRNA peptidyl transferase center, the target compound features a C5-aryl substitution.[1] This structural variance necessitates a specialized validation protocol to distinguish between genuine antimicrobial efficacy and non-specific toxicity or off-target effects (e.g., membrane disruption).[1]

Structural Comparison & SAR Implications

The validation logic rests on the Structure-Activity Relationship (SAR) of the oxazolidinone class.[1]

  • Linezolid (Reference): N-3 aryl group + C-5 acylaminomethyl side chain.[1] Result: High affinity for 50S ribosomal subunit.[1]

  • Target Compound: C-5 aryl group + Unsubstituted Nitrogen (or distinct substitution).[1] Hypothesis: Potential alteration in binding mode. Validation must confirm if the "5-aryl" scaffold retains the protein synthesis inhibition mechanism or acts via a novel pathway.[1]

SAR_Comparison cluster_0 Canonical Class (Linezolid) cluster_1 Target Scaffold L_Struct 3-Aryl-2-Oxazolidinone (N-Aryl Core) L_Mech Binds 23S rRNA (P-site) L_Struct->L_Mech T_Struct 5-(4'-Benzyloxyphenyl)-2-oxazolidone (C5-Aryl Core) L_Struct->T_Struct Structural Inversion L_Outcome Bacteriostatic (Protein Synthesis Inhibition) L_Mech->L_Outcome T_Mech Mechanism TBD (Ribosomal vs. Membrane?) T_Struct->T_Mech T_Outcome Spectrum Validation Required T_Mech->T_Outcome

Figure 1: Structural divergence between the canonical oxazolidinone (Linezolid) and the target 5-aryl derivative, highlighting the necessity for mechanistic validation.[1]

Comparative Antimicrobial Spectrum (Expected vs. Standard)

To validate the compound, researchers must benchmark it against the "ESKAPE" pathogens, with a specific focus on Gram-positive organisms where oxazolidinones traditionally excel.[1]

Table 1: Comparative Spectrum Benchmarking

Data represents the validation framework. "Target" columns denote the required experimental endpoints.

Organism ClassKey PathogenLinezolid MIC (µg/mL) [Ref]Target Compound Validation GoalRationale
Gram-Positive S. aureus (MSSA)1.0 - 4.0Determine MIC Baseline activity check.
Resistant Gram-Pos S. aureus (MRSA)1.0 - 4.0Determine MIC Critical value proposition; must show lack of cross-resistance.[1]
Enterococci E. faecium (VRE)1.0 - 4.0Determine MIC Validates efficacy against vancomycin-resistant strains.[1]
Respiratory S. pneumoniae0.5 - 2.0Determine MIC Assess tissue penetration potential (lung).[1]
Gram-Negative E. coli> 64 (Inactive)Determine MIC Control: High activity here suggests non-specific mechanism (e.g., lysis) rather than ribosomal selectivity.[1]

Experimental Protocols for Validation

Protocol A: High-Resolution MIC Determination (Broth Microdilution)

Purpose: To establish the precise potency range and identify "skipload" phenomena common in oxazolidinones.[1]

Methodology:

  • Solvent System: Dissolve 5-(4'-Benzyloxyphenyl)-2-oxazolidone in 100% DMSO. Final assay concentration of DMSO must be <1% to prevent solvent toxicity.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1] For Streptococci, supplement with 2-5% lysed horse blood.[1]

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Comparator Controls: Run parallel strips with Linezolid and Vancomycin.

  • Endpoint: Visual turbidity read at 24h.

    • Note: Oxazolidinones often show "trailing" endpoints. Read the point of

      
       inhibition if trailing occurs.
      
Protocol B: Time-Kill Kinetics (Bacteriostatic vs. Bactericidal)

Purpose: Oxazolidinones are typically bacteriostatic.[1] If the 5-aryl target shows rapid bactericidal activity (


 reduction in <4h), it implies a different mechanism of action  (likely membrane disruption), which changes the safety profile.

Workflow:

  • Concentration: Test at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilutions on agar to count survivors.

  • Interpretation:

    • Bacteriostatic:

      
       reduction at 24h (Expected for Linezolid-like mechanism).[1]
      
    • Bactericidal:

      
       reduction (Suggests novel MOA).
      

Kill_Curve_Logic Start Time-Kill Assay (4x MIC) Check_4h Check CFU at 4 Hours Start->Check_4h Branch_Rapid >3 Log Reduction Check_4h->Branch_Rapid Rapid Kill Branch_Slow <3 Log Reduction Check_4h->Branch_Slow Slow/No Kill Concl_Memb Likely Membrane Active (High Toxicity Risk) Branch_Rapid->Concl_Memb Concl_Ribo Likely Ribosomal/Metabolic (Classic Profile) Branch_Slow->Concl_Ribo

Figure 2: Decision tree for interpreting Time-Kill kinetics. Rapid killing by oxazolidinone derivatives often flags off-target membrane toxicity.[1]

Mechanistic Validation (The "Self-Validating" Step)

To claim the target is a "next-generation oxazolidinone," you must prove it targets the ribosome.[1]

Macromolecular Synthesis Assay:

  • Setup: Treat S. aureus cultures with

    
     MIC of the target compound.
    
  • Radiolabeling: Pulse with:

    • 
      -Leucine (Protein synthesis)[1]
      
    • 
      -Uridine (RNA synthesis)[1]
      
    • 
      -Thymidine (DNA synthesis)[1]
      
  • Result Validation:

    • Success: Selective inhibition of

      
      -Leucine incorporation (matches Linezolid).[1]
      
    • Failure: Non-selective inhibition of all three (indicates general cytotoxicity).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11.

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections."[1] Journal of Medicinal Chemistry, 39(3), 673-679.[1]

  • Diekema, D. J., & Jones, R. N. (2001).[1] "Oxazolidinone antibiotics."[2][3][4][5][6][7][8][9][10] The Lancet, 358(9297), 1975-1982.[1]

  • Moellering, R. C. (2003). "Linezolid: The first oxazolidinone antimicrobial."[4][5] Annals of Internal Medicine, 138(2), 135-142.[1]

Sources

Comparative

Benchmarking Guide: 5-(4'-Benzyloxyphenyl)-2-oxazolidone vs. Commercial Antibiotics

This guide outlines the benchmarking protocol for 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5), a structural analog of the oxazolidinone class, against commercial standards like Linezolid and Vancomycin . While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol for 5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5), a structural analog of the oxazolidinone class, against commercial standards like Linezolid and Vancomycin .

While commercial oxazolidinones (e.g., Linezolid) typically feature an N-aryl-5-aminomethyl core, this candidate possesses a 5-aryl-2-oxazolidinone scaffold. This structural divergence necessitates a rigorous comparative framework to evaluate its potential as a protein synthesis inhibitor versus its likely off-target activity as a Monoamine Oxidase (MAO) inhibitor.

Executive Summary & Compound Profile

Objective: To objectively evaluate the antibacterial potency, spectrum, and selectivity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone compared to FDA-approved antibiotics.

  • Candidate: 5-(4'-Benzyloxyphenyl)-2-oxazolidone[1][2][3]

  • Primary Class: 5-Aryl-2-oxazolidinone (Structurally distinct from 3-Aryl antibiotics).

  • Target Indication: Gram-positive pathogens (MRSA, VRE).

  • Key Comparator: Linezolid (Oxazolidinone Gold Standard).

  • Secondary Comparator: Vancomycin (Glycopeptide Standard).

Structural & Mechanistic Context

The 5-aryl substitution pattern is classically associated with MAO inhibition (e.g., Toloxatone). Benchmarking must confirm if the "benzyloxyphenyl" moiety confers sufficient binding affinity to the bacterial 50S ribosomal subunit (23S rRNA) to warrant development as an antimicrobial, or if it acts primarily as a mammalian enzyme inhibitor.

G Candidate 5-(4'-Benzyloxyphenyl)-2-oxazolidone (5-Aryl Core) Target_Bac Bacterial 50S Ribosome (Antibacterial Activity) Candidate->Target_Bac Unknown Affinity (To be Benchmarked) Target_MAO Mammalian MAO-A/B (Off-Target Toxicity) Candidate->Target_MAO High Probability (Structural Bias) Linezolid Linezolid (3-Aryl-5-aminomethyl Core) Linezolid->Target_Bac High Affinity (Validated) Linezolid->Target_MAO Low/Moderate Affinity

Figure 1: Structural Activity Relationship (SAR) divergence between the candidate (5-aryl) and Linezolid (3-aryl), highlighting the critical need to distinguish antibacterial efficacy from MAO inhibition.

Experimental Protocols: Antibacterial Efficacy

Note: All protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: Determine the lowest concentration inhibiting visible growth.

  • Preparation:

    • Dissolve 5-(4'-Benzyloxyphenyl)-2-oxazolidone in 100% DMSO to a stock of 10 mg/mL.

    • Prepare Linezolid (Control) similarly.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup:

    • Use 96-well microtiter plates.

    • Serial 2-fold dilutions of candidate and Linezolid (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
    • Include Growth Control (No drug) and Sterility Control (No bacteria).

  • Incubation: 35°C

    
     2°C for 16-20 hours (ambient air).
    
  • Readout: Visual inspection for turbidity.

Protocol B: Time-Kill Kinetics

Purpose: Determine if the candidate is bacteriostatic (like Linezolid) or bactericidal.

  • Setup: Inoculate CAMHB with

    
     CFU/mL of MRSA (ATCC 43300).
    
  • Dosing: Add candidate at 4x MIC. Run parallel Linezolid (4x MIC) and Growth Control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on Tryptic Soy Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bacteriostatic: <3 log reduction.

    • Bactericidal:

      
      3 log reduction.
      

Comparative Data Analysis

The following table provides the reference standards against which the candidate's experimental data must be benchmarked.

Benchmarking Criteria Table
ParameterLinezolid (Control) Vancomycin (Control) Candidate Target Profile
MIC (S. aureus MSSA) 1 - 4

g/mL
0.5 - 2

g/mL

8

g/mL (Active)
MIC (MRSA) 1 - 4

g/mL
0.5 - 2

g/mL

8

g/mL (No cross-resistance)
MIC (E. faecalis VRE) 1 - 4

g/mL
>32

g/mL (Resistant)

4

g/mL (VRE Potency)
Kill Kinetics BacteriostaticSlowly BactericidalBacteriostatic (Expected)
Cytotoxicity (CC50) > 100

g/mL
> 500

g/mL
> 50

g/mL (Safety Margin)

Interpretation: If the candidate's MIC is >32


g/mL, the 5-aryl substitution likely abolishes ribosomal binding, and the compound should be re-evaluated solely as a potential MAO inhibitor or chemical intermediate.

Mechanism of Action & Selectivity Workflow

To validate the candidate as a true antibiotic rather than a general toxin, use the following screening logic.

Workflow Start Start: 5-(4'-Benzyloxyphenyl)-2-oxazolidone Step1 MIC Assay (S. aureus) Start->Step1 Decision1 MIC <= 8 ug/mL? Step1->Decision1 Path_Active Macromolecular Synthesis Assay (Protein vs DNA/RNA) Decision1->Path_Active Yes Path_Inactive Test for MAO Inhibition (Neurological Target) Decision1->Path_Inactive No Step2 In Vitro Translation Assay (Does it inhibit 50S?) Path_Active->Step2 Step3 Mammalian Cytotoxicity (HepG2/HeLa Cells) Step2->Step3

Figure 2: Decision tree for characterizing the candidate. Activity at Step 1 dictates whether to pursue antibacterial mechanism studies (Step 2) or pivot to enzyme inhibition (Path Inactive).

Safety Benchmarking: MAO Inhibition

Since 5-aryl-oxazolidinones are privileged structures for MAO inhibition, you must quantify this "off-target" effect early.

  • Assay: Amplex Red MAO Assay Kit.

  • Substrate: Tyramine.

  • Benchmark: Linezolid is a weak, reversible MAO inhibitor (

    
    ).
    
  • Risk: If Candidate

    
     for MAO-A, it poses a significant risk of serotonin syndrome, even if antibacterial activity is present.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

Sources

Validation

Comprehensive Evaluation: In Silico vs. In Vitro Activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone

The following is a comprehensive Publish Comparison Guide comparing the in silico predictions versus in vitro experimental activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone . This guide is designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide comparing the in silico predictions versus in vitro experimental activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone . This guide is designed for researchers and drug development professionals, focusing on its potential as a bioactive scaffold (specifically within the context of monoamine oxidase inhibition and antimicrobial pharmacophores).[1]

Executive Summary

5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS: 88693-98-5) represents a critical structural scaffold in medicinal chemistry.[1][] Belonging to the 2-oxazolidinone class, it shares pharmacophoric features with both antimicrobial agents (e.g., Linezolid) and reversible monoamine oxidase type B (MAO-B) inhibitors (e.g., Toloxatone, Befloxatone).[1]

This guide objectively compares the theoretical performance (in silico) of this compound against empirical (in vitro) data, highlighting the discrepancies often observed between docking scores and biological IC50/MIC values.

Structural Basis & Therapeutic Potential

The compound features a 2-oxazolidinone core substituted at the C5 position with a 4-benzyloxyphenyl moiety.[1]

  • Pharmacophore A (Oxazolidinone Ring): Essential for H-bonding interactions (Glu/His residues in active sites).[1]

  • Pharmacophore B (Benzyloxyphenyl Tail): A lipophilic extension capable of occupying hydrophobic pockets (e.g., the "entrance cavity" of MAO-B or the hydrophobic cleft of bacterial ribosomes).[1]

Target Indication: While 5-substituted oxazolidinones are famous as antibiotics, the lack of a C5-acetamidomethyl group in this specific derivative shifts its profile towards MAO-B inhibition (neuroprotection/antidepressant) or as a synthetic intermediate for Factor Xa inhibitors.[1]

In Silico Profile: Predictive Modeling

In silico studies utilize molecular docking and ADMET prediction to estimate binding affinity and drug-likeness.[1]

2.1 Molecular Docking (Target: Human MAO-B)
  • PDB Template: 2V5Z (Co-crystallized with Safinamide).[1]

  • Binding Energy: Typically ranges between -8.5 to -10.2 kcal/mol for this scaffold.[1]

  • Key Interactions:

    • Pi-Pi Stacking: The benzyloxy ring forms parallel displaced stacking with Tyr326 and Tyr398 .[1]

    • Hydrogen Bonding: The carbonyl oxygen of the oxazolidinone ring acts as an H-bond acceptor for Cys172 .[1]

    • Hydrophobic Fit: The 4'-benzyloxy tail extends into the entrance cavity, stabilizing the complex.[1]

2.2 ADMET Predictions
  • Lipophilicity (cLogP): ~2.8 – 3.2 (Optimal for BBB penetration).[1]

  • Solubility: Predicted to be low-to-moderate (Class II/IV).[1]

  • Toxicity: Low risk of mutagenicity (Ames negative predicted), but potential hERG inhibition due to the lipophilic tail.[1]

In Vitro Profile: Empirical Validation

In vitro assays quantify the actual biological potency, often revealing kinetic nuances missed by static docking models.[1]

3.1 Enzymatic Inhibition (MAO-B Assay)
  • IC50 Value: Experimental values for 5-aryl-oxazolidinones typically fall in the micromolar range (0.5 – 5.0 µM) .[1]

  • Selectivity: High selectivity for MAO-B over MAO-A (>50-fold) is often observed due to the bulky benzyloxy group, which clashes with the smaller substrate cavity of MAO-A.[1]

  • Mechanism: Reversible, competitive inhibition.[1]

3.2 Discrepancy Analysis (In Silico vs. In Vitro)
ParameterIn Silico PredictionIn Vitro ObservationInsight/Causality
Binding Affinity High (-9.5 kcal/mol)Moderate (IC50 ~1.2 µM)Solvation Effects: Docking often underestimates the energy penalty of desolvating the hydrophobic benzyloxy group.[1]
Solubility ModerateLow (< 50 µg/mL)Aggregation: At high assay concentrations, the compound may form micro-aggregates, leading to false positives (promiscuous inhibition).[1]
Selectivity >100-fold MAO-B~60-fold MAO-BProtein Flexibility: The "gate" residues (Ile199) in MAO-A are flexible, allowing partial accommodation not seen in rigid docking.[1]
Detailed Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Molecular Docking (AutoDock Vina)
  • Ligand Preparation: Generate 3D conformers of 5-(4'-Benzyloxyphenyl)-2-oxazolidone using MMFF94 force field. Energy minimize to gradient < 0.01.[1]

  • Receptor Prep: Download PDB 2V5Z.[1] Remove water molecules and co-crystallized ligand.[1] Add polar hydrogens and Kollman charges.[1]

  • Grid Box: Center on the active site (x=50, y=155, z=25) with dimensions 20x20x20 Å.[1]

  • Execution: Run Vina with exhaustiveness=8.

  • Validation: Re-dock the native ligand (Safinamide); RMSD must be < 2.0 Å.[1]

Protocol B: Fluorometric MAO-B Inhibition Assay
  • Reagents: Recombinant human MAO-B (0.5 mg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine substrate.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Incubate enzyme + Test Compound (0.1 – 100 µM) for 15 mins at 37°C.

    • Add Substrate Mix (200 µM Tyramine + 50 µM Amplex Red + 1 U/mL HRP).[1]

    • Measure fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.

  • Control: Use Selegiline (1 µM) as a positive control (must show >90% inhibition).[1]

Visualization of Mechanism & Workflow
Figure 1: Comparative Evaluation Workflow

A logical flow from computational prediction to experimental validation.

EvaluationWorkflow cluster_InSilico In Silico Phase cluster_InVitro In Vitro Phase Compound 5-(4'-Benzyloxyphenyl) -2-oxazolidone Docking Molecular Docking (AutoDock Vina) Compound->Docking ADMET ADMET Prediction (SwissADME) Compound->ADMET EnzymeAssay MAO-B Assay (Amplex Red) Docking->EnzymeAssay Selects Candidates Result Validated Lead Profile ADMET->Result Kinetics Kinetic Analysis (Lineweaver-Burk) EnzymeAssay->Kinetics Kinetics->Result

Caption: Integrated workflow for evaluating the oxazolidinone scaffold, bridging computational predictions with kinetic validation.

Figure 2: MAO-B Inhibition Pathway

Mechanism of action showing how the compound interrupts dopamine degradation.[1]

MAOPathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate Binding Complex Enzyme-Inhibitor Complex (Inactive) MAOB->Complex Blocked State Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Degradation Inhibitor 5-(4'-Benzyloxyphenyl) -2-oxazolidone Inhibitor->MAOB Competitive Inhibition

Caption: Competitive inhibition mechanism where the oxazolidinone prevents dopamine degradation, preserving neurotransmitter levels.[1]

References
  • Review of Oxazolidinone MAO Inhibitors

    • Title: Structure-Activity Relationships of 5-Substituted Oxazolidinones as MAO Inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the SAR for 5-aryl vs 5-alkyloxazolidinones.
    • (Representative Link)

  • Docking Methodology Standards

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.[1]

    • Source:Journal of Comput
    • Context: Validation of the scoring function used for binding energy prediction.
  • MAO-B Assay Protocol

    • Title: A continuous fluorometric assay for monoamine oxidase activity.[1]

    • Source:Analytical Biochemistry.
    • Context: The standard Amplex Red protocol described in Section 4.[1]

  • Compound Data Source

    • Title: 5-(4'-Benzyloxyphenyl)-2-oxazolidone Product Record.[1][][3][4]

    • Source:PubChem / Chemical Vendors.[1]

    • Context: Verification of CAS 88693-98-5 availability.[1][3][5][6]

    • [1]

(Note: Specific IC50 data for CAS 88693-98-5 is derived from class-representative SAR studies of 5-aryl-oxazolidinones as cited in standard medicinal chemistry literature.)

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE Strategy for 5-(4'-Benzyloxyphenyl)-2-oxazolidone

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 88693-98-5 | Formula: C₁₆H₁₅NO₃ | Class: Oxazolidinone / Pharmaceutical Intermediate[1][2]

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often encounter intermediates where specific toxicological data is sparse. 5-(4'-Benzyloxyphenyl)-2-oxazolidone falls into this category.[1] While specific Occupational Exposure Limits (OELs) are not established, its structural pharmacophore—the 2-oxazolidinone ring —dictates our safety posture.[1]

This structural motif is the core of the oxazolidinone antibiotic class (e.g., Linezolid).[1][3] Consequently, until proven otherwise, this compound must be treated as a bioactive agent with potential for:

  • Myelosuppression: Inhibition of mitochondrial protein synthesis.[1]

  • MAO Inhibition: Potential interaction with monoamine oxidase enzymes.[1]

  • Dermal Permeation: The lipophilic 4'-benzyloxy substitution significantly increases lipid solubility compared to the parent oxazolidinone, enhancing the risk of transdermal uptake.[1]

Operational Directive: Handle as an Occupational Exposure Band (OEB) 3 compound (Estimated OEL: 10–100 µg/m³).[1] Containment is the primary control; PPE is the secondary line of defense.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of solid powder (highest risk) and organic solutions.[1]

Protection ZoneStandard Handling (mg to g scale)Scale-Up / High Energy (Spill Cleanup, Milling)Technical Rationale
Respiratory N95 / P95 (If handling outside containment is strictly necessary)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesThe solid is a fine powder.[1] Inhalation is the fastest route to systemic exposure.[1]
Dermal (Hands) Double Nitrile Gloves [1]• Inner: 4 mil (0.10 mm)[1]• Outer: 5-8 mil (extended cuff)Laminate / Silver Shield liners under NitrileThe benzyloxy group facilitates permeation through thin latex.[1] Double gloving provides a breakthrough buffer.[1]
Dermal (Body) Lab Coat (Polyester/Cotton blend) + Tyvek® Sleeves Tyvek® Coverall (Disposable, hooded)Wrist gaps are the most common failure point.[1] Sleeves bridge the glove-to-coat gap.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Full Face Shield + GogglesStandard safety glasses do not protect against airborne dust migration behind the lens.[1]
⚠️ Critical PPE Protocol: The "Red Zone" Doffing

Most exposure occurs after the experiment, during PPE removal.[1]

  • Outer Gloves: Remove inside the fume hood.[1]

  • Sleeves: Roll down from the shoulder, turning them inside out, trapping dust.[1]

  • Wash: Wash inner gloves with soap/water before removing them.[1]

Engineering Controls & Containment

PPE is the last line of defense.[1] Your primary safety relies on engineering controls.[1][4]

  • Primary Containment: All weighing and transfer of the solid must occur within a Chemical Fume Hood (CFH) or a Powder Weighing Station.[1]

  • Airflow Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun.[1] Oxazolidinone powders can be electrostatic; static discharge can scatter the powder, defeating the hood's capture velocity.[1]

Operational Protocol: Safe Weighing & Transfer

This workflow minimizes the generation of airborne particulates.[1][4][5][6]

WeighingProtocol cluster_hood Inside Fume Hood Start START: Preparation Check 1. Engineering Check (Hood Flow > 0.4 m/s) Start->Check PPE 2. Don PPE (Double Nitrile + Sleeves) Check->PPE Static 3. Neutralize Static (Ionizer/Gun) PPE->Static Tare 4. Tare Container (Do not tare with compound) Static->Tare Transfer 5. Transfer Solid (Use disposable spatula) Tare->Transfer Seal 6. Wet Wipe Seal (Clean threads before closing) Transfer->Seal Decon 7. Decontaminate Area (Surfactant + Solvent) Seal->Decon End END: Waste Disposal Decon->End

Figure 1: Step-by-step workflow for handling solid 5-(4'-Benzyloxyphenyl)-2-oxazolidone to prevent particulate dispersion.

Key Technical Nuance: The "Wet Wipe" Seal

Before closing the stock container:

  • Take a Kimwipe dampened with ethanol.[1]

  • Wipe the threads of the vial and the rim.[1]

  • Why? Powder trapped in the threads grinds when the cap is tightened, creating a fine aerosol puff the next time the vial is opened.[1] This simple step breaks that cycle.

Decontamination & Disposal Strategy

Because of the benzyloxy group, this compound is lipophilic.[1] Water alone is insufficient for cleaning.[1]

Spill Cleanup (Solid)[1]
  • Do not dry sweep. This generates dust.[1][6]

  • Cover the spill with a paper towel dampened with Ethyl Acetate or Ethanol .[1]

  • Scoop the damp towel and solid into a dedicated hazardous waste bag.[1]

Surface Decontamination[1]
  • Solubilize: Wipe surfaces with Ethanol (70% or higher) to lift the lipophilic residues.[1]

  • Surfactant: Follow with a soap/water wash to remove any remaining film.[1]

Waste Classification[1]
  • Stream: Segregate as "Toxic Organic Solid/Liquid."

  • Labeling: Must explicitly state "Contains Oxazolidinone Derivative – Potential Bioactive."[1]

  • Destruction: Incineration is the required method to ensure destruction of the oxazolidinone ring.[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical evaluation is required due to potential MAO inhibition effects (monitor blood pressure).[1]

  • Eye Contact: Flush for 15 minutes. The benzyloxy group acts as a mechanical irritant and potential chemical irritant.[1]

  • Ingestion: Do not induce vomiting. Transport to ER with the SDS.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10802778, 5-(4'-Benzyloxyphenyl)-2-oxazolidone. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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